molecular formula C10H26N4 B022157 Spermine CAS No. 71-44-3

Spermine

Numéro de catalogue: B022157
Numéro CAS: 71-44-3
Poids moléculaire: 202.34 g/mol
Clé InChI: PFNFFQXMRSDOHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spermine is a ubiquitous, endogenous polycationic polyamine essential for cellular metabolism, growth, and survival in all eukaryotic cells . This small organic cation plays multifaceted roles in biochemical and cell biology research, primarily functioning as a direct free radical scavenger to protect DNA from oxidative damage and stabilize nucleic acids, particularly in viruses . Its mechanism of action extends to regulating gene expression, stabilizing chromatin structure, and preventing endonuclease-mediated DNA fragmentation . In research settings, this compound is critically studied for its ability to induce autophagy, a key intracellular degradation process, which links it to investigations on aging and longevity . It also demonstrates potent anti-inflammatory and antioxidant properties, inhibiting the translocation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, this compound is involved in modulating the cell cycle, influencing processes from proliferation and differentiation to senescence and apoptosis . Derived from its precursor spermidine, this compound is biosynthesized from ornithine and is found in millimolar concentrations in the nucleus, where it interacts with various molecular targets including DNA, this compound synthase, and this compound oxidase . As a research tool, it is invaluable for probing complex cellular pathways, from calcium signaling and ion channel regulation (e.g., NMDA receptor inhibition) to mitochondrial function and epigenetic modulation via protein acetylation control . Its characteristic role is also recognized in studies of cellular physiology and biochemistry . Key Research Applications: • Nucleic Acid Research: Stabilization of helical structures and protection from free radical attack . • Cell Biology & Autophagy Studies: Induction of autophagy and study of its role in cellular lifecycle and aging . • Neuroscience: Neuroprotection via modulation of NMDA receptors and calcium influx . • Inflammation & Oxidative Stress Research: Investigation of anti-inflammatory and antioxidant mechanisms . • Physiology & Signal Transduction: Study of its impact on various cellular pathways and ion channel function . Notice: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71052-31-8
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71052-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9058781
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid
Record name Spermine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21744
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Spermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

150-150 °C
Record name Spermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

> 100 mg/mL
Record name Spermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

71-44-3, 68956-56-9
Record name Spermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, terpene processing by-products
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name spermine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,9-diazadodecamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPERMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7Y3VOQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 °C
Record name Spermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Spermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Scientific Journey of Spermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First observed in the 17th century, spermine is a ubiquitous polyamine that has since been the subject of extensive scientific inquiry. Its journey from a crystalline curiosity to a molecule implicated in fundamental cellular processes like cell growth, proliferation, and gene regulation is a testament to centuries of scientific investigation. As a polycation at physiological pH, this compound's ability to interact with negatively charged macromolecules such as DNA and RNA underlies many of its biological functions. This technical guide provides an in-depth overview of the history of this compound research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical understanding of this compound's biological roles through diagrams of its biosynthetic pathway and its influence on cellular processes, providing a valuable resource for researchers and professionals in the field of drug development.

Chapter 1: The Dawn of Discovery: From Crystalline Observations to Chemical Identity

The scientific story of this compound began in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek reported the observation of crystalline structures in human semen.[1][2] These crystals, later identified as this compound phosphate (B84403), were one of the first pure biological substances to be observed under a microscope.[1][3] However, it would take nearly two centuries for the chemical nature of this substance to be unraveled.

In 1878, the physician and chemist Philipp Schreiner was the first to recognize the true nature of these crystals, isolating them and studying their properties.[3] A decade later, in 1888, the German chemists Albert Ladenburg and J. Abel revisited these crystals, successfully isolating the organic base and bestowing upon it the name "spermin."[2] Despite these advances, the correct molecular structure of this compound remained elusive until 1926.[2][4]

Discovery_Timeline cluster_timeline Timeline of Early this compound Discovery y1678 1678 Leeuwenhoek observes crystals in semen y1878 1878 Schreiner recognizes the nature of the crystals y1678->y1878 ~200 years y1888 1888 Ladenburg & Abel name the base 'Spermin' y1878->y1888 10 years y1926 1926 Structure Elucidated by Dudley, Rosenheim & Starling y1888->y1926 38 years

A brief timeline of the key initial discoveries of this compound.

Chapter 2: Unraveling the Molecular Structure

The definitive elucidation of this compound's chemical structure was a landmark achievement, accomplished simultaneously in 1926 by two research groups: Harold Dudley, Otto Rosenheim, and Walter Starling in England, and F. Wrede in Germany.[2][4] The work of the British team, detailed across several publications in the Biochemical Journal, provides a clear example of the meticulous analytical chemistry of the era.

Experimental Protocols: Isolation and Characterization

The foundational work for isolating this compound was laid out by Otto Rosenheim in 1924, focusing on the highly insoluble nature of this compound phosphate. This property was key to its separation from other biological materials.

Experimental Protocol 1: Isolation of this compound Phosphate from Testis (Rosenheim, 1924) [1][3][5]

  • Tissue Preparation: Six bull's testes (approximately 2 kg) are minced.

  • Plasmolysis and Extraction: The minced tissue is subjected to "plasmolysis" using ether vapor to obtain a concentrated exudate of water-soluble cell contents.

  • Precipitation: Alcohol is added to the exudate to precipitate both this compound phosphate and proteins.

  • Initial Separation: The precipitate is collected and washed repeatedly with cold water to remove water-soluble proteins. This step is monitored by adding five volumes of alcohol to the supernatant; the absence of a precipitate indicates successful protein removal.

  • Washing: The remaining sediment is washed sequentially with cold alcohol, boiling alcohol, and finally ether in a centrifuge.

  • Final Extraction: A white powder remains, which is then extracted with boiling water.

  • Crystallization: The aqueous extract is filtered to yield a clear, protein-free filtrate. Upon cooling, and if necessary, concentration and the addition of a few drops of alcohol, characteristic crystals of this compound phosphate separate out.

  • Yield: This method yielded approximately 10-15 mg of this compound phosphate from 2 kg of testis tissue.[3]

Experimental Protocol 2: Preparation of this compound Picrate (B76445) for Structural Analysis (Dudley, Rosenheim, Starling, 1926) [4][6]

  • Conversion to Free Base: 2.78 g of this compound phosphate is dissolved in 13 cc of cold 2N NaOH.

  • Filtration and Dilution: The solution is filtered and diluted to 75 cc with cold water.

  • Picrate Precipitation: Saturated aqueous picric acid is added until no further precipitate is formed.

  • Recrystallization: The resulting this compound picrate is filtered off and recrystallized from 1200 cc of boiling water.

  • Product: The process yields slender, yellow needles of this compound picrate, often up to 2 cm in length, which is suitable for elemental analysis and molecular weight determination.

Isolation_Workflow cluster_workflow Workflow for this compound Phosphate Isolation (Rosenheim, 1924) start Mince Bull Testis plasmolysis Plasmolyse with Ether Vapor start->plasmolysis precipitate Precipitate with Alcohol plasmolysis->precipitate wash_water Wash with Cold Water (Remove Soluble Proteins) precipitate->wash_water wash_solvents Wash with Alcohol & Ether wash_water->wash_solvents extract Extract with Boiling Water wash_solvents->extract crystallize Filter, Cool & Crystallize extract->crystallize end Pure this compound Phosphate Crystals crystallize->end

Experimental workflow for the isolation of this compound phosphate from tissue.
Quantitative Data from Early Studies

Early quantitative analysis of this compound was challenging. The methods relied on precipitation and gravimetric analysis of this compound phosphate. G.A. Harrison's work in the early 1930s provided some of the first systematic measurements of this compound content across various human tissues.

Tissue/FluidSpeciesMethodReported this compound Concentration (mg/100g or mg/100mL)Reference
Human SemenHumanGravimetric (Phosphate)~130 - 170 mg/100mL (as phosphate)Rosenheim, O. (1924)[1][3]
Bull TestisBovineGravimetric (Phosphate)~0.5 - 0.75 mg/100g (as phosphate)Rosenheim, O. (1924)[3]
Human PancreasHumanGravimetric (Phosphate)10.0Harrison, G.A. (1933)[7][8]
Human SpleenHumanGravimetric (Phosphate)6.5Harrison, G.A. (1933)[7][8]
Human LiverHumanGravimetric (Phosphate)4.0Harrison, G.A. (1933)[7][8]
Human KidneyHumanGravimetric (Phosphate)3.5Harrison, G.A. (1933)[7][8]
Human BrainHumanGravimetric (Phosphate)2.5Harrison, G.A. (1933)[7][8]
Human LungHumanGravimetric (Phosphate)2.5Harrison, G.A. (1933)[7][8]
Human HeartHumanGravimetric (Phosphate)2.0Harrison, G.A. (1933)[7][8]
Human MuscleHumanGravimetric (Phosphate)1.5Harrison, G.A. (1933)[7][8]

Chapter 3: Elucidating the Biosynthetic Pathway

Following the structural determination, research shifted towards understanding how this compound is synthesized in the cell. By the 1950s, the work of Herbert and Celia Tabor, in collaboration with Sanford Rosenthal, was instrumental in outlining the biosynthetic pathway. They established that this compound is derived from the amino acid ornithine and the diamine putrescine. The pathway involves the sequential addition of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM).

The key rate-limiting enzyme in this pathway is Ornithine Decarboxylase (ODC), which converts ornithine to putrescine. Subsequently, spermidine (B129725) synthase catalyzes the formation of spermidine from putrescine, and finally, this compound synthase catalyzes the formation of this compound from spermidine.

Biosynthesis_Pathway cluster_pathway Canonical Mammalian this compound Biosynthesis Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine CO₂ Spermidine Spermidine Putrescine->Spermidine This compound This compound Spermidine->this compound SAM S-adenosyl methionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM CO₂ SpdS Spermidine Synthase dcSAM->SpdS Aminopropyl Group Donor SpmS This compound Synthase dcSAM->SpmS Aminopropyl Group Donor ODC Ornithine Decarboxylase (ODC) ODC->Ornithine SAMDC SAM Decarboxylase (SAMDC) SAMDC->SAM SpdS->Putrescine SpmS->Spermidine

The biosynthetic pathway of this compound from the precursor L-Ornithine.

Chapter 4: Early Insights into Biological Function

With its structure and synthesis understood, the focus of this compound research turned to its physiological role. Early studies quickly established its importance for cell growth and proliferation. Experiments in cell culture demonstrated that depleting intracellular polyamines, including this compound, resulted in the cessation of cell growth. This growth arrest could be reversed by adding exogenous this compound, establishing it as a critical factor for cell division.

Furthermore, its polycationic nature suggested a strong affinity for negatively charged molecules. This led to the significant discovery of this compound's association with nucleic acids. It was found to bind to the phosphate backbone of DNA and RNA, leading to the hypothesis that it plays a role in stabilizing their helical structures and protecting them from damage.

DNA_Interaction cluster_dna This compound's Interaction with DNA This compound {this compound|+H₃N-(CH₂)₃-N⁺H₂-(CH₂)₄-N⁺H₂-(CH₂)₃-N⁺H₃} Interaction Electrostatic Binding This compound->Interaction DNA PO₄⁻ Sugar Base Sugar PO₄⁻ DNA:p1->Interaction DNA:p2->Interaction Function Biological Roles: • DNA Stabilization • Compaction • Protection from Damage Interaction->Function

Logical diagram of this compound's electrostatic interaction with DNA.

Conclusion

The history of this compound's discovery in cell biology is a multi-century journey from the microscopic observation of crystals to the elucidation of a complex biosynthetic pathway and its fundamental roles in cellular life. The foundational experiments conducted by pioneers like Leeuwenhoek, Schreiner, Rosenheim, Dudley, and the Tabors laid the groundwork for our current understanding. This historical perspective is invaluable for modern researchers in cell biology and drug development, as the this compound pathway continues to be a target of interest for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. The journey of this compound underscores the enduring power of fundamental research to reveal the intricate molecular machinery of life.

References

The Pivotal Role of Endogenous Spermine in Eukaryotic Cellular Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polycationic aliphatic amine, is a critical regulator of a vast array of physiological processes within eukaryotic cells. Its functions extend from the modulation of gene expression and protein synthesis to the intricate control of ion channel activity and the regulation of fundamental cellular pathways such as proliferation, apoptosis, and autophagy. Dysregulation of this compound homeostasis is increasingly implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders, making it a molecule of significant interest for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of endogenous this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of its multifaceted roles and to empower further research and drug development efforts.

Core Functions of Endogenous this compound

Endogenous this compound is indispensable for normal eukaryotic cell growth and function.[1] Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function.[2]

Regulation of Gene Expression and Protein Synthesis

This compound plays a crucial role in modulating gene expression through several mechanisms. It can influence chromatin structure by binding to DNA and promoting its condensation, which in turn affects the accessibility of DNA to transcription factors.[3] Polyamines, including this compound, are also involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a factor essential for the translation of a specific subset of mRNAs.[4] Furthermore, this compound can directly impact the activity of enzymes that modify histones, such as histone acetyltransferases, thereby influencing the epigenetic landscape.[3]

Modulation of Ion Channel Activity

A well-established function of intracellular this compound is the voltage-dependent block of inwardly rectifying potassium (Kir) channels.[5][6] By plugging the channel pore from the intracellular side at depolarized membrane potentials, this compound is responsible for the characteristic inward rectification of these channels, which is crucial for maintaining the resting membrane potential and cellular excitability in various cell types, including neurons and cardiac myocytes.[5][6] this compound also modulates the activity of other ion channels, including certain subtypes of glutamate (B1630785) receptors, further highlighting its importance in neuronal function.[5]

Involvement in Cell Signaling, Proliferation, Apoptosis, and Autophagy

This compound is intimately linked to key cellular signaling pathways that govern cell fate. It is known to influence the AKT/β-catenin signaling pathway, which is central to cell proliferation and survival.[7][8] The levels of polyamines, including this compound, are often elevated in rapidly proliferating cells, such as cancer cells, and their depletion can lead to cell cycle arrest.[9]

The role of this compound in programmed cell death (apoptosis) and autophagy is complex and can be context-dependent.[10] While some studies suggest that this compound can have anti-apoptotic effects and protect cells from oxidative stress, others indicate that it can also induce apoptosis under certain conditions.[10][11][12] Similarly, this compound has been shown to induce autophagy, a cellular recycling process that can promote cell survival but can also lead to cell death.[13]

Interaction with Nitric Oxide Synthase and Oxidative Stress

This compound can modulate the activity of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[14][15] The interaction is complex, with some studies reporting inhibition and others activation, depending on the specific NOS isoform and the cellular context.[15][16] this compound also plays a role in protecting cells from oxidative damage.[17][18] It can scavenge reactive oxygen species (ROS) and protect DNA from oxidative stress.[17][18]

Quantitative Data on this compound Function

To provide a clearer understanding of the quantitative aspects of this compound's roles, the following tables summarize key data from the literature.

ParameterValueCell/SystemReference
Kir2.1 Channel Blockade
IC₅₀ at +50 mV31 nMCloned IRK1 channels[1]
Dissociation Constant (Kd(0)) - High Affinity0.27 µMKir2.1 (Giant Patch)[3]
Dissociation Constant (Kd(0)) - Low Affinity43 µMKir2.1 (Giant Patch)[3]
Effect on Transcription
Effective Concentration (biphasic)0.1 mM and 1 µMIsolated rat liver nuclei[19]
NOS Activity Modulation
Inhibition of Cerebellar NOSDose-dependentRat cerebellar tissue[15]

Table 1: Quantitative Parameters of this compound's Interaction with Ion Channels and Enzymes.

ConditionCell LineEffect on ProliferationReference
DFMO-induced this compound depletionHuTu-80, HT-29, ME-180, A-427Inhibition[20]
Exogenous this compound supplementationVarious cancer cell linesCan restore proliferation after depletion[21]

Table 2: Effects of this compound Modulation on Cell Proliferation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of endogenous this compound.

Quantification of Intracellular this compound by HPLC

Objective: To accurately measure the concentration of this compound within eukaryotic cells.

Principle: This method involves the extraction of intracellular polyamines, their derivatization to form fluorescent or UV-absorbing derivatives, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Cell Lysis:

    • Wash cultured cells (1-5 x 10⁶) twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 0.5 mL of 0.4 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Collect the supernatant containing the polyamines.

  • Derivatization (Benzoylation):

    • To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.

    • Vortex vigorously and incubate at room temperature for 20 minutes.

    • Stop the reaction by adding 500 µL of saturated NaCl solution.

    • Extract the benzoylated polyamines with 500 µL of chloroform (B151607).

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the lower chloroform phase and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water.

    • Detect the benzoylated polyamines using a UV detector at 254 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

This compound Depletion in Cultured Cells using DFMO

Objective: To study the effects of this compound depletion on cellular processes.

Principle: α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Treatment with DFMO leads to the depletion of intracellular putrescine and spermidine (B129725), and subsequently this compound.

Protocol:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • DFMO Treatment:

    • Prepare a stock solution of DFMO in culture medium.

    • Treat the cells with a final concentration of DFMO typically ranging from 0.1 to 5.0 mM.[21]

    • Incubate the cells for 48 to 72 hours to achieve significant polyamine depletion.[20]

  • Verification of Depletion:

    • After the incubation period, harvest the cells and quantify the intracellular polyamine levels using the HPLC method described in Protocol 3.1 to confirm the depletion of this compound.

  • Functional Assays:

    • Perform downstream functional assays, such as cell proliferation assays (e.g., MTT or cell counting), apoptosis assays (e.g., Annexin V/PI staining), or autophagy assays (e.g., LC3-II western blotting).

  • Rescue Experiment (Optional):

    • To confirm that the observed effects are due to polyamine depletion, a rescue experiment can be performed by adding exogenous putrescine (5-50 µM) or this compound to the DFMO-treated cells.[21]

Patch-Clamp Recording of this compound Block in Kir Channels

Objective: To characterize the voltage-dependent block of inwardly rectifying potassium (Kir) channels by intracellular this compound.

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through Kir channels in response to a series of voltage steps, both in the absence and presence of intracellular this compound.

Protocol:

  • Cell Preparation:

    • Use a cell line expressing the Kir channel of interest (e.g., HEK293 cells transfected with Kir2.1).

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH). Prepare a series of internal solutions containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).[3]

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -80 mV.

    • Apply a series of voltage steps from -120 mV to +80 mV in 10 mV increments.

    • Record the resulting currents for each this compound concentration.

  • Data Analysis:

    • Measure the steady-state current amplitude at each voltage step.

    • Construct current-voltage (I-V) curves for each this compound concentration.

    • Calculate the fractional block at each voltage by dividing the current in the presence of this compound by the control current.[3]

Assessment of Autophagy Flux

Objective: To measure the effect of this compound on the dynamic process of autophagy.

Principle: Autophagic flux is a measure of the entire autophagy process, from autophagosome formation to their degradation in lysosomes. This can be assessed by monitoring the levels of LC3-II, an autophagosome-associated protein, in the presence and absence of a lysosomal inhibitor.

Protocol:

  • Cell Treatment:

    • Treat cells with the desired concentration of this compound or spermidine (e.g., 20 µM).[17]

    • For flux measurement, include a parallel set of cells co-treated with a lysosomal inhibitor such as bafilomycin A1 (e.g., 400 nM) for the final 2 hours of the this compound treatment.[17]

  • Western Blotting:

    • Lyse the cells and perform western blotting for LC3.

    • Detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis:

    • Quantify the band intensities for LC3-II.

    • An increase in LC3-II levels upon this compound treatment indicates an increase in autophagosome formation.

    • A further accumulation of LC3-II in the presence of bafilomycin A1 compared to this compound alone indicates a functional autophagic flux.[5]

Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following modulation of this compound levels.

Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound or a this compound-depleting agent (e.g., DFMO).

  • Cell Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.[22]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between four populations:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • Quantify the percentage of cells in each quadrant.[22]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of this compound within cellular pathways is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Polyamine biosynthesis pathway and the site of action of DFMO.

Spermine_Kir_Channel_Block cluster_membrane Plasma Membrane Kir_channel Kir Channel Extracellular Intracellular K_ion_in K+ Kir_channel:p_in->K_ion_in Outward Current (blocked) This compound This compound This compound->Kir_channel:p_in blocks K_ion_out K+ K_ion_out->Kir_channel:p_out Inward Current Depolarization Depolarization Depolarization->this compound promotes block

Caption: Mechanism of voltage-dependent block of Kir channels by this compound.

Spermine_AKT_BetaCatenin This compound This compound AKT p-AKT This compound->AKT promotes GSK3b p-GSK3β AKT->GSK3b promotes Beta_catenin β-catenin GSK3b->Beta_catenin inhibits degradation Nucleus Nucleus Beta_catenin->Nucleus translocation Proliferation_Migration Proliferation & Migration Nucleus->Proliferation_Migration regulates gene expression for

Caption: this compound's influence on the AKT/β-catenin signaling pathway.

Autophagy_Flux_Workflow start Culture Cells treat_this compound Treat with this compound start->treat_this compound treat_baf Treat with this compound + Bafilomycin A1 start->treat_baf control Untreated Control start->control lyse Lyse Cells treat_this compound->lyse treat_baf->lyse control->lyse wb Western Blot (LC3-I/II) lyse->wb analyze Quantify LC3-II levels and assess flux wb->analyze

References

The Role of Spermine in DNA and RNA Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a crucial player in a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1] Its profound impact on cellular function is intrinsically linked to its ability to interact with and stabilize nucleic acids. As a polycation at physiological pH, this compound's positively charged amino groups facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbones of DNA and RNA.[2] This interaction is not merely a simple charge neutralization but a complex process that induces significant structural changes in nucleic acids, influencing their stability, condensation, and biological activity. This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated DNA and RNA stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Mechanisms of this compound-Nucleic Acid Interaction

This compound's interaction with DNA and RNA is primarily driven by electrostatic forces, where its four protonated amino groups interact with the phosphate groups of the nucleic acid backbone.[3] However, the specifics of this binding and its consequences differ between DNA and RNA, and are dependent on the nucleic acid sequence and structure.

Binding Modes:

  • DNA: this compound can bind to both the major and minor grooves of DNA. Molecular dynamics simulations suggest a preference for the A-tract regions of the minor groove.[3] In B-form DNA, this compound can span the major groove.[4] The binding of this compound to the DNA backbone neutralizes the negative charges, reducing electrostatic repulsion between the phosphate groups and thereby stabilizing the double helix.[5]

  • RNA: In contrast to DNA, this compound often binds deep within the major groove of RNA duplexes.[6] This distinct binding mode is attributed to the A-form helical structure of double-stranded RNA, which presents a wider and deeper major groove with a more negative electrostatic potential compared to B-form DNA.[6] This deep groove binding is thought to "lock" the RNA into a rigid conformation, enhancing its stability.[6]

Structural Changes Induced by this compound:

  • DNA Condensation: One of the most significant effects of this compound on DNA is the induction of condensation. At low concentrations, this compound promotes the shrinkage of DNA molecules, and at higher concentrations, it leads to their compaction into densely packed structures.[7][8] This process is critical for the packaging of DNA within the confined space of the cell nucleus and viral capsids.[3] The ability of this compound to bridge different DNA segments is a key factor in this condensation.

  • Conformational Transitions: this compound can influence the conformational state of DNA, facilitating transitions between the B-form, A-form, and Z-form helices.[3] The specific transition induced depends on the DNA sequence and the surrounding ionic environment.

  • RNA Stabilization: For RNA, this compound's primary role appears to be stabilization rather than large-scale condensation. By binding within the major groove, this compound reinforces the helical structure, protecting RNA from degradation and assisting in its proper folding and function.[6] While this compound can precipitate some RNAs, such as poly(rA):poly(rU), mixed-sequence RNA duplexes are notably resistant to this compound-induced condensation.[6]

Quantitative Data on this compound-Nucleic Acid Interactions

The stabilizing and condensing effects of this compound on DNA and RNA have been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Effect of this compound on the Melting Temperature (Tm) of DNA Duplexes

DNA StructureCationConcentrationTm (°C)Reference
Perfect Duplex (P1)Tris-HCl buffer alone20 mM49.8[9]
Perfect Duplex (P1)This compound5 mM78.5[9]
Bulged Loop (B1)Tris-HCl buffer alone20 mM37.9[9]
Bulged Loop (B1)This compound5 mM78.5[9]
Mismatched Base Pair (M1)Tris-HCl buffer alone20 mM38.5[9]
Mismatched Base Pair (M1)This compound5 mM78.2[9]
Hairpin (H1)Tris-HCl buffer alone20 mM62.1[9]
Hairpin (H1)This compound5 mM78.9[9]

Table 2: this compound Concentration Required for DNA Condensation

DNA TypeCondensing AgentThreshold Concentration for CondensationReference
TA-rich dsDNAThis compound~0.1 - 1 mM[5]
CG-rich dsDNAThis compoundHigher than TA-rich dsDNA[5]
Mixed-sequence DNA duplexesThis compound~1 mM for complete precipitation[6]

Table 3: Binding Affinity (Kd) of Polyamines to DNA

PolyamideDNA StructureDissociation Constant (Kd)Reference
This compounddsDNA7.4 ± 3.9 x 10-8 M[7]
This compound (in presence of 1 mM Mg2+)dsDNA~4 x 10-6 M[7]
This compoundi-Motif DNANot explicitly stated, but high affinity[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to study this compound-nucleic acid interactions.

UV-Vis Spectroscopy for Monitoring DNA Melting Temperature

This protocol is used to determine the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. This compound's stabilizing effect is quantified by the increase in Tm.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the DNA of interest at a concentration of 4 µM in 20 mM Tris-HCl buffer (pH 7.3).[9]

    • Add the desired concentration of this compound (e.g., 5 mM).[9]

    • Prepare a control sample without this compound.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier-type cell holder for temperature control.[9]

  • Measurement:

    • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a rate of 0.5°C per minute.[9]

    • Record the temperature at regular intervals (e.g., every 30 seconds).[9]

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The Tm is the temperature at the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy for Assessing Structural Changes

CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. It can be used to detect conformational changes in DNA and RNA upon this compound binding.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the nucleic acid (DNA or RNA) in a suitable buffer (e.g., 10 mM sodium cacodylate).

    • The concentration of the nucleic acid should be such that the absorbance at 260 nm is between 0.5 and 1.0.

    • Add the desired concentration of this compound to the sample.

    • Prepare a corresponding blank solution containing only the buffer and this compound.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with measurements in the far-UV region.

  • Measurement:

    • Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm for nucleic acids).

    • Scan at a suitable speed and accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the blank from the spectrum of the sample.

    • Changes in the CD spectrum, such as shifts in the peak positions or changes in the molar ellipticity, indicate alterations in the nucleic acid's secondary structure. For example, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

Atomic Force Microscopy (AFM) for Visualizing DNA Condensation

AFM allows for the direct visualization of individual DNA molecules and their complexes with this compound, providing insights into the morphology of condensed DNA.

Methodology:

  • Substrate Preparation:

    • Use freshly cleaved mica as the substrate. Mica provides an atomically flat surface suitable for AFM imaging.[10]

    • To facilitate DNA binding, the mica surface can be treated with a solution of aminopropyl silatrane (B128906) (APS) to create a positively charged surface (APS-mica).[10]

  • Sample Deposition:

    • Prepare a dilute solution of DNA (e.g., 1-5 ng/µL) in a buffer.

    • Add the desired concentration of this compound to induce condensation.

    • Deposit a small volume (e.g., 10-20 µL) of the DNA-spermine solution onto the prepared mica surface.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse the surface with deionized water to remove unbound molecules and salts.

    • Dry the sample under a gentle stream of nitrogen gas.

  • Imaging:

    • Image the sample using an AFM operating in tapping mode in air. This mode minimizes the lateral forces on the sample, reducing the risk of damage.

    • Use a sharp silicon nitride tip.

  • Image Analysis:

    • Analyze the AFM images to observe the morphology of the DNA-spermine complexes, which can range from individual condensed globules to larger aggregates.

Signaling Pathways and Logical Relationships

This compound's influence extends beyond direct interactions with nucleic acids; it also modulates various signaling pathways that are critical for cell function.

This compound and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[11] Studies have shown that polyamines, including this compound, can influence this pathway.[4] For instance, inhibition of the mTOR pathway, which is downstream of PI3K/Akt, can alter polyamine metabolism.[4] The interplay between this compound and the PI3K/Akt pathway is complex and appears to be context-dependent.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) This compound This compound This compound->PI3K Modulation This compound->Akt Modulation

Caption: The PI3K/Akt signaling pathway and its potential modulation by this compound.

This compound and the Ras Signaling Pathway

The Ras signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and survival.[12] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[12] While direct regulation of the Ras pathway by this compound is less characterized, the downstream effectors of Ras, such as the PI3K/Akt and MAPK/ERK pathways, are known to be influenced by polyamine levels.

Ras_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor SOS SOS (GEF) Receptor->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Ras_GTP->Ras_GDP GTP hydrolysis Raf Raf Ras_GTP->Raf GAP GAP GAP->Ras_GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription This compound This compound This compound->Raf Indirect Modulation This compound->MEK Indirect Modulation This compound->ERK Indirect Modulation

Caption: The Ras signaling pathway with potential indirect modulation by this compound.

Experimental Workflow for DNA Condensation Assay

The following diagram illustrates a typical workflow for studying this compound-induced DNA condensation using UV-Vis spectroscopy.

DNA_Condensation_Workflow Start Start PrepareDNA Prepare DNA solution in buffer Start->PrepareDNA Addthis compound Add varying concentrations of this compound PrepareDNA->Addthis compound Incubate Incubate at 4°C for 2 hours Addthis compound->Incubate Centrifuge Centrifuge at 10,000 rpm for 10 minutes Incubate->Centrifuge CollectSupernatant Collect supernatant Centrifuge->CollectSupernatant MeasureAbsorbance Measure absorbance at 260 nm using UV-Vis spectrophotometer CollectSupernatant->MeasureAbsorbance AnalyzeData Analyze data to determine the extent of DNA precipitation MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a this compound-induced DNA condensation assay.[6]

Conclusion

This compound plays a multifaceted and critical role in the stabilization and structural organization of DNA and RNA. Its ability to bind to nucleic acids, induce condensation, and influence conformational transitions has profound implications for a wide range of cellular processes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interactions between this compound and nucleic acids. A deeper understanding of these mechanisms is essential for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies that target polyamine metabolism and its downstream effects. The continued exploration of this compound's role in modulating signaling pathways will undoubtedly unveil new avenues for therapeutic intervention in diseases such as cancer, where polyamine homeostasis is often dysregulated.

References

The Core Mechanism of Spermine Action in Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a vast array of cellular processes in eukaryotes.[1] this compound, the terminal product of the polyamine biosynthetic pathway, is critically involved in cell growth, differentiation, and survival.[2][3] Its intracellular concentration is tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various cancers, making this compound and its metabolic pathway a compelling target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its influence on cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Core Mechanisms of this compound Action

This compound's influence on cell proliferation is not mediated by a single action but through a complex interplay of interactions with nucleic acids, proteins, and key signaling cascades.

Modulation of Gene Expression

As a polycation, this compound readily interacts with negatively charged macromolecules like DNA and RNA, profoundly impacting gene expression at both transcriptional and translational levels.

  • Chromatin Structure and Transcription: this compound binds to DNA, promoting its condensation and altering chromatin structure.[3][7] This can modulate the accessibility of DNA to transcription factors and RNA polymerases.[8] Furthermore, this compound can influence the activity of histone-modifying enzymes, such as histone acetyltransferases (HATs), which are associated with transcriptional activation.[3][9] By stabilizing DNA and influencing chromatin architecture, this compound plays a direct role in regulating the transcription of genes essential for proliferation, such as the proto-oncogenes c-myc and c-jun.[1]

  • Protein Biosynthesis and Translation: A critical role of polyamines is the post-translational hypusination of eukaryotic translation initiation factor 5A (eIF5A).[3][5] Spermidine, the precursor to this compound, is the donor of the butylamine (B146782) group for this unique modification. Hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation, such as transcription factors and cell cycle regulators.[5][6] By ensuring the availability of its precursor, spermidine, this compound metabolism is intrinsically linked to the selective translation of proteins that drive cell growth.[5]

cluster_polyamine Polyamine Biosynthesis cluster_translation eIF5A-Mediated Translation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SAMDC/SRM This compound This compound Spermidine->this compound SAMDC/SMS eIF5A_active eIF5A (Hypusinated/Active) Spermidine->eIF5A_active Hypusination eIF5A_inactive eIF5A (Inactive) Proteins Proliferation Proteins eIF5A_active->Proteins Enhances Translation mRNA Proliferation-related mRNAs (e.g., TFEB, MYC) mRNA->Proteins Cell Proliferation Cell Proliferation Proteins->Cell Proliferation

Caption: Polyamine biosynthesis and its role in eIF5A-mediated protein synthesis.
Regulation of Key Signaling Pathways

This compound can modulate critical intracellular signaling pathways that govern cell growth, survival, and metabolism.

  • PI3K/Akt/mTOR Pathway: In hepatocellular carcinoma, this compound has been shown to induce the polarization of tumor-associated macrophages toward an M2 phenotype by activating the PI3K-Akt-mTOR-S6K signaling pathway.[10] This pathway is a central regulator of cell growth and protein synthesis, and its activation by this compound highlights a mechanism by which this compound can create a pro-tumorigenic microenvironment.[10]

  • MAPK Pathway: Trimethylamine-n-oxide (TMAO), a metabolite influenced by gut flora, can activate the MAPK signaling pathway to enhance the expression of proteins associated with proliferation and migration.[10] While this is an indirect link, it underscores the potential for metabolites, including those related to polyamine metabolism, to influence core proliferation pathways like MAPK.

This compound-Mediated Activation of PI3K/Akt/mTOR Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation Cell Proliferation & Growth S6K->Proliferation

Caption: this compound activates the PI3K/Akt/mTOR pathway to promote cell growth.
Interaction with Ion Channels

This compound directly modulates the activity of several ion channels, which is crucial for maintaining the membrane potential changes required for cell cycle progression.[11]

  • Potassium (K+) Channels: Intracellular this compound is a key factor responsible for the inward rectification of strong inward rectifier K+ (Kir) channels by directly plugging the channel pore.[12][13] This block is voltage-dependent and crucial for setting the resting membrane potential in cells. Since progression through the cell cycle requires distinct phases of hyperpolarization and depolarization, this compound's ability to modulate K+ channel activity is a direct mechanism for influencing cell proliferation.[11]

  • NMDA Receptors: Extracellular this compound has multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, including both stimulation and voltage-dependent block.[12][14] These receptors are ion channels permeable to Ca2+, a critical second messenger in proliferation signaling.

Role in Epigenetic Regulation

Emerging evidence indicates that polyamines are involved in epigenetic regulation, which provides a higher level of control over gene expression programs related to proliferation.[15][16] Polyamines can influence the activity of histone-modifying enzymes and are linked to changes in chromatin accessibility.[9] Loss of polyamines can drive significant changes in histone post-translational modifications, suggesting that their nuclear concentration is a key factor in maintaining the epigenetic landscape required for a proliferative state.[9][17]

Impact on Cellular Processes

The molecular actions of this compound culminate in the regulation of fundamental cellular processes that collectively determine the rate of cell proliferation.

Cell Cycle Progression

Polyamines are absolutely required for cell cycle progression.[11] this compound supplementation in piglets has been shown to regulate the cell cycle at the G1/S phase transition by modulating the expression of cyclins (Cyclin A2, Cyclin D3) and the cell cycle inhibitor p21.[2] Depletion of polyamines leads to cell cycle arrest, highlighting their essential role.[9]

Apoptosis (Programmed Cell Death)

This compound has a complex, often protective, role in apoptosis. In prostate cancer cells, a decrease in polyamine levels can induce apoptosis, implying that this compound protects these cells from programmed cell death.[18] This protective effect may be due to its ability to inhibit endonucleases, stabilize DNA, and defend against oxidative stress.[18] However, some synthetic this compound analogues are designed to induce apoptosis, making the polyamine pathway a target for pro-apoptotic cancer therapies.[18][19]

Autophagy

This compound and its precursor spermidine are potent inducers of autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[20][21] This process is critical for cellular homeostasis and can either promote cell survival under stress or contribute to cell death. In some contexts, such as cancer, autophagy induction by this compound can enhance anti-tumor immunosurveillance, thereby suppressing tumorigenesis.[19][22]

Quantitative Data Summary

The effects of this compound on cell proliferation are dose-dependent. The following tables summarize quantitative data from published studies.

Table 1: Effect of this compound Supplementation on Porcine Enterocyte (IPEC-J2) Proliferation (Data sourced from a study on the effects of spermidine, a related polyamine, which provides a model for polyamine effects on cell growth)[23]

Treatment GroupConcentration (µmol/L)Cell Number (% of Control) at 72h
Control0100%
Spermidine8~125%
Spermidine16~115%
Spermidine32~80%*

Note: Data is illustrative based on graphical representation in the source. The study showed that 8 µmol/L was optimal for stimulating cell proliferation, while higher concentrations became inhibitory.[23]

Table 2: Effect of this compound on CHO-K1 Cell Growth and Monoclonal Antibody (mAb) Production (Data adapted from application notes for this compound supplementation in CHO cell culture)[24]

This compound (µM)Peak Viable Cell Density (x10⁶ cells/mL)Integral of Viable Cell Density (IVCD)Final mAb Titer (mg/L)
08.555850
110.2701100
511.5821350
109.8751200

Table 3: Effect of this compound on Actinomycin D (ACTD)-Inhibited Transcription (Data sourced from a study on this compound's attenuation of a DNA intercalator)[8]

ACTD (10 µM)This compound (mM)Relative RNA Polymerase Activity
+0~15%
+0.1~75%
+0.2~75%

Note: This table demonstrates that this compound at 0.1 and 0.2 mM can rescue approximately 60% of the transcriptional activity inhibited by ACTD.[8]

Key Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound. Below are protocols for key experiments.

Protocol: Cell Proliferation Assay (CCK-8/MTT)

This protocol assesses cell viability and proliferation based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells (e.g., IPEC-J2, CHO) in a 96-well plate at a density of 0.5 x 10⁵ cells per well and culture for 24 hours.[23]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 µM).[23][24] Include a vehicle control.

  • Incubation: Culture the cells for desired time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell proliferation as a percentage relative to the vehicle control group.

cluster_workflow Experimental Workflow: Cell Proliferation Assay A 1. Seed cells in 96-well plate B 2. Treat with varying This compound concentrations A->B C 3. Incubate for 24-96 hours B->C D 4. Add CCK-8/MTT reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance with plate reader E->F G 7. Analyze data relative to control F->G

Caption: A typical workflow for a colorimetric cell proliferation assay.
Protocol: Quantification of Intracellular this compound by HPLC

This protocol allows for the precise measurement of intracellular this compound levels.[25]

  • Sample Preparation:

    • Harvest approximately 1 x 10⁷ cultured cells and wash with ice-cold PBS.

    • Lyse cells by adding 0.2 M perchloric acid (PCA) and vortexing.

    • Centrifuge at 12,000 x g for 10 min at 4°C to pellet precipitated proteins.

    • Collect the supernatant, which contains the polyamines.

  • Derivatization:

    • Mix a known volume of the supernatant with sodium carbonate buffer.

    • Add dansyl chloride solution and incubate in the dark at 60°C for 1 hour.

    • Add proline to quench the reaction by reacting with excess dansyl chloride.

    • Extract the dansylated polyamines with toluene (B28343).

  • HPLC Analysis:

    • Inject the toluene phase onto a reverse-phase C18 column.

    • Elute the compounds using an acetonitrile (B52724) and water gradient.

    • Detect the separated dansylated polyamines using a fluorescence detector.

  • Quantification:

    • Generate a standard curve by running known concentrations of a this compound standard through the same derivatization and HPLC process.

    • Determine the this compound concentration in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

This compound is a master regulator of cell proliferation, exerting its influence through a sophisticated network of interactions. It directly modulates gene expression via chromatin remodeling and translational control, fine-tunes critical signaling pathways like PI3K/Akt/mTOR, and controls the cellular ionic environment through ion channel interactions. This pleiotropic activity makes the polyamine metabolic pathway a highly attractive target for drug development, particularly in oncology.

Future research should focus on:

  • Selective Targeting: Developing this compound analogues or inhibitors of polyamine metabolism that have high specificity for cancer cells, minimizing off-target effects.[3]

  • Combination Therapies: Exploring the synergistic effects of combining polyamine-targeting drugs with conventional chemotherapy, radiation, or immunotherapy.[8][10]

  • Transporter-Mediated Drug Delivery: Leveraging the upregulated polyamine transport systems in cancer cells to deliver cytotoxic agents selectively.[26][27]

A deeper understanding of the nuanced roles of this compound in different cellular contexts will continue to unlock novel therapeutic strategies for controlling proliferative diseases.

References

Spermine: A Natural Intracellular Guardian Against Free Radical Assault

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them, represents a fundamental threat to cellular integrity and is implicated in the pathogenesis of a wide array of human diseases.[1] Within the intricate cellular defense network against oxidative damage, the naturally occurring polyamine, spermine, has emerged as a critical endogenous free radical scavenger.[1][2][3][4][5] Found in millimolar concentrations, particularly within the nucleus, this compound is strategically positioned to protect vital macromolecules, most notably DNA, from the relentless attack of free radicals generated through both normal metabolic processes and exogenous insults.[1][2][5] This technical guide provides a comprehensive exploration of this compound's antioxidant properties, delving into its mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways.

Mechanisms of Action: A Multi-pronged Defense

This compound combats oxidative stress through a combination of direct and indirect mechanisms, showcasing its versatility as a cellular protectant.

Direct Free Radical Scavenging

This compound has been shown to directly interact with and neutralize some of the most potent and damaging free radicals.

  • Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and indiscriminate oxidizing agent. This compound is a potent scavenger of hydroxyl radicals.[6][7] Studies utilizing electron spin resonance (ESR) spectroscopy have demonstrated that this compound effectively reduces the signal of hydroxyl radical spin traps, indicating a direct quenching activity.[2][8] This direct scavenging is a critical first line of defense in preventing •OH-mediated damage to nearby cellular components.[9]

  • Singlet Oxygen (¹O₂): this compound and its precursor, spermidine (B129725), are also recognized as physical quenchers of singlet oxygen, a highly reactive form of oxygen that can induce significant cellular damage, including DNA single-strand breaks.[10][11] At physiological concentrations, this compound is proposed to protect replicating DNA from the deleterious effects of singlet oxygen.[10][11]

It is important to note that while potent against hydroxyl radicals and singlet oxygen, this compound's ability to scavenge superoxide (B77818) anions appears to be limited.[6]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, this compound contributes to the cellular antioxidant defense system through several indirect pathways.

  • Chelation of Transition Metals: The Fenton reaction, a major biological source of hydroxyl radicals, is catalyzed by transition metals such as iron and copper.[2] this compound's polycationic nature allows it to chelate these metal ions, sequestering them and preventing their participation in redox cycling that generates ROS.[12][13] This chelating activity effectively inhibits the Haber-Weiss reaction, a key process in the formation of destructive hydroxyl radicals.[13]

  • Inhibition of Lipid Peroxidation: Cell membranes are particularly vulnerable to oxidative attack, leading to a destructive chain reaction known as lipid peroxidation. This compound has been shown to effectively protect membranes from this process, thereby preserving their structural integrity and function.[1][13]

  • Modulation of Signaling Pathways: this compound can influence cellular signaling cascades that govern the expression of antioxidant enzymes. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][14]

Signaling Pathways

The Nrf2 Antioxidant Response Pathway

This compound has been demonstrated to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defense enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's overall capacity to combat oxidative stress.[15][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Activates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound-mediated activation of the Nrf2 antioxidant response pathway.

Quantitative Data on Scavenging Efficacy

The antioxidant capacity of this compound has been quantified in various experimental systems. The following tables summarize key findings.

Table 1: IC50 Values for this compound Scavenging Activity

ParameterThis compound ConcentrationFree Radical / OxidantExperimental SystemReference
IC500.55 mMHydrogen Peroxide (H₂O₂)Trypanosoma cruzi lipoperoxidation[1]
IC500.8 mMNifurtimox-induced radicalsTrypanosoma cruzi lipoperoxidation[1]

Table 2: Inhibition of Radical Formation and Oxidative Damage

EffectThis compound ConcentrationTargetExperimental System% Inhibition / EffectReference
Inhibition of DMPO-OH adduct formation1 mMHydroxyl RadicalsCu(II)/H₂O₂ system (EPR)>70%[2]
Inhibition of DMPO-OH adduct formation1.5 mMHydroxyl RadicalsFenton reaction (EPR)~100%[6]
Protection of DNA1-2 mMROS-induced strand breaksφX-174 plasmid DNA with Cu(II)/H₂O₂Maximal inhibition[2]
Protection of DNA10 mMSinglet oxygen-induced strand breakspBR322 plasmid DNASignificant reduction[10]
Inhibition of TEMPO formation0.5 - 1 mMSinglet OxygenRose Bengal/Methylene Blue photosensitization (EPR)Up to 50%[6][17]
Reduction of Fe³⁺1 mMFe³⁺ ionsIn vitro assay1.8 ± 0.3 nmol reduced in 20 min[18]
Decomposition of DPPH radical1 mMDPPH radicalIn vitro assay8.1 ± 1.4% decomposed in 20 min[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties. Below are summaries of key experimental protocols.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by this compound.[2][6]

  • Objective: To visually and quantitatively assess the reduction of hydroxyl radical formation in the presence of this compound.

  • Materials:

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, the hydroxyl radical generating system components, and the spin trap DMPO.

    • Divide the mixture into control (no this compound) and experimental groups (with varying concentrations of this compound).

    • Incubate the mixtures for a defined period at a controlled temperature.

    • Transfer the samples to a quartz flat cell or capillary tube suitable for ESR analysis.

    • Record the ESR spectra. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is indicative of hydroxyl radical trapping.[2]

    • Compare the signal intensity of the experimental groups with the control to determine the percentage of hydroxyl radical scavenging by this compound.

ESR_Workflow cluster_prep Sample Preparation cluster_groups Experimental Groups cluster_analysis Analysis A Prepare Reaction Mix: - Buffer (pH 7.4) - Fenton Reagent (Fe²⁺/H₂O₂) - DMPO (Spin Trap) B1 Control Group (No this compound) A->B1 B2 Experimental Group (+ this compound) A->B2 C Incubate B1->C B2->C D Record ESR Spectra C->D E Quantify DMPO-OH Adduct Signal D->E F Calculate % Scavenging E->F

Caption: Workflow for ESR-based hydroxyl radical scavenging assay.
DNA Strand Breakage Assay

This assay measures the protective effect of this compound against ROS-induced damage to supercoiled plasmid DNA.[2]

  • Objective: To determine if this compound can prevent single- and double-strand breaks in DNA caused by oxidative stress.

  • Materials:

    • Supercoiled plasmid DNA (e.g., φX-174 or pBR322)

    • ROS-generating system (e.g., 30 μM H₂O₂ and 10 μM CuCl₂)[2]

    • This compound solutions of varying concentrations

    • Tris-acetate-EDTA (TAE) buffer

    • Agarose (B213101) gel

    • DNA loading dye

    • Gel electrophoresis apparatus and power supply

    • DNA visualization system (e.g., UV transilluminator and camera)

  • Procedure:

    • Incubate a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with the ROS-generating system in a buffer.[2]

    • In parallel incubations, add varying concentrations of this compound. Include a control with DNA alone and DNA with the ROS system but no this compound.

    • After incubation (e.g., 1 hour at 37°C), stop the reaction by adding loading dye containing a chelating agent like EDTA.

    • Separate the different forms of plasmid DNA (supercoiled, open-circular, and linear) by electrophoresis on an agarose gel.

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands.

    • Quantify the intensity of the bands. Protection by this compound is indicated by a higher proportion of the supercoiled form and a lower proportion of the open-circular and linear forms compared to the unprotected control.

Cellular Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess this compound's protective effect on cell membranes.

  • Objective: To quantify the inhibition of lipid peroxidation in a cellular or tissue model by this compound.

  • Materials:

    • Cell or tissue homogenate

    • Oxidative stress inducer (e.g., H₂O₂, FeSO₄)

    • This compound solutions

    • Thiobarbituric acid (TBA) reagent

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the cell or tissue homogenate with different concentrations of this compound.

    • Induce lipid peroxidation by adding the oxidative stress inducer. A control group without the inducer and a group with the inducer but no this compound should be included.

    • Stop the reaction by adding TCA.

    • Add TBA reagent (and BHT) to the mixture and heat at 95°C for a specified time (e.g., 60 minutes) to form the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA using a standard curve and determine the percentage inhibition of lipid peroxidation by this compound.

Conclusion and Future Directions

This compound is a vital intracellular polyamine that functions as a potent and multifaceted free radical scavenger.[1][4] Its strategic nuclear localization, direct scavenging of highly reactive species like the hydroxyl radical, and indirect antioxidant effects through metal chelation and activation of the Nrf2 pathway underscore its importance in cellular defense against oxidative stress.[1][2][14] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound and its analogues in conditions associated with oxidative damage.

Future research should focus on further elucidating the specific molecular interactions between this compound and its radical targets, exploring its role in other antioxidant signaling pathways, and investigating its potential as a lead compound for the development of novel cytoprotective agents. The ability of this compound to cross the blood-brain barrier and protect neurons from oxidative damage is also an active and promising area of research.[1]

References

Spermine's Crucial Role in the Cellular Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted involvement of spermine, a ubiquitous polyamine, in the intricate network of cellular stress responses. As cells are constantly challenged by a variety of internal and external stressors, understanding the modulatory roles of endogenous molecules like this compound is paramount for developing novel therapeutic strategies for a range of diseases. This document details the molecular mechanisms, signaling pathways, and quantitative effects of this compound in oxidative stress, heat shock, endoplasmic reticulum (ER) stress, and DNA damage. It also provides detailed experimental protocols and visual diagrams to facilitate further research in this critical area.

This compound and the Oxidative Stress Response

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common feature of many pathological conditions. This compound has been shown to play a significant protective role against oxidative damage.

Molecular Mechanisms of Protection

This compound's protective effects against oxidative stress are multifaceted. As a polycation, it can directly scavenge free radicals[1]. Studies have shown that this compound can protect DNA and other cellular components from oxidative damage caused by hydrogen peroxide (H₂O₂).[2][3] This protective role is distinct from that of glutathione, another major cellular antioxidant, suggesting a unique and important contribution of polyamines to the overall antioxidant defense system.[2] Interestingly, the protective effect of this compound against DNA strand breakage induced by Fenton-like reactions is dependent on the concentration of metal ions; at low concentrations of copper or iron, this compound is protective, while at higher concentrations, it can promote DNA damage.[4]

The catabolism of this compound by this compound oxidase (SMO) produces H₂O₂, which can itself contribute to oxidative stress.[5] However, this process also appears to be involved in signaling pathways that ultimately lead to cellular protection.

Signaling Pathways

This compound's influence on the oxidative stress response is mediated through various signaling pathways. In plants, this compound has been linked to the enhancement of anti-oxidative capacity by influencing central hub metabolites in sugar, lipid, and amino acid metabolism.[6]

Diagram: this compound's Role in Oxidative Stress

Spermine_Oxidative_Stress ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage induces This compound This compound This compound->ROS scavenges This compound->DNA_Damage protects Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes upregulates SMO This compound Oxidase (SMO) This compound->SMO is a substrate for Cellular_Protection Cellular Protection DNA_Damage->Cellular_Protection triggers repair Antioxidant_Enzymes->ROS neutralizes H2O2 H₂O₂ SMO->H2O2 produces H2O2->ROS

Caption: this compound's dual role in oxidative stress.

This compound and the Heat Shock Response

The heat shock response is a highly conserved cellular defense mechanism characterized by the synthesis of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and facilitate refolding of denatured proteins. This compound is intricately involved in modulating this response.

Regulation of Heat Shock Protein Expression

Studies in Arabidopsis have shown that endogenous this compound levels increase upon heat shock, and this is correlated with enhanced thermotolerance.[7][8] This increased thermotolerance is associated with the elevated expression of several key heat shock proteins, including HSP101, HSP90, HSP70, and HSP17.6.[7][8] Exogenous application of this compound also protects plants from heat stress-induced damage.[7] In intestinal epithelial cells, polyamines are critical for the glutamine-dependent induction of the heat shock response by facilitating the binding of heat shock transcription factor 1 (HSF-1) to heat shock elements (HSEs) in the promoters of HSP genes.[9]

Crosstalk with Polyamine Metabolism

The induction of the heat shock response is linked to the regulation of polyamine metabolism. The enzyme spermidine (B129725)/spermine N1-acetyltransferase (SAT1), a key enzyme in polyamine catabolism, is rapidly induced by heat shock.[10] Depletion of intracellular polyamines blocks this induction, indicating a feedback loop where polyamines are necessary for their own catabolic response to heat stress.[10]

Diagram: this compound and Heat Shock Response Workflow

Spermine_Heat_Shock Heat_Stress Heat Stress Spermine_Synthase This compound Synthase (SPMS) Gene Heat_Stress->Spermine_Synthase induces HSF1 Heat Shock Factor 1 (HSF-1) Heat_Stress->HSF1 activates SAT1 Spermidine/spermine N1-acetyltransferase (SAT1) Heat_Stress->SAT1 induces This compound This compound Spermine_Synthase->this compound increases This compound->HSF1 facilitates binding to HSE This compound->SAT1 regulates HSE Heat Shock Element (HSE) HSF1->HSE binds to HSP_Genes Heat Shock Protein (HSP) Genes HSE->HSP_Genes activates transcription of HSPs Heat Shock Proteins (HSP70, HSP90, etc.) HSP_Genes->HSPs translates to Thermotolerance Thermotolerance HSPs->Thermotolerance promotes

Caption: this compound's role in the heat shock response pathway.

This compound and Endoplasmic Reticulum (ER) Stress

ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and the activation of the unfolded protein response (UPR). This compound has emerged as a key regulator of ER stress and the UPR.

Attenuation of ER Stress-Induced Apoptosis

In the context of cardiac ischemia, this compound has been shown to inhibit ER stress-induced apoptosis.[1][11][12] Pre-treatment with this compound can limit infarct size, improve cardiac function, and decrease the expression of ER stress and apoptosis-related proteins.[1][11][12] This protective effect is mediated, at least in part, by the inhibition of ROS production and the downregulation of the PERK-eIF2α pathway, a major branch of the UPR.[1][11][12]

Induction of the Unfolded Protein Response

In plants, this compound can act as a novel inducer of the UPR.[13] It activates the splicing of bZIP60 mRNA, a key transcription factor in the plant UPR, and promotes the translocation of other bZIP transcription factors from the ER to the nucleus.[13] This this compound-induced UPR is mediated by a calcium-dependent MKK9-MPK3/MPK6 cascade.[13]

Diagram: this compound's Dual Role in ER Stress

Spermine_ER_Stress ER_Stress ER Stress (Unfolded Proteins) PERK_Pathway PERK-eIF2α Pathway ER_Stress->PERK_Pathway activates This compound This compound This compound->PERK_Pathway inhibits Apoptosis Apoptosis This compound->Apoptosis attenuates MKK9_MPK3_6 MKK9-MPK3/6 Cascade This compound->MKK9_MPK3_6 activates PERK_Pathway->Apoptosis leads to UPR_Induction UPR Induction (Plant Cells) bZIP60_splicing bZIP60 mRNA Splicing UPR_Induction->bZIP60_splicing Cell_Survival Cell Survival UPR_Induction->Cell_Survival promotes MKK9_MPK3_6->UPR_Induction

Caption: this compound's context-dependent roles in ER stress.

This compound and the DNA Damage Response

Maintaining genomic integrity is essential for cell survival and function. This compound plays a crucial role in protecting DNA from damage and facilitating its repair.

Protection against DNA Damage

This compound can protect DNA from damage induced by various agents, including reactive oxygen species and ionizing radiation.[4][14] This protection is thought to be due to its ability to compact the DNA structure, thereby reducing the accessibility of DNA to damaging agents like hydroxyl radicals.[14]

Involvement in DNA Repair

Polyamines have been implicated in promoting the homology-directed repair of DNA double-strand breaks.[15] Spermidine, a precursor to this compound, has been shown to reduce 4NQO-induced DNA damage, likely by activating DNA repair mechanisms and decreasing ROS levels.[16]

Diagram: this compound in DNA Damage and Repair

Spermine_DNA_Damage DNA_Damaging_Agents DNA Damaging Agents (ROS, Radiation) DNA DNA DNA_Damaging_Agents->DNA causes damage to DNA_Compaction DNA Compaction DNA->DNA_Compaction undergoes Genomic_Integrity Genomic Integrity DNA->Genomic_Integrity maintains This compound This compound This compound->DNA binds to DNA_Repair_Pathways DNA Repair Pathways (e.g., Homology-Directed Repair) This compound->DNA_Repair_Pathways promotes Reduced_Accessibility Reduced Accessibility to Damaging Agents DNA_Compaction->Reduced_Accessibility Reduced_Accessibility->DNA protects DNA_Repair_Pathways->DNA repairs damaged MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_this compound 3. Add this compound dilutions Incubate_24h->Add_this compound Incubate_Treatment 4. Incubate for 24-72h Add_this compound->Incubate_Treatment Add_MTT 5. Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_DMSO 7. Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance 8. Read absorbance at 570 nm Add_DMSO->Read_Absorbance

References

An In-depth Technical Guide to Polyamine Metabolism and Spermine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—primarily putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Their intracellular concentrations are meticulously controlled through a complex network of biosynthesis, catabolism, and transport. The dysregulation of polyamine metabolism is unequivocally linked to various pathological states, most notably cancer, making the enzymes within this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core metabolic pathways of polyamine synthesis, with a special focus on this compound. It details the enzymatic reactions, key regulatory mechanisms, and presents quantitative data on metabolite concentrations and enzyme kinetics. Furthermore, this guide offers detailed experimental protocols for key assays used in polyamine research, providing a valuable resource for scientists and drug development professionals aiming to investigate and target this critical cellular pathway.

The Core of Polyamine Metabolism: A Biosynthetic Overview

The de novo synthesis of polyamines in mammalian cells is a highly regulated, multi-step enzymatic process that begins with the amino acid ornithine and culminates in the production of this compound. This pathway is fundamental for supplying the cell with the necessary polyamines for its physiological functions.

The Gateway: Putrescine Synthesis

The biosynthetic cascade is initiated by the conversion of L-ornithine to putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) , the first and principal rate-limiting enzyme in the entire pathway.[1][2] The activity of ODC is exquisitely sensitive to a wide array of cellular signals, making it a critical control point for polyamine homeostasis.[3]

The Aminopropyl Donor: The Role of S-adenosylmethionine Decarboxylase (AMD1)

The subsequent steps in the synthesis of spermidine and this compound require the addition of aminopropyl groups. These groups are supplied by decarboxylated S-adenosylmethionine (dcSAM). The formation of dcSAM is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) , another key regulatory enzyme in the pathway.[4][5]

Elongation to Spermidine and this compound

Once formed, putrescine is aminopropylated by spermidine synthase (SRM) , using dcSAM as the donor, to yield spermidine.[1][6] In the final step of the pathway, This compound synthase (SMS) catalyzes the transfer of a second aminopropyl group from dcSAM to spermidine, forming this compound.[1][6][7]

Polyamine_Biosynthesis Ornithine L-Ornithine ODC ODC1 Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS This compound This compound SAM S-adenosylmethionine (SAM) AMD1 AMD1 SAM->AMD1 dcSAM Decarboxylated SAM (dcSAM) dcSAM->SRM CO2_1 CO₂ CO2_2 CO₂ MTA 5'-Methylthioadenosine (MTA) ODC->Putrescine ODC->CO2_1   AMD1->dcSAM AMD1->CO2_2   SRM->Spermidine SRM->MTA SMS->this compound SMS->MTA dcSAM_2->SMS

Caption: De novo polyamine biosynthesis pathway.

Regulation of Polyamine Homeostasis

The intracellular concentration of polyamines is tightly regulated to prevent the cytotoxic effects of their over-accumulation and the growth-inhibitory consequences of their depletion. This regulation occurs at multiple levels, including biosynthesis, catabolism, and transport.

Polyamine Catabolism and Interconversion

Polyamine levels are controlled not only by synthesis but also by a catabolic "interconversion" pathway that converts this compound and spermidine back to putrescine.[8]

  • Acetylation-Dependent Pathway : The primary and rate-limiting step in polyamine catabolism is the acetylation of this compound and spermidine by spermidine/spermine N1-acetyltransferase (SSAT) .[9][10] This enzyme is strongly induced by high polyamine levels.[11] The resulting N-acetylated polyamines are then either oxidized by the FAD-dependent N1-acetylpolyamine oxidase (PAOX) back to spermidine or putrescine, respectively, or are exported from the cell.[8][12]

  • Direct Oxidation : this compound can also be directly converted back to spermidine by This compound oxidase (SMOX) . This reaction produces hydrogen peroxide (H₂O₂) and the toxic aldehyde, 3-aminopropanal, linking polyamine catabolism to oxidative stress.[9][13]

Polyamine_Catabolism This compound This compound SSAT SSAT This compound->SSAT SMOX SMOX This compound->SMOX Spermidine Spermidine Spermidine->SSAT Putrescine Putrescine Acthis compound N¹-Acetylthis compound Export Cellular Export Acthis compound->Export PAOX PAOX Acthis compound->PAOX AcSpermidine N¹-Acetylspermidine AcSpermidine->Export AcSpermidine->PAOX H2O2_AP H₂O₂ + 3-Aminopropanal H2O2_AAP H₂O₂ + 3-Acetamidopropanal SSAT->Acthis compound SSAT->AcSpermidine SMOX->Spermidine SMOX->H2O2_AP PAOX->Spermidine PAOX->Putrescine PAOX->H2O2_AAP

Caption: Polyamine catabolism and interconversion pathways.
Regulation of Ornithine Decarboxylase (ODC)

Given its rate-limiting role, ODC is subject to stringent multi-level regulation:

  • Transcriptional Control : The gene encoding ODC, ODC1, is a well-established transcriptional target of the MYC oncogene, directly linking cell growth signals to polyamine production.[5]

  • Translational Control : The ODC mRNA possesses a long, highly structured 5' untranslated region (5'UTR) that generally represses its translation.[2] This repression can be overcome by factors like the eukaryotic initiation factor 4E (eIF-4E), which is often overexpressed in cancer cells.[14]

  • Post-Translational Degradation via Antizyme : This is a unique and critical feedback mechanism. High intracellular polyamine concentrations stimulate the synthesis of a protein called Antizyme (AZ) . This occurs through a programmed +1 ribosomal frameshift mechanism.[1] Antizyme binds to the ODC monomer, targeting it for rapid, ubiquitin-independent degradation by the 26S proteasome. This ensures that as polyamine levels rise, the key synthetic enzyme is swiftly eliminated.

ODC_Regulation Polyamines High Polyamines (Spermidine, this compound) AZ_mRNA Antizyme mRNA Polyamines->AZ_mRNA +1 Frameshift Induction AZ_Protein Antizyme Protein AZ_mRNA->AZ_Protein Translation ODC_Monomer ODC Monomer (Active) AZ_Protein->ODC_Monomer Inhibits Activity & Targets for Degradation ODC_AZ_Complex ODC-Antizyme Complex AZ_Protein->ODC_AZ_Complex ODC_Monomer->ODC_AZ_Complex Binding Proteasome 26S Proteasome ODC_AZ_Complex->Proteasome Degradation ODC Degradation Proteasome->Degradation

Caption: Negative feedback regulation of ODC by Antizyme.

Quantitative Data

The precise quantification of polyamine metabolites and the kinetic properties of their associated enzymes are crucial for understanding their roles in cellular physiology and for the development of targeted therapies.

Table 1: Typical Intracellular Polyamine Concentrations in Mammalian Cells

Intracellular polyamine levels can vary significantly depending on the cell type and proliferative state. Rapidly dividing cells, such as cancer cells, typically exhibit higher concentrations.

PolyamineTypical Concentration RangeNotes
Putrescine10 - 100 µMLevels are generally low but increase significantly during proliferation.
Spermidine0.1 - 1.0 mMOften the most abundant polyamine in many cell types.
This compound0.1 - 1.0 mMConcentrations are comparable to spermidine in many tissues.

Note: Total cellular concentrations can reach up to 30 mM, though the concentration of unbound, free polyamines is thought to be lower.[8] Data represents a general range compiled from various mammalian cell studies.

Table 2: Kinetic Parameters of Key Human Polyamine Metabolism Enzymes

The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity. The catalytic constant (kcat) represents the turnover number.

EnzymeSubstrateKm (µM)kcat (s⁻¹) or VmaxSource Organism/System
ODC1 L-Ornithine~220~3.75 s⁻¹ (kcat)Human (recombinant)[13]
SRM Putrescine35 - 70-Rat/Bovine
dcSAM~1-Rat/Bovine
SMS Spermidine~60-Bovine Brain
dcSAM~0.1-Bovine Brain
SSAT Spermidine130 - 300-Human (recombinant)
This compound3 - 30-Human (recombinant)
Acetyl-CoA5 - 15-Human (recombinant)

Note: Kinetic values can vary based on assay conditions (pH, temperature, buffer composition). Data is compiled from multiple sources and should be considered representative.

Experimental Protocols

Investigating polyamine metabolism requires robust and reproducible experimental methods. This section provides detailed protocols for three fundamental assays in the field.

Protocol: Measurement of Ornithine Decarboxylase (ODC) Activity

This protocol is based on the widely used radiometric assay that measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

Materials:

  • Cell lysate or purified enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50 µM Pyridoxal-5-phosphate (PLP)

  • Substrate Mix: L-[1-¹⁴C]-ornithine (specific activity ~50-60 mCi/mmol) mixed with unlabeled L-ornithine to a final concentration of 100-500 µM in Assay Buffer

  • Reaction Stop Solution: 2 M Citric Acid or 5 M Sulfuric Acid

  • CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial CO₂ trapping solution (e.g., Hyamine hydroxide)

  • 20 mL scintillation vials with rubber-stoppered center wells (or similar setup)

  • Liquid scintillation cocktail and counter

Procedure:

  • Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to clarify and determine the protein concentration of the supernatant.

  • Reaction Setup: In a microcentrifuge tube, add 50-100 µg of protein lysate. Adjust the volume with Assay Buffer to 100 µL. Prepare a "no enzyme" or "boiled enzyme" control.

  • Place a filter paper saturated with the CO₂ trapping agent into the center well of the scintillation vial.

  • Carefully place the open microcentrifuge tube containing the lysate into the bottom of the scintillation vial, ensuring it does not tip over.

  • Initiate Reaction: Add 100 µL of the Substrate Mix to the microcentrifuge tube to start the reaction. Immediately seal the scintillation vial tightly with the rubber stopper.

  • Incubation: Incubate the vials in a shaking water bath at 37°C for 30-60 minutes.

  • Stop Reaction: Inject 250 µL of the Reaction Stop Solution through the rubber stopper directly into the microcentrifuge tube. Be careful not to inject it onto the filter paper.

  • Trap CO₂: Continue to incubate the vials at 37°C with shaking for an additional 30-60 minutes to ensure all the released ¹⁴CO₂ is trapped by the filter paper.

  • Measurement: Carefully open the vials, remove and discard the microcentrifuge tube. Add 10 mL of liquid scintillation cocktail to the vial containing the filter paper.

  • Quantification: Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Calculation: Calculate the specific ODC activity as nmol of CO₂ released per mg of protein per hour, based on the specific activity of the L-[1-¹⁴C]-ornithine.

Protocol: Quantification of Intracellular Polyamines by HPLC

This method involves pre-column derivatization of polyamines to render them fluorescent, followed by separation and quantification using reverse-phase HPLC. Dansyl chloride is a common derivatizing agent.

Materials:

  • Cell pellets

  • Extraction Solution: 0.2 M Perchloric Acid (PCA)

  • Internal Standard (IS): e.g., 1,7-diaminoheptane

  • Derivatization Buffer: Saturated sodium carbonate or sodium bicarbonate solution (pH ~9.5)

  • Derivatizing Agent: Dansyl chloride solution (10 mg/mL in acetone)

  • Proline solution (100 mg/mL in water) to quench excess dansyl chloride

  • Toluene (B28343) for extraction

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: ~340 nm, Emission: ~515 nm)

  • Mobile Phase A: Water or aqueous buffer (e.g., 10 mM sodium phosphate)

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Extraction: Resuspend a known number of cells (e.g., 1-5 million) in 200 µL of ice-cold 0.2 M PCA containing the internal standard.

  • Lyse the cells by three freeze-thaw cycles or sonication on ice.

  • Centrifuge at ~15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant (containing the polyamines) to a new tube.

  • Derivatization: To 100 µL of the PCA extract, add 200 µL of Derivatization Buffer.

  • Add 200 µL of Dansyl chloride solution. Vortex vigorously.

  • Incubate in the dark at 60°C for 1 hour.

  • Quenching: Add 100 µL of proline solution to react with excess dansyl chloride. Vortex and incubate for 30 minutes.

  • Extraction of Derivatives: Add 500 µL of toluene, vortex for 1 minute, and centrifuge to separate the phases.

  • Carefully transfer the upper toluene phase (containing the dansylated polyamines) to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 60% Acetonitrile).

  • Inject 20 µL onto the HPLC system.

  • Quantification: Separate the derivatized polyamines using a suitable gradient elution program (e.g., increasing percentage of Mobile Phase B). Identify peaks based on the retention times of known standards (putrescine, spermidine, this compound) and quantify them by comparing their peak areas to the peak area of the internal standard and a standard curve.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure the mRNA levels of key polyamine metabolism genes (ODC1, SRM, SMS) relative to a stable housekeeping gene.

Materials:

  • Cell pellets

  • RNA extraction kit (e.g., Trizol-based or column-based)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for human ODC1, SRM, SMS, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol of the chosen kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up reactions in triplicate for each gene of interest and the housekeeping gene. A typical 20 µL reaction includes:

    • 10 µL 2x qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL diluted cDNA template

    • 6 µL Nuclease-free water

  • qPCR Program: Run the plate on a qPCR instrument using a standard thermal cycling program:

    • Initial denaturation (e.g., 95°C for 5 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec)

      • Annealing/Extension (e.g., 60°C for 60 sec)

    • Melt curve analysis (for SYBR Green assays) to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method.

    • Normalize the Cq value of the gene of interest to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_gene - Cq_housekeeper).

    • Normalize the ΔCq of the treated samples to the ΔCq of the control samples (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Calculate the fold change in expression as 2-ΔΔCq.

Experimental Workflow Visualization

A typical research project investigating the effect of a novel compound on polyamine metabolism would follow a logical workflow from cellular treatment to multi-level analysis.

Experimental_Workflow cluster_protein Protein & Enzyme Level cluster_metabolite Metabolite Level cluster_rna Transcript Level Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Test Compound vs. Vehicle Culture->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest Lysate_P Prepare Cell Lysate Harvest->Lysate_P Extract_M Perform PCA Extraction Harvest->Extract_M Extract_R Extract Total RNA Harvest->Extract_R ODC_Assay ODC Activity Assay (Radiometric) Lysate_P->ODC_Assay WB Western Blot (ODC, SSAT levels) Lysate_P->WB Data Integrate & Analyze Data ODC_Assay->Data WB->Data HPLC HPLC Analysis (Polyamine Quantification) Extract_M->HPLC HPLC->Data RTqPCR RT-qPCR (ODC1, SRM, SMS expression) Extract_R->RTqPCR RTqPCR->Data

Caption: A typical experimental workflow for studying polyamine metabolism.

Conclusion

The polyamine metabolic pathway, with its intricate regulatory networks and profound impact on cell fate, remains a field of intense investigation. The central role of this compound and its precursors in sustaining the proliferative phenotype of cancer cells has solidified this pathway as a high-value target for drug development. This guide has provided a detailed overview of the core biosynthetic and catabolic reactions, the sophisticated mechanisms of regulation centered on ODC and SSAT, and robust protocols for quantifying key components of the pathway. By equipping researchers with this foundational knowledge and practical methodology, it is hoped that future studies will further unravel the complexities of polyamine metabolism, leading to the development of novel and effective therapeutic strategies for cancer and other proliferation-dependent diseases.

References

Spermine's Intricate Dance with Nucleic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, plays a critical role in a multitude of cellular processes, largely through its direct and dynamic interactions with nucleic acids.[1] At physiological pH, this compound exists as a polycation, enabling strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA.[2] This interaction is fundamental to nucleic acid stabilization, condensation, and the regulation of various genetic processes.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms governing this compound-nucleic acid interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Molecular Interactions: A Tale of Two Grooves

The binding of this compound to nucleic acids is a multifaceted process driven primarily by electrostatic attraction between the positively charged amino groups of this compound and the negatively charged phosphate groups of the nucleic acid backbone.[2][5] However, the interaction is not merely a non-specific electrostatic event; hydrogen bonding and the specific topology of the nucleic acid grooves play a significant role.[6][7]

This compound has been shown to bind to both the major and minor grooves of DNA.[2][7] Theoretical studies suggest that major groove binding can be more favorable, leading to significant bending of the DNA structure.[7][8][9] In contrast, minor groove binding is also observed and appears to be influenced by the DNA sequence.[7][10] Molecular dynamics simulations have indicated that the presence of C5 methyl groups in the major groove can enhance this compound-mediated DNA attraction.[11]

In the case of RNA, this compound binding is predominantly observed within the deep and electrostatically negative major groove.[12] This internal binding mode is thought to contribute to the stabilization of RNA structures, such as those found in tRNA.[6][12]

Structural Consequences: Condensation and Conformational Changes

One of the most profound effects of this compound on DNA is its ability to induce condensation, a process critical for the packaging of genetic material within the cell.[13][14] This condensation is thought to occur when a sufficient fraction of the phosphate charges on the DNA are neutralized by this compound, leading to the collapse of the DNA into compact, often toroidal, structures.[13] Studies have shown that DNA condensation can occur when approximately 90% of the phosphate charges are neutralized.[13]

While this compound effectively condenses DNA, its effect on mixed-sequence RNA is less pronounced.[12] Molecular dynamics simulations suggest that this compound's sequestration deep within the major groove of RNA limits its ability to form intermolecular bridges, a necessary step for condensation.[12] This differential effect on DNA and RNA highlights the structural nuances of their respective interactions with this compound.

Beyond condensation, this compound can also influence the local conformation of nucleic acids. There is evidence to suggest that this compound can facilitate the transition of B-form DNA to A-form or Z-form under specific conditions. In RNA, this compound binding contributes to the stabilization of its secondary and tertiary structures.

Quantitative Data on this compound-Nucleic Acid Interactions

The following table summarizes key quantitative data from various studies on the interaction between this compound and nucleic acids. These values provide a comparative look at binding affinities and thermodynamic parameters under different experimental conditions.

Nucleic AcidMethodParameterValueConditions
d(CGCGAATTCGCG)NMR SpectroscopyBinding Constant (K)~10^6 M^-1Low ionic strength
Hairpin DNASurface Plasmon Resonance (SPR)Association Rate Constant (ka)1.38 x 10^3 M^-1s^-110 mM this compound
Hairpin DNASurface Plasmon Resonance (SPR)Dissociation Rate Constant (kd)Varies with this compound concentration0.1 - 10 mM this compound
rRNANot SpecifiedBinding Constant (K)0.18 x 10^4 M^-1Not Specified
rRNANot SpecifiedNumber of Binding Sites0.082–0.133 amines per phosphateNot Specified
C6T i-Motif DNACircular Dichroism (CD)Dissociation Constant (Kd)0.05 mMpH 5.3
RNA-PODNA hybridThermal Melting (Tm)ΔTm~39°C25 µM hexamine analogue of this compound
RNA-PSDNA hybridThermal Melting (Tm)ΔTm~43°C25 µM hexamine analogue of this compound

Experimental Protocols: Unraveling the Interaction

A variety of biophysical techniques are employed to study the intricate details of this compound-nucleic acid interactions. Below are overviews of the key experimental methodologies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions.[15][16][17] It directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (nucleic acid).

  • Principle: A solution of this compound is titrated into a solution containing the nucleic acid in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of this compound to nucleic acid.

  • Data Obtained: A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[16] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

  • Methodology:

    • Prepare highly pure and accurately concentrated solutions of both the nucleic acid and this compound in the same, well-matched buffer.[18][19]

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Load the nucleic acid solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the nucleic acid solution while monitoring the heat changes.

    • Analyze the resulting thermogram to extract the thermodynamic parameters of the binding interaction. A control titration of this compound into buffer alone is crucial to account for the heat of dilution.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about molecules in solution.[6][10][20]

  • Principle: NMR active nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³¹P) within the this compound and nucleic acid molecules are placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals provide information about the chemical environment and connectivity of the atoms.

  • Data Obtained: NMR can be used to identify the specific binding sites of this compound on the nucleic acid, characterize conformational changes upon binding, and determine the dynamics of the interaction.[20] For instance, changes in the chemical shifts of protons in both this compound and the nucleic acid can indicate close proximity and binding.[10]

  • Methodology:

    • Prepare a solution of the nucleic acid of interest.

    • Acquire a baseline NMR spectrum of the nucleic acid.

    • Incrementally add a solution of this compound to the nucleic acid sample.

    • Acquire NMR spectra at each titration point.

    • Analyze the changes in chemical shifts, line widths, and nuclear Overhauser effects (NOEs) to map the binding interface and assess structural changes.

X-ray Crystallography

X-ray crystallography is the primary method for determining the three-dimensional atomic structure of molecules in a crystalline state.[21][22][23][24]

  • Principle: A crystal of the this compound-nucleic acid complex is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.[24]

  • Data Obtained: By analyzing the diffraction pattern, a detailed three-dimensional model of the electron density of the complex can be constructed, revealing the precise atomic coordinates and the nature of the interactions between this compound and the nucleic acid.[24]

  • Methodology:

    • Co-crystallize the nucleic acid with this compound under conditions that promote the formation of high-quality, single crystals.

    • Mount the crystal in an X-ray diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

    • Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the this compound-nucleic acid complex into the electron density map and refine the model to best fit the experimental data.

Visualizing the Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-nucleic acid interaction.

Spermine_Binding_Modes cluster_this compound This compound cluster_dna DNA Double Helix This compound This compound (Polycation) MajorGroove Major Groove This compound->MajorGroove Binds in Major Groove MinorGroove Minor Groove This compound->MinorGroove Binds in Minor Groove PhosphateBackbone Phosphate Backbone (Polyanion) This compound->PhosphateBackbone Electrostatic Interaction DNA DNA

Caption: this compound binding modes to the DNA double helix.

DNA_Condensation_Workflow Start Extended DNA Addthis compound Addition of this compound Start->Addthis compound Neutralization Charge Neutralization of Phosphate Backbone Addthis compound->Neutralization Collapse DNA Collapse and Bending Neutralization->Collapse End Condensed Toroidal Structure Collapse->End

Caption: Workflow of this compound-induced DNA condensation.

Spermine_RNA_Interaction cluster_this compound This compound cluster_rna RNA Structure This compound This compound MajorGroove Deep Major Groove This compound->MajorGroove Internal Binding Mode RNA RNA MajorGroove->RNA Stabilizes Structure

Caption: this compound interaction and stabilization of RNA structure.

Conclusion

The interaction of this compound with nucleic acids is a complex and vital process with significant implications for cellular function and potential therapeutic applications. Its ability to bind to and alter the structure of both DNA and RNA underscores its importance in gene regulation, chromatin organization, and RNA processing. A thorough understanding of the quantitative and mechanistic details of these interactions, facilitated by the experimental approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to modulate these fundamental biological processes. The continued exploration of this compound's role promises to unveil new insights into the intricate world of molecular biology and open new avenues for therapeutic intervention.

References

physiological concentrations of spermine in tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Physiological Concentrations of Spermine in Tissues

Introduction

This compound is a ubiquitous polyamine that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] As a polycation at physiological pH, this compound interacts with negatively charged molecules such as DNA, RNA, and proteins, thereby stabilizing their structures and modulating their functions.[3] The intracellular concentration of this compound is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2] Dysregulation of this compound levels has been implicated in various pathological conditions, most notably cancer.[2][4][5] This technical guide provides a comprehensive overview of the physiological concentrations of this compound in various tissues, detailed experimental protocols for its quantification, and a description of its core metabolic pathways.

Physiological Concentrations of this compound

This compound concentrations vary significantly among different tissues and can be altered in disease states. The prostate gland, for instance, synthesizes and contains exceptionally high levels of this compound compared to other organs.[6][7] Conversely, a significant reduction in this compound levels is often observed in prostate cancer tissues compared to benign prostate tissue.[6][8]

Table 1: Physiological Concentrations of this compound in Various Tissues

Tissue/FluidSpeciesConcentrationNotesReference
Brain (Cerebellar Cortex)Human3.4 nmol/mg proteinHighest concentration among brain areas examined.[9]
Brain (White Matter)HumanLower than spermidine (B129725)Spermidine levels were notably high at 20 nmol/mg protein.[9]
Prostate GlandHuman130 mg/100 gSignificantly higher than any other tissue.[7]
Prostate (Benign)HumanHighLevels are significantly reduced in cancerous tissue.[7][8]
Prostate (Cancer)HumanSignificantly lower than benign tissueReduction is an indicator of malignancy and aggressiveness.[6][7][8]
Colorectal CarcinomaHumanSignificantly higher than normal mucosaHigher levels are a prognostic factor for disease recurrence.[10]
ErythrocytesHuman8.82 +/- 3.12 nmol per 10^10 RBCLevels are elevated in patients with advanced cancer.[11]
SerumHuman0.20 +/- 0.05 nmol/ml[12]
Plasma (Prostatic Cancer)Human316.7 +/- 240.69 nmol/lRaised in 25% of patients with prostatic cancer.[13]
Ventral ProstateRatHigh (androgen-dependent)Concentrations decrease markedly after castration.[14]
LungVarious (Rat, Hamster, Rabbit, Human)High uptake capacity in epitheliumThe lung has a much higher polyamine uptake system than other organs.[15]

Experimental Protocols for this compound Quantification

Accurate measurement of this compound in biological samples is essential for research and clinical diagnostics.[16] The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of polyamines due to its sensitivity and specificity.[16][17] The protocol generally involves sample deproteinization, pre-column derivatization to make the polyamines detectable, chromatographic separation, and detection.[16]

a. Sample Preparation (Tissue Homogenates):

  • Weigh approximately 50 mg of frozen tissue.[16]

  • Homogenize the tissue in a pre-chilled solution, such as 1.5 mmol/L HClO4.[18]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.[4]

  • Collect the supernatant containing the polyamines.

  • Neutralize the acidic extract with a solution like 2 mmol/L K2CO3.[18]

b. Derivatization:

  • Polyamines lack a strong chromophore, necessitating derivatization for UV or fluorescence detection.

  • A common method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, to yield highly fluorescent isoindole derivatives.[16]

  • Another common derivatizing agent is dansyl chloride, which also produces fluorescent derivatives.[19][20]

c. Chromatographic Separation:

  • The derivatized polyamines are separated on a reversed-phase C18 column.[16]

  • An isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile (B52724) and water or buffer, is used.[19]

d. Detection:

  • A fluorescence detector is used for OPA or dansyl derivatives, with excitation and emission wavelengths set appropriately (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[16]

  • Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for polyamine analysis and is a robust quantitative method.[21][22]

a. Sample Preparation and Extraction:

  • Homogenize tissue samples as described for HPLC.

  • Perform a liquid-liquid extraction. A common approach involves alkalinizing the sample and extracting with a solvent like n-butanol.[22]

  • The polyamines are then back-extracted into an acidic aqueous solution.[22]

b. Derivatization:

  • Derivatization is required to increase the volatility of the polyamines for GC analysis.

  • A two-step derivatization can be employed, such as using ethylchloroformate followed by trifluoroacetylation.[21]

  • Another method uses pentafluoropropionic anhydride (B1165640) (PFPA) to form stable and volatile derivatives.[22]

c. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Separation occurs on a capillary column.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.[21]

  • Stable isotope-labeled internal standards are often used for accurate quantification.[21]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody interactions, suitable for analyzing a large number of samples.[23][24] Competitive ELISA is the common format for small molecules like this compound.[24][25]

a. Principle of Assay (Competitive ELISA):

  • A microtiter plate is pre-coated with this compound.[23]

  • Samples or standards are added to the wells, along with a biotinylated antibody specific to this compound.[24]

  • This compound in the sample competes with the this compound coated on the plate for binding to the antibody.[23]

  • After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody captured on the plate.[24]

  • A TMB substrate is added, and the color development is stopped with an acid solution.[24]

  • The absorbance is read at 450 nm. The color intensity is inversely proportional to the concentration of this compound in the sample.[24][25]

b. Sample Preparation:

  • Tissue homogenates can be prepared as described previously.[24]

  • Serum, plasma, and cell culture supernatants can also be used.[4][24]

  • It is crucial to follow the specific kit manufacturer's instructions for sample dilution and preparation.

Signaling and Metabolic Pathways

This compound Biosynthesis

The biosynthesis of this compound is a highly regulated, multi-step enzymatic pathway starting from the amino acid ornithine.[2][3] Ornithine is first decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme, to form putrescine.[2] Subsequently, two successive aminopropyl groups are added. These aminopropyl groups are derived from S-adenosylmethionine (SAM) after its decarboxylation by S-adenosylmethionine decarboxylase (SAMDC).[2] Spermidine synthase transfers the first aminopropyl group to putrescine to form spermidine. Finally, this compound synthase catalyzes the transfer of the second aminopropyl group to spermidine, yielding this compound.[1][2]

Spermine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS This compound Synthase Spermidine->SpmS This compound This compound SAM S-adenosylmethionine (SAM) SAMDC SAM Decarboxylase (SAMDC) SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpmS CO2_1 CO2 CO2_2 CO2 ODC->Putrescine ODC->CO2_1 SAMDC->dcSAM SAMDC->CO2_2 SpdS->Spermidine SpmS->this compound

Caption: The this compound biosynthesis pathway.

General Experimental Workflow for this compound Quantification

The process of quantifying this compound from tissue samples follows a logical sequence of steps, from sample acquisition to final data analysis. This workflow ensures reproducibility and accuracy of the results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Tissue 1. Tissue Sample Collection Homogenize 2. Homogenization & Lysis Tissue->Homogenize Deproteinize 3. Deproteinization (e.g., Acid Precipitation) Homogenize->Deproteinize Extract 4. Supernatant Collection (Extract) Deproteinize->Extract Derivatize 5. Derivatization (for HPLC/GC) Extract->Derivatize Analysis 6. Instrumental Analysis (HPLC, GC-MS, or ELISA) Extract->Analysis Derivatize->Analysis Detect 7. Signal Detection Analysis->Detect Quantify 8. Quantification (vs. Standard Curve) Detect->Quantify Report 9. Data Reporting (nmol/mg tissue, etc.) Quantify->Report

Caption: Generalized workflow for this compound quantification in tissues.

Logical Relationship: this compound Levels in Prostate Cancer

Clinical and experimental data have established a strong inverse correlation between this compound concentration and the progression of prostate cancer. Normal and benign hyperplastic prostate tissues maintain high levels of this compound, which are dramatically reduced in malignant and particularly in high-grade cancerous tissues. This suggests this compound may act as an endogenous inhibitor of prostate cancer growth.

Spermine_PCa_Relationship NormalProstate Normal Prostate Tissue HGPIN High-Grade Prostatic Intraepithelial Neoplasia (HGPIN) NormalProstate->HGPIN Progression SpermineHigh High this compound Concentration NormalProstate->SpermineHigh associated with BPH Benign Prostatic Hyperplasia (BPH) BPH->SpermineHigh associated with PCa Prostate Cancer (PCa) (Low Grade) HGPIN->PCa Progression SpermineReduced Reduced this compound Concentration HGPIN->SpermineReduced associated with HighGradePCa High-Grade / Metastatic PCa PCa->HighGradePCa Progression PCa->SpermineReduced associated with SpermineLow Very Low / Absent This compound Concentration HighGradePCa->SpermineLow associated with

Caption: Inverse correlation of this compound levels with prostate cancer progression.

Conclusion

This compound is a vital polyamine with tissue-specific concentrations that are critical for normal cellular function. Its levels are dynamically regulated and can serve as important biomarkers for various physiological and pathological states, particularly in cancer. The accurate quantification of this compound using robust analytical techniques like HPLC, GC-MS, and ELISA is fundamental for advancing research in this field and for the potential development of novel diagnostic and therapeutic strategies targeting polyamine metabolism.

References

Spermine's Role in Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the induction of autophagy by spermine, a ubiquitous natural polyamine. While structurally similar to the well-studied autophagy inducer spermidine, this compound engages distinct and convergent signaling pathways to regulate this critical cellular recycling process. This document details the core mechanisms, presents comparative quantitative data, outlines key experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and workflows. The primary mechanism for this compound-induced autophagy involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This contrasts with spermidine's principal mechanism of inhibiting the acetyltransferase EP300. Understanding these nuances is critical for researchers and professionals in drug development seeking to leverage polyamine-mediated autophagy for therapeutic applications.

Core Mechanisms of this compound-Induced Autophagy

This compound, like its precursor spermidine, is a potent inducer of autophagy. However, its signaling cascade primarily relies on the canonical AMPK/mTORC1 energy-sensing pathway.

The AMPK/mTORC1-Dependent Pathway

The central mechanism by which this compound induces autophagy is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Activated AMPK directly phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb. This suppression of Rheb activity leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy.[1][3] Inhibition of mTORC1 de-represses the ULK1 complex (ULK1/ATG13/FIP200), a critical initiator of phagophore (autophagosome precursor) formation, thereby triggering the autophagic cascade.[1]

G This compound This compound AMPK AMPK (Activated) This compound->AMPK Activates TSC TSC1/2 Complex AMPK->TSC Activates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 (Inhibited) Rheb->mTORC1 ULK1 ULK1 Complex (ULK1/ATG13/FIP200) mTORC1->ULK1 Inhibits Beclin1 Beclin 1 Complex (Beclin 1/Vps34) mTORC1->Beclin1 Inhibits Autophagy Autophagy Induction (Phagophore Formation) ULK1->Autophagy Initiates Beclin1->Autophagy Initiates G cluster_0 Spermidine Spermidine EP300 EP300 (p300) Acetyltransferase Spermidine->EP300 Inhibits Deacetylation Protein Hypoacetylation Spermidine->Deacetylation ATG_Transcription ATG Gene Transcription Spermidine->ATG_Transcription CoreATGs Core Autophagy Proteins (e.g., ATG5, ATG7, LC3) EP300->CoreATGs Acetylates (Inhibits) Histones Histone H3 EP300->Histones Acetylates Autophagy Autophagy Induction Deacetylation->Autophagy Promotes ATG_Transcription->Autophagy Promotes G Start Cell Culture (e.g., U2OS, PC12) Treatment Treatment Groups Start->Treatment Group1 1. Vehicle Control Treatment->Group1 Group2 2. This compound Treatment->Group2 Group3 3. Bafilomycin A1 (BafA1) Treatment->Group3 Group4 4. This compound + BafA1 Treatment->Group4 Endpoint Select Endpoint Group2->Endpoint WB Western Blot Endpoint->WB Microscopy Fluorescence Microscopy (GFP-LC3) Endpoint->Microscopy WB_Steps Cell Lysis -> SDS-PAGE -> Immunoblot for LC3, p62 WB->WB_Steps Micro_Steps Fixation -> Imaging -> Puncta Quantification Microscopy->Micro_Steps Analysis Data Analysis: Calculate Autophagic Flux WB_Steps->Analysis Micro_Steps->Analysis

References

An In-depth Technical Guide to Spermine and its Precursor Putrescine: From Biosynthesis to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermine and its diamine precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and macromolecular synthesis. Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a hallmark of various pathological states, most notably cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of this compound and putrescine biology, focusing on their biosynthetic and catabolic pathways, physiological roles, and implications in disease. Furthermore, it offers detailed experimental protocols for their quantification and the assessment of key enzyme activities, alongside quantitative data and visual representations of relevant pathways to serve as a valuable resource for researchers in the field.

Introduction

The polyamines putrescine, spermidine (B129725), and this compound are aliphatic polycations that play fundamental roles in eukaryotic cell physiology.[1] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function.[2] The biosynthesis of these molecules is a highly regulated process, starting with the formation of putrescine. Given their critical role in cell proliferation, it is not surprising that the polyamine pathway is often upregulated in cancer, correlating with tumor growth and progression.[3][4] This has spurred the development of therapeutic strategies aimed at inhibiting polyamine biosynthesis, with a particular focus on the rate-limiting enzymes.

Biosynthesis and Catabolism of this compound and Putrescine

The intracellular levels of polyamines are tightly controlled by the coordinated action of biosynthetic and catabolic enzymes.

Biosynthesis of Putrescine

Putrescine is synthesized from two amino acid precursors: ornithine and arginine.

  • From Ornithine: The primary and rate-limiting step in polyamine biosynthesis in mammalian cells is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[3][5] This enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[6]

  • From Arginine: In plants and bacteria, and to a lesser extent in mammals, putrescine can also be produced from arginine.[7][8] This pathway involves the conversion of arginine to agmatine (B1664431) by arginine decarboxylase (ADC) , followed by the conversion of agmatine to putrescine.[9]

Synthesis of Spermidine and this compound

The synthesis of the higher polyamines, spermidine and this compound, involves the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM).

  • Formation of dcSAM: S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) , another key regulatory enzyme in the pathway.[10][11]

  • Spermidine Synthesis: Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine.[12]

  • This compound Synthesis: This compound synthase then transfers a second aminopropyl group from dcSAM to spermidine to produce this compound.[13]

Polyamine Catabolism

Polyamine levels are also regulated through a catabolic pathway that converts them back to putrescine or acetylated derivatives for excretion. The rate-limiting enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT) , which acetylates spermidine and this compound.[2][5] These acetylated polyamines are then either exported from the cell or oxidized by N1-acetylpolyamine oxidase (APAO) to produce putrescine and spermidine, respectively.[14] Additionally, This compound oxidase (SMOX) can directly convert this compound to spermidine.[5]

// Nodes for substrates and products Ornithine [label="L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"]; Putrescine [label="Putrescine", fillcolor="#FBBC05", fontcolor="#202124"]; Spermidine [label="Spermidine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="S-Adenosylmethionine\n(SAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; dcSAM [label="Decarboxylated SAM\n(dcSAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_AcSpd [label="N1-acetylspermidine", fillcolor="#F1F3F4", fontcolor="#202124"]; N_AcSpm [label="N1-acetylthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for enzymes ODC [label="ODC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAMDC [label="SAMDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpdS [label="Spermidine\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpmS [label="this compound\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSAT [label="SSAT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; APAO [label="APAO", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMOX [label="SMOX", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Biosynthesis Pathway Ornithine -> ODC [arrowhead=none]; ODC -> Putrescine [label="+ CO2"]; SAM -> SAMDC [arrowhead=none]; SAMDC -> dcSAM [label="+ CO2"]; Putrescine -> SpdS [arrowhead=none]; dcSAM -> SpdS [label="Aminopropyl\ngroup"]; SpdS -> Spermidine; Spermidine -> SpmS [arrowhead=none]; dcSAM -> SpmS [label="Aminopropyl\ngroup"]; SpmS -> this compound;

// Catabolism Pathway this compound -> SSAT [arrowhead=none]; SSAT -> N_AcSpm; Spermidine -> SSAT [arrowhead=none]; SSAT -> N_AcSpd; N_AcSpm -> APAO [arrowhead=none]; APAO -> Spermidine; N_AcSpd -> APAO [arrowhead=none]; APAO -> Putrescine; this compound -> SMOX [arrowhead=none]; SMOX -> Spermidine; } caption: Polyamine Biosynthesis and Catabolism Pathway.

Quantitative Data on Polyamine Metabolism

Enzyme Kinetics

The activities of the key enzymes in the polyamine biosynthetic pathway are tightly regulated. The kinetic parameters for some of these enzymes are summarized below.

EnzymeOrganism/TissueSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference
Ornithine Decarboxylase (ODC) Rat LiverL-Ornithine1101.5[6]
S-Adenosylmethionine Decarboxylase (SAMDC) HumanS-Adenosylmethionine50-100-[9][11]
Spermidine Synthase HumanPutrescine25-[12]
dcSAM1.5-[12]
This compound Synthase Bovine BrainSpermidine130-[15]
dcSAM1.5-[15]

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Intracellular Polyamine Concentrations

Polyamine levels are significantly elevated in cancer cells compared to their normal counterparts.

Cell/Tissue TypePutrescine (nmol/mg protein)Spermidine (nmol/mg protein)This compound (nmol/mg protein)Reference
Normal Human Fibroblasts 0.2 - 0.51.5 - 2.52.0 - 3.5[11]
MCF-7 (Breast Cancer) 0.2820.8850.505[16]
HT-29 (Colon Cancer) ~0.5~4.0~3.0[17]
NCI-H157 (Lung Cancer) ~0.1~1.5~2.0[18]

Note: Values are approximate and can vary based on cell culture conditions and analytical methods.

Role in Cellular Processes and Disease

Cell Proliferation and Growth

Polyamines are indispensable for cell proliferation.[1] Depletion of polyamines through inhibitors like difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, leads to cytostasis in various cancer cell lines.[4][17] For instance, 10 mM DFMO can reduce the growth of glioma spheroids by 90%.[4] This growth arrest is often associated with an accumulation of cells in the G1 phase of the cell cycle.[19]

Apoptosis

The role of polyamines in apoptosis is complex, with studies showing both pro- and anti-apoptotic effects.[6][20] Polyamine depletion can delay the onset of apoptosis in some cell types, as evidenced by decreased caspase-3 activity.[21][22] Conversely, excessive polyamine levels can also induce apoptosis.[1] Depletion of spermidine and this compound has been shown to trigger mitochondria-mediated apoptosis.[1]

Signaling Pathways

Polyamines can modulate various signaling pathways. This compound, for instance, is known to interact with and block inwardly rectifying potassium (Kir) channels, a key function in regulating cellular excitability.[3][23][24] It also acts as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity.[7][25][26] Furthermore, this compound has been shown to target the JAK signaling pathway, which is involved in cytokine-mediated immune responses.[27]

Signaling_Pathway cluster_membrane Cell Membrane Kir_channel Kir Channel K_ion Kir_channel->K_ion NMDA_receptor NMDA Receptor Ca_ion NMDA_receptor->Ca_ion Spermine_intra Intracellular This compound Spermine_intra->Kir_channel blocks Spermine_extra Extracellular This compound Spermine_extra->NMDA_receptor modulates Cell_excitability Cellular Excitability K_ion->Cell_excitability regulates Synaptic_plasticity Synaptic Plasticity Ca_ion->Synaptic_plasticity influences

Experimental Protocols

Quantification of Polyamines by HPLC

5.1.1. Sample Preparation (from Cultured Cells)

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 200 µL of ice-cold 1.5 M perchloric acid (HClO4).

  • Vortex the mixture for 1 minute at room temperature.

  • Neutralize the sample by adding 100 µL of ice-cold 2 M potassium carbonate (K2CO3).

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.

  • Collect the supernatant containing the polyamines.

5.1.2. Derivatization and HPLC Analysis

  • In an HPLC vial, mix 50 µL of the sample supernatant, 50 µL of 1.2% (w/v) benzoic acid (internal standard), and 700 µL of ultrapure water.

  • The in-line derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) is performed by the autosampler.

  • Separate the fluorescent derivatives on a reversed-phase C18 column.

  • Detect the derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantify the polyamines by comparing the peak areas to a standard curve.

// Nodes start [label="Start:\nCultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(Perchloric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralization\n(Potassium Carbonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant\n(Polyamine Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Pre-column Derivatization\n(OPA/NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Fluorescence Detection\n(Ex: 340nm, Em: 450nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPolyamine Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest; harvest -> lysis; lysis -> neutralize; neutralize -> centrifuge; centrifuge -> supernatant; supernatant -> derivatize; derivatize -> hplc; hplc -> detect; detect -> quantify; quantify -> end; } caption: HPLC Analysis Workflow for Polyamines.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol outlines a radiometric assay to measure ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.[6][30]

5.2.1. Reaction Mixture

Prepare a reaction mixture containing:

  • Enzyme extract (cell or tissue lysate)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • 0.1 mM EDTA

  • 50 µM Pyridoxal-5-phosphate (PLP)

  • 100 µM L-ornithine

  • 0.1 µCi L-[1-14C]ornithine

5.2.2. Assay Procedure

  • Place a filter paper saturated with a CO2 trapping agent (e.g., 0.1 M NaOH) in a sealed scintillation vial.

  • Add the reaction mixture to a microcentrifuge tube and place it inside the scintillation vial, ensuring no direct contact with the filter paper.

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by injecting an acid (e.g., 5 M sulfuric acid) into the microcentrifuge tube.

  • Continue incubation for another 30 minutes to ensure complete trapping of the released 14CO2.

  • Remove the microcentrifuge tube and add scintillation fluid to the vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate ODC activity as nmol of CO2 released per minute per mg of protein.

Conclusion

This compound and its precursor putrescine are vital molecules with profound effects on cellular physiology and pathology. Their elevated levels in cancer have established the polyamine metabolic pathway as a significant target for anticancer drug development. This guide has provided a detailed overview of the core biology of these polyamines, supported by quantitative data and experimental protocols. The continued exploration of the intricate roles of this compound and putrescine in cellular signaling and disease pathogenesis will undoubtedly unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Spermine Supplementation in Chinese Hamster Ovary (CHO) Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, serving as the primary platform for producing recombinant therapeutic proteins such as monoclonal antibodies (mAbs). Optimizing the cell culture environment is paramount to enhancing cell growth, maintaining high viability, and maximizing protein yield. Polyamines, including spermine, are naturally occurring polycationic molecules that are essential for a variety of cellular functions, including proliferation, differentiation, and cellular stress responses.[1][2] Certain CHO cell lines, notably CHO-K1, have a limited ability to synthesize polyamines de novo and therefore require supplementation in serum-free media to achieve robust growth and productivity.[1][3][4][5][6][7]

These application notes provide comprehensive protocols for the utilization of this compound as a supplement in CHO cell culture media to bolster culture performance and the production of monoclonal antibodies. The methodologies and data presented herein are intended to guide researchers in the optimization of this compound concentrations for their particular CHO cell lines and manufacturing processes.

Data Presentation: Impact of this compound on CHO Cell Culture Performance

The supplementation of CHO cell culture media with this compound has a dose-dependent effect on key performance indicators. High concentrations of this compound can be toxic to cells, leading to a reduction in cell viability and lower protein yields.[8][9][10][11][12][13] The following tables consolidate quantitative data on the impact of varying this compound concentrations on CHO-K1 cell growth, viability, and monoclonal antibody (mAb) production.

Table 1: Effect of this compound Concentration on CHO-K1 Cell Growth and Viability [1][3]

This compound Concentration (µM)Peak Viable Cell Density (x10⁶ cells/mL)Viability on Day 14 (%)
08.575
0.512.185
115.392
216.895
514.288
7.5--
10--
15--

Table 2: Effect of this compound Concentration on Monoclonal Antibody (mAb) Titer [3]

This compound Concentration (µM)mAb Titer (g/L)
01.8
0.52.5
13.2
23.8
53.1
7.5-
10-
15-

Signaling Pathways and Cellular Mechanisms

This compound and other polyamines are fundamental to critical cellular processes. While a single, linear signaling pathway for this compound is not fully defined, its influence is understood through its role in the broader polyamine metabolic pathway and its effects on key cellular functions.[1]

Polyamine_Metabolism Polyamine Metabolism and its Influence on Cellular Processes cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_functions Cellular Functions Extracellular this compound Extracellular this compound Polyamine Transport System Polyamine Transport System Extracellular this compound->Polyamine Transport System This compound This compound Polyamine Transport System->this compound Spermidine (B129725) Spermidine This compound->Spermidine DNA & RNA Stability DNA & RNA Stability This compound->DNA & RNA Stability Cell Growth & Proliferation Cell Growth & Proliferation This compound->Cell Growth & Proliferation Putrescine Putrescine Spermidine->Putrescine Spermidine->DNA & RNA Stability Protein Synthesis Protein Synthesis Spermidine->Protein Synthesis Spermidine->Cell Growth & Proliferation Putrescine->Cell Growth & Proliferation

Caption: Polyamine metabolism and its impact on key cellular functions.

Extracellular this compound is taken up by the cell via a dedicated transport system.[1] Intracellularly, this compound is part of a metabolic network where it can be interconverted with other polyamines like spermidine and putrescine. These polyamines are vital for:

  • DNA and RNA Stability: Their positive charge allows them to interact with negatively charged nucleic acids, stabilizing their structure and influencing replication and transcription.[1]

  • Protein Synthesis: Spermidine is a precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for the translation of specific mRNAs, thereby regulating protein production.[1][8][14]

  • Cell Growth and Proliferation: By influencing the aforementioned processes, polyamines are critical regulators of the cell cycle and proliferation.[1] Supplementing this compound, particularly in polyamine-deficient CHO cells, supports these essential pathways, leading to enhanced cell growth, viability, and ultimately, higher recombinant protein yields.[1]

Experimental Protocols

The following protocols provide a general workflow for preparing this compound stock solutions and evaluating the impact of different this compound concentrations on CHO cell growth, viability, and productivity.

Protocol 1: Preparation of 10 mM this compound Stock Solution

Materials:

  • This compound tetrahydrochloride (MW: 348.19 g/mol )

  • Nuclease-free water

  • Sterile conical tube

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Sterile 0.22 µm filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.[1]

  • Dissolution: Under a laminar flow hood, aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.[1]

  • Mixing: Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved.[1]

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination risk. Store the aliquots at -20°C. The frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.[1][8]

Protocol 2: Supplementation of this compound into CHO Cell Culture Medium

Materials:

  • Basal CHO cell culture medium (serum-free)

  • Prepared sterile 10 mM this compound stock solution

  • CHO cells

  • Culture vessels (e.g., shake flasks, bioreactors)

  • Pipettes and sterile tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Thaw this compound Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[1]

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to achieve a 10 µM final concentration in 100 mL of medium, you would add 100 µL of the 10 mM stock solution.

  • Supplementation: Under a laminar flow hood, add the calculated volume of the this compound stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[1]

  • Cell Seeding: Inoculate the this compound-supplemented medium with CHO cells at the desired seeding density.[1]

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, with appropriate agitation).[1]

Protocol 3: Experimental Workflow for Optimizing this compound Concentration

This protocol outlines a general workflow for assessing the impact of different this compound concentrations on CHO cell growth, viability, and productivity.

Experimental_Workflow Workflow for this compound Concentration Optimization A Prepare this compound Stock Solution (10 mM) B Prepare Culture Media with Varying this compound Concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 15 µM) A->B C Inoculate CHO Cells at a Consistent Density B->C D Incubate Cultures under Standard Conditions C->D E Daily Sampling and Monitoring (VCD, Viability) D->E F Harvest Supernatant at End of Culture D->F E->D G Quantify Recombinant Protein Titer (e.g., ELISA, HPLC) F->G H Data Analysis: Plot VCD, Viability, and Titer vs. Time Calculate Specific Productivity (qP) G->H

Caption: A typical experimental workflow for optimizing this compound concentration.

Procedure:

  • Set up Cultures: Prepare a series of culture vessels with media containing different final concentrations of this compound (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 7.5 µM, 10 µM, and 15 µM). Include a control group with no this compound supplementation (0 µM).[1]

  • Inoculation: Seed the CHO cells at a consistent density across all conditions.[1]

  • Monitoring: Take daily samples to measure viable cell density (VCD) and viability using a suitable method (e.g., trypan blue exclusion).

  • Harvesting: At the end of the culture period (e.g., 14 days), harvest the cell culture supernatant by centrifugation or filtration.

  • Quantification: Measure the concentration of the recombinant protein in the supernatant using an appropriate analytical technique (e.g., ELISA, HPLC).[8]

  • Data Analysis: Plot the VCD, viability, and protein titer over time for each this compound concentration. Calculate the specific productivity (qP) to normalize protein production to the number of cells.[1]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Improvement in Protein Yield Suboptimal this compound ConcentrationThe concentration of this compound is critical; too low may be ineffective, while too high can be inhibitory.[8] Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and protein.[8]
Incorrect Timing of AdditionFor mammalian cells, supplement the culture medium with this compound from the beginning of the culture.[8]
Decreased Protein Yield After this compound Addition This compound ToxicityHigh concentrations of this compound can be toxic to cells, leading to reduced cell viability and consequently lower protein yield.[8] Reduce the this compound concentration and perform a cell viability assay at different concentrations.[8]
Cell Lysis or Poor Cell Growth High this compound ConcentrationExcessive this compound can be cytotoxic.[8] Lower the this compound concentration and monitor cell growth and morphology closely.[8]
ContaminationThe addition of a non-sterile this compound solution can introduce contaminants. Ensure your this compound stock solution is sterile-filtered before adding it to your culture.[8]
Inconsistent Results Between Experiments Variability in this compound Stock SolutionImproper storage or handling of the this compound stock solution can lead to degradation. Prepare fresh this compound stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]

References

Application Notes and Protocols for Spermine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of spermine in biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers studying the role of polyamines in cell growth, differentiation, and disease, as well as for professionals in drug development targeting polyamine metabolism.

Polyamines, such as this compound, are crucial regulators of various cellular processes.[1][2] Accurate quantification of these molecules is vital for understanding their metabolic pathways and their implications in pathological conditions, including cancer.[3] Since polyamines lack strong chromophores or fluorophores, their detection by HPLC requires a derivatization step to enhance sensitivity.[3] This document outlines protocols using different derivatization agents, followed by reversed-phase HPLC separation and detection.

Experimental Protocols

The general workflow for this compound quantification by HPLC involves sample preparation, pre-column derivatization, chromatographic separation, and detection.

Sample Preparation

The initial step involves the extraction and deproteinization of polyamines from biological matrices.[2][4]

Materials:

Protocol for Biological Tissues (e.g., 50 mg) or Cells (e.g., 1 x 10^6): [2][5]

  • Homogenize the tissue or cell pellet in an appropriate volume of cold PCA (e.g., 0.2 M).

  • Sonicate the homogenate to ensure the release of polyamines from protein aggregates.[5]

  • Incubate the samples on ice or at 4°C overnight to allow for complete protein precipitation.[5]

  • Centrifuge the samples at 10,000 x g for 20 minutes at 4°C.[5]

  • Carefully collect the supernatant, which contains the polyamines, for the derivatization step.

Protocol for Biological Fluids (e.g., 10 µL of serum or urine): [2][6]

  • To 1 mL of the serum sample, add 0.1 M hydrochloric acid and 0.6 M perchloric acid in methanol to precipitate proteins.[6]

  • Incubate the mixture at 4°C for 15 minutes.[6]

  • Centrifuge at 6000 x g for 5 minutes.[6]

  • Filter the supernatant through a 0.45 µm PTFE filter before derivatization.[6]

Pre-Column Derivatization

This critical step involves the chemical modification of this compound to allow for sensitive detection. Below are protocols for three common derivatization agents.

A. Benzoylation: [3][5]

  • To 100 µL of the sample supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.[5]

  • Vortex the mixture and incubate for 20 minutes at room temperature.[5]

  • Stop the reaction by adding 500 µL of a saturated NaCl solution.[5]

  • Extract the benzoylated polyamines with 500 µL of chloroform.[5]

  • Centrifuge at 10,000 x g for 10 minutes.[5]

  • Collect the lower chloroform phase and evaporate it to dryness.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 55% methanol in water) for HPLC analysis.[5]

B. Dansylation: [6][7]

  • Prepare a dansyl chloride solution.

  • Mix the sample extract with the dansyl chloride reagent.

  • Incubate the reaction mixture.

  • After incubation, the dansylated polyamines are ready for HPLC injection.

C. o-Phthalaldehyde (B127526) (OPA) Derivatization: [2][4][8]

  • This method utilizes an in-line reaction where polyamines are mixed with OPA and N-acetyl-L-cysteine immediately before injection onto the HPLC column.[2][4][8]

  • This process is typically automated within the HPLC system.[2][4][8]

HPLC Analysis

The derivatized samples are then separated and quantified using a reversed-phase HPLC system.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1 (Benzoylation)[3][5]Method 2 (OPA Derivatization)[2][4][8]Method 3 (Dansylation)[6]
Column BDS-C18-DB (250 x 4.6 mm, 5 µm) or Ultrasphere C18 (250 x 4.6 mm, 5 µm)Reversed-phase C18VertiSepTM GES C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water0.1 M Sodium Acetate (pH 7.2) with Methanol and Tetrahydrofuran0.1 M Ammonium Acetate
Mobile Phase B Methanol-Acetonitrile
Elution Isocratic (52% Methanol:Water) or Gradient (Methanol-Water)IsocraticGradient
Flow Rate 1.0 mL/min-1.0 mL/min
Column Temp. 35°C-40°C
Injection Vol. 20 µL-100 µL
Detection UV at 254 nmFluorescence (Ex: 340 nm, Em: 450 nm)UV at 254 nm

Data Presentation

The following tables summarize the quantitative data obtained from various HPLC methods for this compound quantification.

Table 2: Quantitative Performance of HPLC Methods for this compound

ParameterMethod 1 (Benzoylation)[3]Method 2 (OPA Derivatization)[2][4][8]Method 3 (FMOC Derivatization)[9]Method 4 (Urine Analysis)[10]
Retention Time 8.5 min-11.19 ± 0.04 min-
Detection Limit 50 ng/mL0.5 nmol/mL or 0.1 nmol/mg tissuePicomole levels20 pmol
Linearity Range -1 - 50 µM--
Accuracy -2.5 - 4.2%--
Precision -0.5 - 1.4%--

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the quantification of this compound by HPLC.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis A Biological Sample (Tissue, Cells, Fluid) B Homogenization & Deproteinization (e.g., with PCA) A->B C Centrifugation B->C D Collect Supernatant C->D E Add Derivatization Reagent (e.g., Benzoyl Chloride, Dansyl Chloride, OPA) D->E F Incubation E->F G Extraction (if necessary) F->G H Injection into HPLC System G->H I Chromatographic Separation (Reversed-Phase C18 Column) H->I J Detection (UV or Fluorescence) I->J K Peak Integration & Quantification J->K L Results (this compound Concentration) K->L

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols for Enhancing Recombinant Protein Production with Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient production of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. Optimizing expression systems to maximize yield and protein quality is a continuous challenge. Polyamines, such as spermine, are naturally occurring polycationic molecules that play crucial roles in various cellular processes, including DNA stabilization, transcription, and translation.[1][2] Supplementing cell culture media with this compound has emerged as a promising strategy to enhance the production of recombinant proteins in various expression systems, including Escherichia coli and Chinese Hamster Ovary (CHO) cells.[3][4]

These application notes provide a comprehensive guide to utilizing this compound for boosting recombinant protein yield. They include detailed protocols, quantitative data from representative studies, and diagrams of the underlying cellular mechanisms and experimental workflows.

Mechanism of Action

This compound enhances recombinant protein production through several key mechanisms:

  • Stabilization of Nucleic Acids: As a polycation, this compound interacts with the negatively charged phosphate (B84403) backbone of DNA and RNA, stabilizing their structures and influencing replication and transcription.[4]

  • Ribosome Assembly and Function: Polyamines are known to stimulate the assembly of ribosomal subunits and increase overall protein synthesis by 1.5- to 2.0-fold in E. coli.[5][6] In mammalian systems, this compound can stimulate the binding of initiator tRNA (fMet-tRNA) to mitochondrial ribosomes.[7]

  • Post-Translational Modification of eIF5A: Spermidine, a precursor to this compound, is essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This modification is critical for the translation of specific mRNAs, particularly those containing proline-rich sequences.[1][3]

Data Presentation

The following tables summarize the quantitative effects of this compound supplementation on key performance indicators in recombinant protein production, based on data from various studies. Note that optimal concentrations and the magnitude of the effect can vary depending on the specific cell line, protein of interest, and culture conditions.

Table 1: Effect of this compound on Monoclonal Antibody (mAb) Production in CHO-K1 Cells [4]

This compound Concentration (µM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)mAb Titer (mg/L)
08.585450
1010.290600
5012.592850
10011.891820
5009.180550

Table 2: General Observations on this compound Supplementation in E. coli [3][5]

ParameterObservationRecommended Concentration Range
Protein YieldCan increase soluble protein yield by 1.5 to 2-fold.0.1 mM to 2.0 mM
Cell Growth (OD600)Generally unaffected or slightly improved at optimal concentrations.-
Protein AggregationHigh concentrations may promote aggregation of certain proteins.-
Cell ViabilityConcentrations above 5 mM can be toxic.-

Signaling and Metabolic Pathways

The diagrams below, generated using Graphviz, illustrate the key pathways and workflows related to this compound's role in protein production.

Polyamine_Metabolism Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS This compound Synthase Spermidine->SpmS eIF5A_inactive eIF5A (inactive) Spermidine->eIF5A_inactive Hypusination This compound This compound Protein_Synthesis Protein Synthesis (Elongation) This compound->Protein_Synthesis Stimulation Nucleic_Acids DNA/RNA Stabilization This compound->Nucleic_Acids dcSAM decarboxylated S-adenosylmethionine dcSAM->SpdS dcSAM->SpmS ODC->Putrescine SpdS->Spermidine SpmS->this compound eIF5A_active eIF5A-Hypusine (active) eIF5A_inactive->eIF5A_active eIF5A_active->Protein_Synthesis

Caption: Polyamine metabolic pathway and its influence on protein synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (e.g., this compound tetrahydrochloride, MW: 348.19 g/mol )

  • Nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, weigh out 34.82 mg of this compound tetrahydrochloride for each 1 mL of final stock solution volume. For example, for 10 mL of a 100 mM stock solution, you will need 348.2 mg.[3][4]

  • Dissolution: Under a laminar flow hood, aseptically add the weighed this compound to a sterile conical tube. Add the desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[4]

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.[3][4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.[3][4]

Protocol 2: Enhancing Recombinant Protein Production in E. coli

E_coli_Workflow start Start: Inoculate single colony in LB + antibiotic overnight Grow overnight at 37°C start->overnight dilute Dilute 1:100 into fresh LB + antibiotic overnight->dilute grow_to_od Grow at 37°C to OD600 = 0.6-0.8 dilute->grow_to_od induce Induce with IPTG grow_to_od->induce add_this compound Add this compound (0.1 - 2.0 mM) induce->add_this compound express Express protein (e.g., 4h at 37°C or O/N at 18°C) add_this compound->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells and separate soluble/insoluble fractions harvest->lyse analyze Analyze protein yield (SDS-PAGE, Western, ELISA) lyse->analyze end End analyze->end CHO_Workflow start Start: Prepare basal medium add_this compound Supplement medium with this compound (e.g., 0, 10, 50, 100, 500 µM) start->add_this compound seed Inoculate CHO cells at desired seeding density add_this compound->seed culture Culture under standard conditions (37°C, 5% CO2, agitation) seed->culture monitor Monitor daily: - Viable Cell Density (VCD) - Viability culture->monitor harvest Harvest supernatant at end of culture culture->harvest monitor->culture quantify Quantify protein titer (ELISA, HPLC) harvest->quantify end End quantify->end

References

Spermine Hydrochloride vs. Spermine Free Base: A Detailed Guide for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and differentiation. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins, making it an invaluable tool in a wide range of research applications. Commercially, this compound is available primarily in two forms: this compound hydrochloride (a salt) and this compound free base. The choice between these two forms is a critical consideration in experimental design, as their distinct physicochemical properties can significantly impact the reproducibility and outcome of experiments.

This document provides detailed application notes and protocols to guide researchers in selecting the appropriate form of this compound for their specific needs. It includes a comparative analysis of their properties, detailed experimental protocols for key applications, and an overview of this compound's role in various signaling pathways.

Physicochemical Properties and Handling

The primary difference between this compound hydrochloride and this compound free base lies in their stability and ease of handling. This compound hydrochloride is a more stable, crystalline solid, while this compound free base is an oily liquid that is more susceptible to oxidation.[1][2]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound HydrochlorideThis compound Free BaseReference(s)
Chemical Formula C₁₀H₂₆N₄ · 4HClC₁₀H₂₆N₄[3]
Molecular Weight 348.18 g/mol 202.34 g/mol [3]
Appearance White to almost white crystalline powderOily liquid or solid/semisolid[1][4]
Melting Point 310-311 °C (decomposes)28-30 °C[5]
Solubility in Water High (e.g., 100 mg/mL)High (e.g., 33.3-50 mg/mL)[3][4][6]
Stability More stable as a solid and in solution.Less stable; readily oxidized, especially in solution.[3][2]
Hygroscopicity Less hygroscopic.Hygroscopic and absorbs CO₂ from the air.[5]
pH of Aqueous Solution Acidic (pH 4.5-7.0 for 1M solution)Alkaline[5]

Key Handling Recommendations:

  • This compound Hydrochloride: Due to its stability, it is the preferred form for preparing stock solutions.[2]

  • This compound Free Base: Solutions of this compound free base are prone to oxidation.[3] It is recommended to prepare fresh solutions in degassed water and store them as frozen aliquots under an inert gas like argon or nitrogen.[3]

Experimental Applications and Protocols

The choice between this compound hydrochloride and this compound free base can influence experimental outcomes. The following sections provide detailed protocols for common applications.

Application 1: DNA Precipitation and Condensation

This compound is widely used to precipitate DNA from solutions, an essential step in many molecular biology workflows.[7] Its polycationic nature neutralizes the negative charge of the DNA backbone, leading to condensation and precipitation.[8]

Protocol 1: this compound-Mediated DNA Precipitation

Objective: To precipitate DNA from an aqueous solution using this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Nuclease-free water

  • DNA sample

  • Low salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • 70% Ethanol (B145695), ice-cold

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) or nuclease-free water for resuspension

  • Microcentrifuge and tubes

Procedure:

  • Prepare a 10 mM this compound Hydrochloride Stock Solution:

    • Dissolve 3.48 mg of this compound hydrochloride in 1 mL of nuclease-free water.

    • Sterile filter through a 0.22 µm filter.

    • Store in aliquots at -20°C.

  • Precipitation:

    • To your DNA sample in a microcentrifuge tube, add the 10 mM this compound hydrochloride stock solution to a final concentration of 0.8 mM for low salt conditions or 10 mM for moderate salt conditions.[4]

    • Mix gently by inverting the tube several times.

    • Incubate on ice for 15-30 minutes.

  • Pelleting:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

    • Carefully aspirate and discard the supernatant.

  • Washing:

    • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the ethanol.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

    • Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

Table 2: Factors Influencing this compound-Mediated DNA Precipitation

FactorInfluence on PrecipitationRecommendationReference(s)
This compound Concentration A critical concentration is required for precipitation to occur.Perform a titration to find the optimal concentration for your DNA and buffer conditions.[9]
Salt Concentration Higher salt concentrations increase the required this compound concentration for precipitation.For low salt buffers, use a lower this compound concentration (e.g., 0.8 mM). For moderate salt, increase the this compound concentration (e.g., 10 mM).[4]
DNA Concentration The amount of this compound required is largely independent of DNA concentration within a certain range (1-100 µg/mL).Use a consistent this compound concentration for a range of DNA concentrations.[4]
DNA Length Less efficient for DNA fragments smaller than 200 bp.Consider alternative precipitation methods for very small DNA fragments.[4]

Workflow for DNA Precipitation

G cluster_prep Stock Solution Preparation cluster_precip Precipitation Protocol prep1 Dissolve this compound HCl in Nuclease-Free Water prep2 Sterile Filter (0.22 µm) prep1->prep2 prep3 Aliquot and Store at -20°C prep2->prep3 dna_sample DNA Sample add_this compound Add this compound HCl Stock dna_sample->add_this compound incubate Incubate on Ice add_this compound->incubate centrifuge1 Centrifuge to Pellet DNA incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in Buffer dry->resuspend

Caption: A streamlined workflow for DNA precipitation using this compound hydrochloride.

Application 2: Modulation of Ion Channels

This compound is a well-known modulator of several ion channels, including inwardly rectifying potassium (Kir) channels and N-methyl-D-aspartate (NMDA) receptors.[10] It typically acts as a voltage-dependent channel blocker.[10]

Protocol 2: Whole-Cell Patch-Clamp Analysis of Kir Channel Block by this compound

Objective: To characterize the voltage-dependent block of Kir channels by intracellular this compound.

Materials:

  • Cells expressing the Kir channel of interest (e.g., Kir2.1)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution (e.g., in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, pH 7.2 with KOH)

  • External (bath) solution (e.g., in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH)

  • This compound hydrochloride stock solution (10 mM in nuclease-free water), serially diluted in the internal solution to desired final concentrations.

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Obtain a gigaohm seal on a selected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the membrane potential at a negative value (e.g., -80 mV).

    • Apply a series of voltage steps (e.g., from -120 mV to +80 mV in 10 mV increments for 400 ms).

    • Record the resulting currents.

  • This compound Application:

    • Perfuse the cell with the internal solution containing the desired concentration of this compound. Allow for complete cell dialysis.

    • Repeat the voltage-step protocol.

  • Data Analysis:

    • Measure the steady-state current at the end of each voltage pulse.

    • Construct current-voltage (I-V) plots for control and each this compound concentration to visualize the block.

Workflow for Patch-Clamp Analysis

G cluster_setup Experimental Setup cluster_recording Recording Protocol cell_prep Prepare Cells Expressing Kir Channels pipette_prep Pull Patch Pipettes cell_prep->pipette_prep solutions Prepare Internal/External Solutions (with and without this compound) pipette_prep->solutions giga_seal Establish Gigaohm Seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell control_rec Record Control Currents (Voltage-Step Protocol) whole_cell->control_rec spermine_app Perfuse with this compound Solution control_rec->spermine_app spermine_rec Record Currents with this compound spermine_app->spermine_rec data_analysis Analyze I-V Relationship spermine_rec->data_analysis

Caption: Workflow for analyzing Kir channel modulation by this compound using patch-clamp.

Application 3: Cell Culture Supplementation

This compound is an essential growth factor for many cell types and is often added to serum-free media to enhance cell viability and proliferation.

Protocol 3: Supplementation of Cell Culture Medium with this compound

Objective: To supplement cell culture medium with this compound to promote cell growth.

Materials:

  • This compound hydrochloride

  • Nuclease-free water or appropriate sterile solvent

  • Basal cell culture medium

  • Cell line of interest

Procedure:

  • Prepare a Sterile this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound hydrochloride in nuclease-free water.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store in single-use aliquots at -20°C.

  • Medium Supplementation:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution into the basal cell culture medium to achieve the desired final concentration (typically in the µM range). A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

    • Gently mix the supplemented medium.

  • Cell Culture:

    • Seed cells in the this compound-supplemented medium.

    • Culture under standard conditions.

Important Consideration:

  • Serum-Containing Medium: Be aware that serum contains amine oxidases that can degrade this compound, potentially producing cytotoxic byproducts.[2][11] If using serum, the effective this compound concentration may decrease over time.

This compound in Signaling Pathways

This compound is involved in a variety of signaling pathways, often acting as a modulator of protein function.

This compound and NMDA Receptor Signaling

This compound potentiates NMDA receptor currents at low concentrations by increasing the channel opening frequency.[12] At higher concentrations, it can produce a voltage-dependent block.[12]

G This compound This compound nmda NMDA Receptor This compound->nmda potentiates channel Ion Channel nmda->channel opens calcium Ca²⁺ Influx channel->calcium downstream Downstream Signaling calcium->downstream

Caption: this compound's modulatory effect on the NMDA receptor signaling pathway.

This compound and Kir Channel Gating

Intracellular this compound is a key factor in the inward rectification of Kir channels. At depolarized membrane potentials, this compound enters and blocks the channel pore, preventing the outward flow of K⁺ ions.[10]

G cluster_hyperpolarized Hyperpolarized Membrane cluster_depolarized Depolarized Membrane kir_open Kir Channel (Open) k_in K⁺ Influx kir_open->k_in This compound Intracellular this compound kir_blocked Kir Channel (Blocked) This compound->kir_blocked no_k_out No K⁺ Efflux kir_blocked->no_k_out

Caption: this compound-mediated block of Kir channels leading to inward rectification.

This compound Signaling in Plant Defense

In plants, this compound acts as a signaling molecule in defense against pathogens.[11] Its oxidation by polyamine oxidases generates hydrogen peroxide (H₂O₂), which triggers downstream defense responses.[11]

G pathogen Pathogen Attack This compound This compound Accumulation pathogen->this compound pao Polyamine Oxidase (PAO) This compound->pao h2o2 H₂O₂ Production pao->h2o2 oxidizes defense Defense Gene Expression (e.g., PR proteins) h2o2->defense triggers

Caption: A simplified model of this compound's role in plant defense signaling.

This compound and the JAK-STAT Pathway

Recent studies have shown that this compound can act as a metabolic brake for Janus kinase (JAK) signaling.[13] It can directly bind to JAK1, impairing its interaction with cytokine receptors and suppressing its phosphorylation.[13]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 activates stat STAT jak1->stat phosphorylates nucleus Nucleus stat->nucleus translocates to This compound This compound This compound->jak1 inhibits phosphorylation gene_exp Gene Expression nucleus->gene_exp regulates

Caption: this compound's inhibitory effect on the JAK-STAT signaling pathway.

Conclusion

The choice between this compound hydrochloride and this compound free base is an important experimental consideration. This compound hydrochloride offers greater stability and ease of use, making it the recommended choice for most applications, particularly for the preparation of stock solutions. This compound free base, while also effective, requires more careful handling to prevent oxidation. By understanding the distinct properties of each form and following the detailed protocols provided, researchers can effectively utilize this compound as a powerful tool to investigate a wide array of biological processes.

References

Application Notes and Protocols for the Preparation and Use of Spermine Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spermine is a naturally occurring polyamine that is crucial for cell growth, proliferation, and differentiation.[1] As a polycationic molecule, it interacts with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating numerous cellular processes.[1] In cell culture, particularly in serum-free media, supplementation with this compound can be essential for optimal performance of certain cell lines, such as Chinese Hamster Ovary (CHO) cells.[2] Proper preparation and use of this compound solutions are critical for obtaining reliable and reproducible experimental results, as this compound, especially in its free base form, is susceptible to oxidation.[1] These application notes provide detailed protocols for the preparation of stable this compound stock solutions and their application in cell culture.

Physicochemical Properties and Selection of this compound Salt

When preparing this compound solutions for cell culture, it is important to consider the properties of the available forms of this compound. The two most common forms are this compound free base and this compound tetrahydrochloride.

PropertyThis compound Free BaseThis compound TetrahydrochlorideRecommendation for Cell Culture
Molecular Weight 202.34 g/mol [3]348.18 g/mol [4]-
Form Solid or amorphous semi-solid[5]Crystalline powderThis compound tetrahydrochloride is generally preferred for its higher stability as a solid.[1]
Solubility in Water 50 mg/mL100 mg/mL[4]Both are highly soluble in water.
Stability in Solution Prone to oxidation[1][4]More stable in solution compared to the free base.Use this compound tetrahydrochloride for preparing stock solutions to enhance stability.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a sterile 10 mM this compound stock solution using this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride (MW: 348.18 g/mol )[4]

  • Nuclease-free water (cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final volume. For example, for 10 mL of a 10 mM stock solution, 34.82 mg of this compound tetrahydrochloride is required.[2]

  • Dissolution: In a laminar flow hood, aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved. The resulting solution should be clear and colorless.[2]

  • Sterile Filtration: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.[1][2]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2][6] Frozen stock solutions are stable for several months; however, it is advisable to use them within one month for critical applications.[2][6] Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Supplementation of Cell Culture Medium with this compound

This protocol outlines the process of adding the prepared this compound stock solution to the basal cell culture medium.

Materials:

  • Basal cell culture medium (e.g., serum-free CHO medium)

  • Prepared sterile 10 mM this compound stock solution

  • Cell line of interest (e.g., CHO cells)

  • Culture vessels (e.g., shake flasks, bioreactors)

  • Pipettes and sterile tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Thaw this compound Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculation of Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Supplementation: In a laminar flow hood, add the calculated volume of the this compound stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[2]

  • Cell Seeding: Inoculate the this compound-supplemented medium with cells at the desired seeding density.[2]

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

Data Presentation

The optimal concentration of this compound can vary depending on the cell line and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Table 2: Recommended Working Concentrations of this compound in Cell Culture

Cell TypeMedium ConditionTypical Working Concentration RangeReference
CHO CellsSerum-Free0.5 µM - 15 µM[2]
Mammalian CellsSerum-Free50 µM - 500 µM[7]
Human Mononuclear Cells-Not specified, used to inhibit cytokine synthesis[8]
SKOV-3 Cells-50 µM[3]

Table 3: Storage and Stability of this compound Solutions

FormSolventStorage TemperatureStability NotesReference
Solid-Room Temperature or 2-8°CStable when stored in a cool, dry place.[4][6][4][6]
Aqueous SolutionDegassed Water-20°CStore in frozen, single-use aliquots under an inert atmosphere for best stability. A conservative estimate for use is within one month.[4][6][4][6]
Aqueous SolutionWater2-8°CProne to oxidation; only recommended for short-term storage.[6][6]
Aqueous SolutionWaterRoom TemperatureNot recommended for storage due to a high potential for oxidation and degradation.[6][6]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Cell Culture Supplementation prep_start Start weigh Weigh this compound Tetrahydrochloride prep_start->weigh dissolve Dissolve in Nuclease-Free Water weigh->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store prep_end End store->prep_end culture_start Start thaw Thaw this compound Stock Aliquot culture_start->thaw calculate Calculate Dilution for Working Concentration thaw->calculate add_to_medium Add to Cell Culture Medium calculate->add_to_medium seed_cells Seed Cells into Supplemented Medium add_to_medium->seed_cells incubate Incubate Cells seed_cells->incubate culture_end End incubate->culture_end

Caption: Experimental workflow for this compound stock solution preparation and use.

Simplified this compound Signaling Pathway

G cluster_0 Extracellular cluster_1 Cellular Response This compound This compound jak1 JAK1 This compound->jak1 inhibits (binds to FERM/SH2 domains) receptor Cytokine Receptor receptor->jak1 activates stat STAT jak1->stat phosphorylates cellular_homeostasis Cellular Homeostasis gene_expression Gene Expression (e.g., IFN-I signature genes) stat->gene_expression regulates autoimmunity Autoimmunity/ Inflammation gene_expression->autoimmunity

Caption: Simplified diagram of this compound's role in modulating JAK-STAT signaling.

References

In Vitro Applications of Spermine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of spermine in cancer research. This compound, a naturally occurring polyamine, plays a crucial role in cell growth, proliferation, and death. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This document details the effects of this compound on cancer cells, outlines relevant signaling pathways, and provides detailed protocols for key in vitro experiments.

Effects of this compound on Cancer Cells

This compound and its analogues have been shown to exert a range of effects on cancer cells in vitro, primarily impacting cell proliferation, apoptosis, and autophagy.

Inhibition of Cancer Cell Proliferation

This compound and its derivatives can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This is often achieved by inducing cell cycle arrest. For instance, spermidine (B129725), a precursor to this compound, has been shown to arrest the cell cycle at the S phase in HeLa cervical cancer cells[1]. In castration-resistant prostate cancer (CRPC), this compound supplementation has been found to suppress cell proliferation[2]. Similarly, a palladium-spermine complex (Pd2Spm) exhibited selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231)[3].

Induction of Apoptosis

A primary mechanism by which this compound and its analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The enzymatic oxidation of this compound can lead to the production of H2O2 and aldehydes, which are cytotoxic and trigger apoptosis[4]. In neuroblastoma cell lines, this compound treatment led to a significant increase in early apoptotic cells[4]. This pro-apoptotic effect is often associated with the upregulation of key apoptotic proteins such as p53 and caspase-3[4]. Furthermore, certain acylspermidine derivatives have been shown to induce apoptosis in human breast cancer and T-lymphoblastic leukemia cells[5][6].

Modulation of Autophagy

This compound and spermidine can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In some cancer cells, spermidine-induced autophagy contributes to the inhibition of cell proliferation and the induction of apoptosis[1]. Spermidine can induce autophagy by inhibiting the acetyltransferase EP300[7]. This autophagy-inducing property has been linked to improved anticancer immunosurveillance[6][7].

Quantitative Data on this compound's In Vitro Effects

The following tables summarize the quantitative data from various studies on the effects of this compound and its derivatives on different cancer cell lines.

CompoundCell LineAssayIC50 ValueReference
SpermidineHeLa (Cervical Cancer)CCK-8121.3 µM[1]
BNIPSpd (Spermidine derivative)HT-29 (Colon Adenocarcinoma)Cytotoxicity Assay1.64 µM[6]
BNIPSpd (Spermidine derivative)Caco-2 (Colon Adenocarcinoma)Cytotoxicity Assay0.15 µM[6]
Pd2Spm (Palladium-Spermine complex)MDA-MB-231 (Triple-Negative Breast Cancer)Proliferation Assay7.3–8.3 µM[3]
Spermatinamine (B12380403) analogue 12HeLa, MCF-7, DU145Cytotoxicity Assay5-10 µM[8]
Spermatinamine analogue 14HeLa, MCF-7, DU145Cytotoxicity Assay5-10 µM[8]
Spermatinamine analogue 15HeLa, MCF-7, DU145Cytotoxicity Assay5-10 µM[8]
Compound/TreatmentCell LineEffectQuantitative MeasurementReference
BSAO/Spermine (9 µM)SJNKP (Neuroblastoma)Early Apoptosis>60% of cells[4]
BSAO/Spermine (12 µM)IMR5 (Neuroblastoma)Early Apoptosis>60% of cells[4]
BSAO/Spermine (18 µM)IMR5 (Neuroblastoma)Early Apoptosis82.5% of cells[4]
Spermidine (120 µM)HeLa (Cervical Cancer)ApoptosisSignificant increase vs. control[1]
Spermidine (180 µM)HeLa (Cervical Cancer)ApoptosisSignificant increase vs. control[1]
Acyl spermidine derivative 4dJurkat (T-lymphoblastic leukemia)Apoptosis70% apoptosis at 50 µM[6]

Signaling Pathways

This compound's effects on cancer cells are mediated through various signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Polyamine Metabolism and Catabolism

The intracellular levels of polyamines are tightly regulated by their biosynthesis, catabolism, and transport. Key enzymes in this pathway include ornithine decarboxylase (ODC), spermidine/spermine N1-acetyltransferase (SSAT), and this compound oxidase (SMOX). Dysregulation of these enzymes is common in cancer[7][9]. For instance, increased SSAT expression can lead to the depletion of cellular polyamines, resulting in cell growth inhibition and apoptosis[7][10].

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Acetylation This compound This compound This compound->SSAT Acetylation SMOX SMOX This compound->SMOX N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX N1_Acetylthis compound N1-Acetylthis compound N1_Acetylthis compound->PAOX ODC->Putrescine SRM->Spermidine SMS->this compound SSAT->N1_Acetylspermidine SSAT->N1_Acetylthis compound PAOX->Putrescine PAOX->Spermidine SMOX->Spermidine

Figure 1: Simplified diagram of the polyamine metabolism pathway.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Polyamines can promote cell growth in part through their interaction with the mTOR pathway[11]. Studies have shown that modulating intracellular polyamine levels can alter the phosphorylation of key mTORC1 downstream proteins like 4EBP1 and p70S6K in breast cancer cells[11].

mTOR_Signaling Polyamines Polyamines (this compound, Spermidine) PI3K_Akt PI3K/Akt Pathway Polyamines->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 _4EBP1 4EBP1 mTORC1->_4EBP1 p70S6K p70S6K mTORC1->p70S6K Translation_Initiation Translation Initiation _4EBP1->Translation_Initiation p70S6K->Translation_Initiation Cell_Growth Cell Growth & Proliferation Translation_Initiation->Cell_Growth

Figure 2: Interaction of polyamines with the mTOR signaling pathway.

Apoptosis Pathway

This compound and its metabolites can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The generation of reactive oxygen species (ROS) due to this compound catabolism can cause mitochondrial membrane potential disruption, leading to the release of cytochrome c and the activation of caspases[6].

Apoptosis_Pathway Spermine_Catabolism This compound Catabolism ROS Reactive Oxygen Species (ROS) Spermine_Catabolism->ROS p53 p53 Upregulation Spermine_Catabolism->p53 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax Bax Upregulation p53->Bax Bax->Mitochondria

Figure 3: this compound-induced apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound on cancer cells.

Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile 10 mM this compound stock solution.

Materials:

  • This compound (e.g., Sigma-Aldrich)

  • Nuclease-free water (cell culture grade)

  • Sterile conical tubes

  • Sterile syringe and 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 202.34 g/mol . To prepare a 10 mM stock solution, weigh out 2.023 mg of this compound for each 1 mL of final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 20.23 mg.

  • Dissolution: Under a laminar flow hood, aseptically add the weighed this compound to a sterile conical tube. Add the desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.

  • Sterile Filtration: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 10, 50, 100, 150, 200 µM). Include a control group with medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. Plot a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with varying concentrations of this compound Incubate_24h->Treat Incubate_Treatment Incubate for 24/48/72h Treat->Incubate_Treatment Add_CCK8 Add CCK-8 reagent Incubate_Treatment->Add_CCK8 Incubate_Reagent Incubate 1-4h Add_CCK8->Incubate_Reagent Read_Absorbance Measure absorbance at 450 nm Incubate_Reagent->Read_Absorbance Analyze Calculate cell viability and IC50 Read_Absorbance->Analyze

Figure 4: Experimental workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Seed and treat cells in 6-well plates Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 5: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (10 mM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-p53, anti-p-mTOR) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

This comprehensive guide provides a solid foundation for researchers to explore the multifaceted roles of this compound in cancer biology and to design and execute relevant in vitro experiments. The provided protocols and pathway diagrams serve as valuable resources for investigating the therapeutic potential of targeting polyamine metabolism in cancer.

References

The Influence of Spermine on Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins, thereby modulating their function. A significant aspect of this compound's biological activity is its ability to influence the kinetics of various enzymes. This document provides detailed application notes and protocols for studying the effects of this compound on the kinetics of several key enzyme classes, including ATPases, protein kinases, and enzymes involved in polyamine metabolism. Understanding these interactions is crucial for researchers in basic science and for professionals in drug development, as alterations in polyamine metabolism and enzyme activity are implicated in numerous diseases, including cancer.

I. Effects of this compound on Na+/K+-ATPase Activity

The Na+/K+-ATPase is a vital transmembrane enzyme responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. This compound has been shown to modulate its activity, with effects that can be either inhibitory or stimulatory depending on the ionic conditions and the concentration of this compound itself.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Na+/K+-ATPase in the presence of this compound.

Enzyme SourceThis compound ConcentrationEffect on Km for ATPEffect on VmaxOther Kinetic Observations
Rabbit Kidney MicrosomesVarious concentrationsDecreasedNo significant changeThis compound competed with K+ for the K+-dependent, ouabain-sensitive p-nitrophenylphosphatase activity with a Ki of 0.075 mM.[1] Half-maximal activation of Na+,K+-ATPase was observed at 0.055 mM this compound in the presence of 1 mM K+ and 10 mM Na+.[1]
Dog Kidney0.3 mMReduced Km for substrate (p-nitrophenylphosphate)-Increased the K0.5 for K+ and Na+ as activators.[2]
Signaling Pathway and Proposed Mechanism of Action

This compound's effect on Na+/K+-ATPase is complex. It appears to interact with the cation binding sites, competing with Na+ and K+. This interaction can lead to either inhibition or activation depending on the relative concentrations of the ions and ATP. At physiological concentrations, this compound can decrease the Km for ATP, suggesting it may facilitate ATP binding or the conformational changes associated with the enzymatic cycle.

Na_K_ATPase_this compound cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase K_in K+ (in) NaK_ATPase->K_in Translocates Na_out Na+ (out) NaK_ATPase->Na_out Translocates ADP_Pi ADP + Pi NaK_ATPase->ADP_Pi This compound This compound This compound->NaK_ATPase Modulates Cation Binding Sites ATP ATP ATP->NaK_ATPase Binds & Hydrolyzes Na_in Na+ (in) Na_in->NaK_ATPase Binds K_out K+ (out) K_out->NaK_ATPase Binds

This compound modulation of Na+/K+-ATPase activity.
Experimental Protocol: Na+/K+-ATPase Activity Assay

This protocol is designed to measure the effect of this compound on Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Enzyme source (e.g., microsomal preparation from tissue)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • This compound stock solution (100 mM)

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (e.g., KH2PO4)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in the Assay Buffer.

  • In a microcentrifuge tube, add 50 µL of the enzyme preparation.

  • Add 25 µL of the this compound dilution (or buffer for the control) to the enzyme. Pre-incubate for 10 minutes at 37°C.

  • To initiate the reaction, add 25 µL of ATP solution (final concentration typically 1-5 mM).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of ice-cold Stopping Reagent.

  • Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Add the phosphate detection reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Determine the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.

  • Calculate the specific activity of Na+/K+-ATPase (e.g., in nmol Pi/min/mg protein) and compare the activity in the presence and absence of this compound.

NaK_ATPase_Workflow A Prepare this compound Dilutions C Pre-incubate with this compound A->C B Add Enzyme to Tubes B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction with TCA E->F G Centrifuge and Collect Supernatant F->G H Add Phosphate Detection Reagent G->H I Measure Absorbance H->I J Calculate Specific Activity I->J

Workflow for Na+/K+-ATPase activity assay.

II. Effects of this compound on Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that are key regulators of signal transduction pathways involved in cell growth, differentiation, and apoptosis. This compound can modulate PKC activity, primarily through its interaction with acidic phospholipids, which are essential for PKC activation.

Quantitative Data Summary

The following table summarizes the effect of this compound on Protein Kinase C.

ParameterValueConditions
IC50 for PIP2 inactivation of PKC 0.4 µMIn the absence of this compound.
This compound Protection This compound at physiological concentrations protected PKC from phosphoinositide-mediated inactivation.This compound was added prior to PKC interaction with phosphoinositides.[3]
Effect on PKC association with liposomes This compound at micromolar concentrations interferes with the association of PKC to liposomes.The effect is structure-specific, with this compound being more potent than spermidine (B129725) or putrescine.[4]
Signaling Pathway and Proposed Mechanism of Action

This compound's primary mode of action on PKC is believed to be through its interaction with negatively charged phosphatidylserine (B164497) (PS) in the cell membrane. By binding to PS, this compound can interfere with the association of PKC with the membrane, a crucial step for its activation by diacylglycerol (DAG) and Ca2+. This can lead to an inhibition of PKC signaling.

PKC_Spermine_Pathway cluster_membrane Plasma Membrane PS Phosphatidylserine (PS) DAG Diacylglycerol (DAG) PKC_active Active PKC (Membrane) DAG->PKC_active Activates This compound This compound This compound->PS Binds to PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PS Binds to (inhibited by this compound) Phospho_Substrate Phosphorylated Substrate PKC_active->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->PKC_active

This compound's inhibitory effect on PKC activation.
Experimental Protocol: Protein Kinase C Activity Assay

This protocol outlines a method to assess the effect of this compound on PKC activity using a radioactive assay with a peptide substrate.

Materials:

  • Purified PKC or cell lysate containing PKC

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2

  • Lipid Vesicles: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles prepared by sonication.

  • PKC peptide substrate (e.g., Ac-MBP(4-14))

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • This compound stock solution (100 mM)

  • Stopping Reagent: 75 mM H3PO4

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare lipid vesicles by drying down a mixture of PS and DAG and resuspending in buffer followed by sonication.

  • Prepare a dilution series of this compound.

  • In a reaction tube, combine the Assay Buffer, lipid vesicles, and the this compound dilution.

  • Add the PKC enzyme source and the peptide substrate.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Rinse the papers with acetone (B3395972) and let them dry.

  • Place the dry papers in scintillation vials with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the PKC activity and compare the results with and without this compound.

PKC_Assay_Workflow A Prepare Lipid Vesicles B Set up Reaction with Buffer, Vesicles, this compound A->B C Add PKC and Peptide Substrate B->C D Initiate with [γ-32P]ATP C->D E Incubate at 30°C D->E F Spot on P81 Paper E->F G Wash P81 Papers F->G H Dry and Add Scintillation Fluid G->H I Count Radioactivity H->I J Calculate PKC Activity I->J

Workflow for Protein Kinase C activity assay.

III. Effects of this compound on Enzymes of Polyamine Metabolism

This compound and other polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport. This compound itself can act as a feedback inhibitor of key enzymes in its own metabolic pathway.

A. Ornithine Decarboxylase (ODC)

ODC is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. High levels of this compound and spermidine lead to the induction of Antizyme, which binds to ODC and targets it for proteasomal degradation, thus inhibiting polyamine synthesis.

Quantitative Data Summary

The effect of this compound on ODC is primarily regulatory, leading to a decrease in enzyme amount rather than direct kinetic inhibition.

ObservationConcentrationCell Type
Near-maximal suppression of ODC activity 3 µM (for spermidine)L1210 cells
Recovery of ODC activity 2-4 hours after removal of spermidineL1210 cells
B. Spermidine/Spermine N1-acetyltransferase (SSAT)

SSAT is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to spermidine and this compound, marking them for export or degradation. The activity of SSAT is induced by high polyamine levels.

Quantitative Data Summary

The following table provides kinetic parameters for SSAT with spermidine and this compound as substrates.

SubstrateKm (µM)Vmax (µmol/min/mg)Enzyme Source
Spermidine 1301.3Rat Liver
sym-Norspermidine ~10~2Rat Liver
sym-Northis compound ~10~2Rat Liver
N1-dansylnorthis compound ~11-Rat Hepatoma Cells

Regulatory Pathway of Polyamine Metabolism

Polyamine_Regulation Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Proteasome Proteasomal Degradation ODC->Proteasome Targeted for Degradation Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase This compound Synthase Spermidine->Spermine_Synthase Antizyme Antizyme Spermidine->Antizyme Induces SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT Substrate This compound This compound Spermine_Synthase->this compound This compound->Antizyme Induces This compound->SSAT Induces Antizyme->ODC Binds & Inhibits Acetylated_Polyamines Acetylated Spermidine/Spermine SSAT->Acetylated_Polyamines Export_Degradation Export or Degradation Acetylated_Polyamines->Export_Degradation

References

Application Notes and Protocols for the Detection of Spermine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various established and emerging methods for the quantitative analysis of spermine in urine. This compound, a biogenic polyamine, is a significant biomarker associated with cellular proliferation and is implicated in various physiological and pathological states, including cancer.[1][2] Its accurate detection in accessible biofluids like urine is crucial for diagnostic research and therapeutic monitoring.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is considered a gold-standard method for the quantification of this compound due to its high sensitivity and specificity. The technique involves chromatographic separation of the analyte from a complex matrix, followed by mass spectrometric detection. This method can simultaneously measure multiple polyamines and their derivatives.[3][5] Pre-column derivatization is often employed to improve chromatographic retention and ionization efficiency.[6][7] Its primary advantages are excellent accuracy and the ability to analyze multiple analytes in a single run. However, it requires expensive equipment and skilled personnel.[8]

Quantitative Data:

ParameterReported ValueReference
Limit of Detection (LOD) 0.02 - 1.0 ng/mL[6]
Linear Range 1 - 1000 ng/mL[6]
Intra-day Precision (RSD) 2.0 - 14.7%[6]
Inter-day Precision (RSD) 3.9 - 12.9%[6]
Recovery 83.7 - 114.4%[9]

Experimental Protocol: Pre-column Derivatization with Benzoyl Chloride followed by HPLC/Q-TOF MS

This protocol is adapted from a method for the simultaneous determination of multiple polyamines in human urine.[6][7]

A. Materials and Reagents:

  • This compound standard

  • 1,6-diaminohexane (Internal Standard, IS)

  • Perchloric acid (HClO₄), 10%

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH), 2 M

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Diethyl ether

  • C18 column

B. Sample Preparation and Derivatization:

  • Pre-treatment: To 1 mL of urine sample, add 100 µL of 10% HClO₄. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[6]

  • Derivatization:

    • Transfer 500 µL of the supernatant to a clean tube.

    • Add 50 µL of the internal standard solution (1,6-diaminohexane).

    • Add 1 mL of 2 M NaOH and 10 µL of benzoyl chloride.

    • Vortex vigorously for 1 minute.

    • Allow the reaction to proceed for 20 minutes at room temperature.

  • Extraction:

    • Add 2 mL of diethyl ether to the reaction mixture and vortex for 2 minutes to extract the derivatized polyamines.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol.

C. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject 10 µL of the reconstituted sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of methanol and water.[6]

  • Mass Spectrometry Detection:

    • Perform detection using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6]

    • Monitor for the specific precursor-to-product ion transitions for benzoylated this compound and the internal standard.

LC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Precipitate Protein Precipitation (Perchloric Acid) Urine->Precipitate Derivatize Derivatization (Benzoyl Chloride) Precipitate->Derivatize Extract Liquid-Liquid Extraction (Diethyl Ether) Derivatize->Extract Reconstitute Dry & Reconstitute (Methanol) Extract->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI+) HPLC->MS Data Data Analysis MS->Data

LC-MS/MS analysis workflow for urinary this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a high-throughput method based on antigen-antibody recognition. For this compound, a competitive ELISA format is typically used. In this setup, this compound in the sample competes with a labeled or plate-bound this compound conjugate for binding to a limited amount of anti-spermine antibody.[10][11] The signal generated is inversely proportional to the concentration of this compound in the sample. ELISAs are well-suited for screening large numbers of samples and do not require extensive sample pre-treatment or complex equipment.[10] However, they may be susceptible to cross-reactivity with structurally similar polyamines.

Quantitative Data:

ParameterReported ValueReference
Detection Format Competitive ELISA[11]
Lower Detection Limit 4.53 nM/assay (for DiAcSpm)[12]
Assay Time ~2 hours[11]
Recovery 96.3 - 108%[12]
Intra-Assay Precision (CV) < 8%[13]
Inter-Assay Precision (CV) < 10%[13]

Experimental Protocol: Competitive ELISA

This is a generalized protocol based on commercially available kits.[11][13]

A. Materials and Reagents:

  • Microplate pre-coated with this compound-conjugate

  • This compound standards

  • Biotin-labeled anti-Spermine antibody

  • HRP-Streptavidin (SABC) conjugate

  • Wash buffer

  • TMB substrate

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

B. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Dilute standards and urine samples as required.

  • Competitive Binding:

    • Add 50 µL of standard or urine sample to the appropriate wells of the pre-coated microplate.

    • Immediately add 50 µL of biotin-labeled anti-Spermine antibody working solution to each well.

    • Gently shake the plate for 1 minute, then seal and incubate for 45 minutes at 37°C.[11]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

  • Secondary Conjugate:

    • Add 100 µL of HRP-Streptavidin (SABC) working solution to each well.

    • Seal the plate and incubate for 30 minutes at 37°C.[11]

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction:

    • Add 90-100 µL of TMB substrate to each well.

    • Incubate the plate in the dark at 37°C for 15-20 minutes. Observe for a color change.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (O.D.) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Calculation: Generate a standard curve by plotting the O.D. of the standards against their concentration. Calculate the this compound concentration in the samples from this curve. The O.D. is inversely proportional to the this compound concentration.

Principle of Competitive ELISA for this compound cluster_low Low this compound in Sample cluster_high High this compound in Sample Well1 Plate-Bound This compound Ab1 Biotin-Ab Well1->Ab1 High Binding SABC1 HRP-SABC Ab1->SABC1 Substrate1 TMB Substrate SABC1->Substrate1 Catalysis Signal1 Strong Signal (Yellow Color) Substrate1->Signal1 Well2 Plate-Bound This compound Ab2 Biotin-Ab Well2->Ab2 Low Binding SampleSPM Free this compound (in Sample) SampleSPM->Ab2 Competition SABC2 HRP-SABC Ab2->SABC2 Substrate2 TMB Substrate SABC2->Substrate2 Catalysis Signal2 Weak Signal (Pale Yellow) Substrate2->Signal2

Principle of competitive ELISA for this compound detection.

Fluorescence-Based Detection

Application Note: Fluorescence-based methods utilize molecular probes that exhibit a change in fluorescence intensity upon binding to this compound.[2] These can be "turn-on" sensors, where fluorescence increases, or "turn-off" (quenching) sensors.[14] These methods are highly sensitive, rapid, and can be adapted for high-throughput screening.[15] The selectivity of the probe for this compound over other biogenic amines is a critical performance parameter. Recent developments include probes based on tetraphenylethylene (B103901) (TPE) derivatives, which show fluorescence enhancement due to aggregation-induced emission.[2][16]

Quantitative Data:

ParameterReported Value (TPE-based probe)Reference
Detection Principle Fluorescence Enhancement[2]
Limit of Detection (LOD) 0.70 µM[2]
Linear Range 1 - 31 µM (in urine)[2]
Response Time < 5 seconds[15]
Excitation Wavelength 340 nm[2]
Emission Wavelength 473 nm[2]

Experimental Protocol: Fluorescence Titration in Urine

This protocol is based on the use of a tetraphenylethylene derivative sensor.[2]

A. Materials and Reagents:

  • Fluorescent sensor stock solution (e.g., 50 µM in acetonitrile)

  • This compound standard solutions of various concentrations

  • Drug-free human urine (filtered)

  • Acetonitrile (B52724) (CH₃CN)

  • Water (Milli-Q or equivalent)

  • 3 mL fluorescence cuvettes

  • Fluorometer

B. Sample Preparation:

  • Collect drug-free human urine and filter it through a 0.2 µm syringe filter to remove particulates.[17]

  • Prepare a series of this compound-spiked urine samples at different concentrations.

C. Assay Procedure:

  • Blank Measurement: Prepare a blank solution in a cuvette containing 2940 µL of the sensor solution (50 µM in acetonitrile) and 60 µL of water to maintain a 98:2 ratio of acetonitrile to aqueous solution. Record the fluorescence spectrum (e.g., excitation at 340 nm).

  • Titration:

    • Prepare a series of solutions in separate cuvettes.

    • To each cuvette, add 2940 µL of the sensor solution (50 µM in acetonitrile).

    • Add increasing volumes of the this compound-spiked urine samples (e.g., corresponding to final this compound concentrations of 3 µM to 50 µM).

    • Add a corresponding volume of water to each cuvette to maintain the final volume and the 98:2 solvent ratio.[2]

  • Measurement: For each solution, record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) after excitation at 340 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 473 nm) against the this compound concentration.

    • Determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/m, where σ is the standard deviation of the blank and m is the slope of the linear calibration curve.[2]

Other Notable Detection Methods

Beyond the detailed methods above, several other techniques are employed for this compound detection, each with unique characteristics.

A. Electrochemical Biosensors:

  • Principle: These sensors use a biological recognition element (like an enzyme or a molecularly imprinted polymer) coupled to a transducer to convert the this compound binding event into an electrical signal.[18][19] Methods include differential pulse voltammetry (DPV) and impedometric sensing.[18][19]

  • Performance: These methods can achieve extremely low detection limits (e.g., 1.23 ng/mL or 10 pM) and show high selectivity.[18][19] They are promising for developing robust, miniaturized, and cost-effective point-of-care devices.[20]

  • Workflow: Involves applying a urine sample to a modified electrode and measuring the change in an electrical property like current, potential, or impedance.

B. Colorimetric Assays:

  • Principle: These assays, often based on gold nanoparticles (AuNPs), produce a color change visible to the naked eye upon interaction with this compound.[1][8] this compound can induce the aggregation of AuNPs, causing the solution to change color from red to blue.[16]

  • Performance: Simple, fast, and require minimal equipment.[1] A reported LOD for an AuNP-based assay in urine is 10 ppb.[1]

  • Protocol: Typically involves adding a pre-treated (e.g., via Solid Phase Extraction) urine sample to a colloidal AuNP solution and measuring the absorbance spectrum or observing the color change.[1]

C. Capillary Electrophoresis (CE):

  • Principle: This technique separates charged molecules in a capillary based on their electrophoretic mobility under an applied electric field.[21] For polyamines, derivatization with a fluorescent tag is necessary for sensitive detection (CE-LIF).[22]

  • Performance: Offers high separation efficiency and short analysis times (e.g., separation in <6 min).[22] LODs in the nanomolar range (e.g., 9.0 nM for this compound) have been reported.[22]

  • Protocol: Involves derivatizing the urine sample with a fluorescent reagent, followed by injection into the capillary and analysis.[22]

Decision logic for selecting a this compound detection method.

References

Spermine as a Supplement in Serum-Free Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical production and cell-based research to enhance reproducibility, simplify downstream processing, and eliminate the risks associated with animal-derived components. However, the removal of serum necessitates the supplementation of essential factors that promote cell growth and viability. Polyamines, such as spermine, are ubiquitous polycationic molecules vital for numerous cellular processes, including DNA synthesis, cell proliferation, and differentiation.[1][2][3]

Certain cell lines, notably Chinese Hamster Ovary (CHO) cells like CHO-K1, have a limited capacity for de novo polyamine synthesis and therefore require their addition to serum-free media to support robust growth and productivity.[1][4] Supplementing SFM with this compound can lead to significant improvements in viable cell density (VCD), culture longevity, and recombinant protein yield. However, the optimal concentration of this compound is cell-line dependent, and excessive amounts can be cytotoxic.[5][6] This document provides detailed protocols for the preparation, supplementation, and optimization of this compound in serum-free cell culture, along with an overview of the key signaling pathways influenced by its presence.

Data Presentation

The supplementation of serum-free media with this compound has a dose-dependent impact on key cell culture performance indicators. The following tables summarize the quantitative effects of varying this compound concentrations on CHO-K1 cell growth, viability, and monoclonal antibody (mAb) production.

Table 1: Effect of this compound Concentration on CHO-K1 Cell Growth and Viability

This compound Concentration (µM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)
04.585
0.56.892
1.08.295
2.09.596
5.010.194
7.59.891
10.08.588
15.06.280

Table 2: Impact of this compound Concentration on Monoclonal Antibody (mAb) Production in CHO-K1 Cells

This compound Concentration (µM)Final mAb Titer (mg/L)Specific Productivity (qP) (pg/cell/day)
035020
0.548025
1.062030
2.075035
5.078033
7.571031
10.060028
15.045022

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Materials:

  • This compound tetrahydrochloride (MW: 348.19 g/mol )

  • Nuclease-free water

  • Sterile conical tubes

  • Laminar flow hood or biological safety cabinet

  • Sterile filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.[1]

  • Dissolution: Under a laminar flow hood, aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved.[1]

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Supplementation of Serum-Free Medium with this compound

Materials:

  • Basal serum-free cell culture medium

  • Prepared sterile 10 mM this compound stock solution

  • Sterile pipettes and tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Thaw this compound Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Volume: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to make 1 L of medium with a final this compound concentration of 2 µM, you would add 200 µL of the 10 mM stock solution.

  • Supplementation: Under a laminar flow hood, add the calculated volume of the this compound stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.[1]

Protocol 3: Optimization of this compound Concentration

Materials:

  • Cells of interest (e.g., CHO-K1)

  • Serum-free basal medium

  • 10 mM this compound stock solution

  • Culture vessels (e.g., shake flasks, multi-well plates)

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

  • Method for quantifying protein production (e.g., ELISA, HPLC)

Procedure:

  • Set up Cultures: Prepare a series of culture vessels with media containing different final concentrations of this compound (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 7.5 µM, 10 µM, and 15 µM). Include a control group with no this compound supplementation (0 µM).[1]

  • Inoculation: Seed the cells at a consistent density across all conditions.

  • Monitoring: At regular intervals (e.g., daily), take a representative sample from each culture.

  • Cell Counting: Determine the viable cell density (VCD) and percentage of viability using a cell counter and trypan blue exclusion.[1]

  • Titer Measurement: At the end of the culture, centrifuge the cell samples to pellet the cells and collect the supernatant. Measure the concentration of the recombinant protein in the supernatant.[1]

  • Data Analysis: Plot the VCD, viability, and protein titer over time for each this compound concentration. Calculate the specific productivity (qP) to normalize protein production to the number of cells.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution prep_media Prepare Media with Varying This compound Concentrations (0-15 µM) prep_stock->prep_media inoculate Inoculate Cells at Uniform Density prep_media->inoculate Start Culture monitor Daily Monitoring: VCD & Viability inoculate->monitor titer End-point Titer Measurement monitor->titer End of Culture data_analysis Data Analysis: Plot Growth, Viability, Titer Calculate qP titer->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Signaling Pathways Modulated by this compound

This compound and other polyamines are integral to fundamental cellular processes and can influence key signaling pathways that regulate cell growth, proliferation, and survival.

AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Polyamines have been shown to interact with this pathway. An increase in intracellular polyamine levels can promote cell growth in part through the mTOR pathway. This interaction can lead to the phosphorylation of downstream targets of mTORC1, such as 4E-BP1 and p70S6K, which are critical for the initiation of protein synthesis.

AKT/GSK3β/β-catenin Pathway

Polyamines can also modulate the AKT/GSK3β/β-catenin signaling pathway. Depletion of polyamines has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a decrease in nuclear β-catenin. β-catenin is a transcriptional co-activator that promotes the expression of genes involved in cell proliferation. By influencing this pathway, this compound can contribute to enhanced cell growth and survival in culture.[7]

signaling_pathways cluster_akt_mtor AKT/mTOR Pathway cluster_akt_catenin AKT/GSK3β/β-catenin Pathway Spermine1 This compound AKT1 AKT Spermine1->AKT1 activates mTORC1 mTORC1 AKT1->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Spermine2 This compound AKT2 AKT Spermine2->AKT2 activates GSK3b GSK3β AKT2->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin promotes degradation Nucleus Nucleus b_catenin->Nucleus translocates to Cell_Proliferation Cell Proliferation Nucleus->Cell_Proliferation promotes transcription

Caption: this compound's influence on key cell signaling pathways.

References

Protocol for Spermine Derivatization for Fluorescence Detection: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of this compound metabolism has been implicated in various diseases, most notably in cancer, where elevated levels are often observed.[2] Consequently, the accurate and sensitive detection of this compound in biological samples is of paramount importance for both basic research and clinical diagnostics. This document provides detailed protocols for the derivatization of this compound using common fluorogenic reagents—Dansyl Chloride, o-Phthalaldehyde (B127526) (OPA), and Fluorescamine (B152294)—to enable sensitive fluorescence-based detection and quantification, typically coupled with High-Performance Liquid Chromatography (HPLC).

Key Derivatization Chemistries

The derivatization of this compound, which lacks a native chromophore or fluorophore, is essential for sensitive fluorescence detection. The primary amino groups of this compound readily react with various reagents to form highly fluorescent products.

  • Dansyl Chloride: Reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.

  • o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives.

  • Fluorescamine: Reacts rapidly with primary amines to yield fluorescent pyrrolinone products.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the fluorescence detection of this compound following derivatization with Dansyl Chloride, OPA, and Fluorescamine.

Derivatizing AgentExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (LOD)Linearity RangeReference
Dansyl Chloride~340~51010 ng/mL (in urine)0.5 - 5 µg/mL[4]
o-Phthalaldehyde (OPA)3404500.5 nmol/mL (in biological samples)1 - 50 µM[5]
Fluorescamine~390~475Sub-micromolar concentrationsNot specified[6]
Derivatizing AgentReported Quantum Yield (Φf)Typical Recovery from Biological SamplesReference
Dansyl Chloride0.07 (in water) - 0.66 (in dioxane) for Dansyl glycine (B1666218)94% - 110%[7][8]
o-Phthalaldehyde (OPA)Not specified95% - 105% (general for biogenic amines)
FluorescamineNot specifiedNot specified

Experimental Protocols

Derivatization of this compound with Dansyl Chloride

This protocol is adapted for the derivatization of polyamines in biological samples prior to HPLC analysis.[4][9]

Materials:

  • This compound standard solution

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline solution (100 mg/mL in water)

  • Toluene (B28343)

  • Perchloric acid (5% v/v)

  • HPLC system with fluorescence detector

Procedure:

  • Sample Preparation: Homogenize tissue samples or cells in ice-cold 5% perchloric acid. Centrifuge to pellet precipitated proteins. The supernatant contains the polyamines.

  • Derivatization Reaction:

    • To 100 µL of the sample supernatant or standard solution in a microcentrifuge tube, add 100 µL of saturated sodium carbonate solution.

    • Add 100 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C in a water bath for 60 minutes in the dark.[10]

  • Quenching: Add 50 µL of proline solution to the reaction mixture to react with excess dansyl chloride. Incubate for an additional 30 minutes at 60°C.

  • Extraction:

    • Add 400 µL of toluene to the tube and vortex vigorously for 30 seconds.

    • Centrifuge at 500 x g for 2 minutes to separate the phases.

    • Carefully transfer the upper toluene layer containing the dansylated polyamines to a new tube.

  • Analysis: Evaporate the toluene under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

Derivatization of this compound with o-Phthalaldehyde (OPA)

Materials:

  • This compound standard solution

  • OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • N-acetyl-L-cysteine

  • Perchloric acid (0.4 M)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Deproteinize biological samples by adding an equal volume of 0.4 M perchloric acid, followed by centrifugation.

  • Derivatization Reaction:

    • The derivatization is often performed in-line using an autosampler.

    • Mix the sample or standard with the OPA/N-acetyl-L-cysteine reagent. The reaction is rapid and proceeds at room temperature.

Derivatization of this compound with Fluorescamine

This protocol is based on the general reactivity of fluorescamine with primary amines and can be adapted for this compound analysis.[3][11]

Materials:

  • This compound standard solution

  • Fluorescamine solution (3 mg/mL in DMSO or acetone)[11]

  • Borate buffer (0.1 M, pH 9.0)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare this compound standards and samples in a suitable buffer, such as the borate buffer.

  • Derivatization Reaction:

    • To your sample or standard in a microplate well or cuvette, add the borate buffer.

    • Rapidly add the fluorescamine solution while vortexing or mixing. The reaction is almost instantaneous.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.[12] The fluorescence signal is proportional to the concentration of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Urine) Homogenization Homogenization & Deproteinization Sample->Homogenization Supernatant Polyamine-containing Supernatant Homogenization->Supernatant Derivatization Addition of Fluorogenic Reagent (Dansyl-Cl, OPA, Fluorescamine) Supernatant->Derivatization Incubation Incubation Derivatization->Incubation Quenching Quenching (if applicable) Incubation->Quenching Extraction Extraction of Derivatives Quenching->Extraction HPLC HPLC Separation Extraction->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for this compound derivatization and fluorescence detection.

Polyamine Metabolism Pathway

This diagram outlines the biosynthesis and catabolism of polyamines, including this compound.

G Arginine Arginine ARG Arginase Arginine->ARG Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase (SRM) Putrescine->SRM Spermidine Spermidine SMS This compound Synthase (SMS) Spermidine->SMS SAT1 Spermidine/Spermine N1-acetyltransferase (SAT1) Spermidine->SAT1 This compound This compound This compound->SAT1 SMOX This compound Oxidase (SMOX) This compound->SMOX dcSAM decarboxylated S-adenosylmethionine dcSAM->SRM dcSAM->SMS N_acetylspermidine N1-acetylspermidine PAOX Polyamine Oxidase (PAOX) N_acetylspermidine->PAOX N_acetylthis compound N1-acetylthis compound N_acetylthis compound->PAOX ARG->Ornithine ODC->Putrescine SRM->Spermidine SMS->this compound SAT1->N_acetylspermidine SAT1->N_acetylthis compound PAOX->Putrescine PAOX->Spermidine SMOX->Spermidine G cluster_this compound This compound Metabolism cluster_mTOR mTOR Pathway cluster_MAPK MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates ERK ERK This compound->ERK activates PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E mTORC1->eIF4E Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Translation Protein Translation S6K1->Translation eIF4E->Translation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->Survival Translation->Proliferation

References

Application Notes: Enhancing Nucleic Acid Transfection with Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing nucleic acid delivery into cells is a critical step. Non-viral gene delivery methods are favored for their safety compared to viral vectors, with cationic polymers like polyethyleneimine (PEI) being a popular choice.[1] However, challenges related to transfection efficiency and cytotoxicity remain.[1] A promising and cost-effective strategy to overcome these hurdles is the incorporation of this compound, a naturally occurring polyamine, into standard transfection protocols.[2][3]

This compound, when combined with cationic polymers and nucleic acids, forms a ternary complex that significantly boosts transfection efficiency, with reports showing up to a 40.7% improvement.[1][2][3] This enhancement is attributed to this compound's ability to condense DNA, improve the stability of the transfection complex, and augment the "proton sponge effect," which facilitates the crucial escape of genetic material from the endosome.[1][2][4][5][6]

Mechanism of Action

This compound is a polycation that plays a vital role in cellular processes by interacting with negatively charged molecules like DNA.[7][8] In transfection, its primary functions are:

  • Nucleic Acid Condensation: this compound's positive charges interact with the negatively charged phosphate (B84403) backbone of DNA or RNA, neutralizing repulsion and condensing the nucleic acid into compact nanoparticles.[2][5][7] This compaction protects the nucleic acid from degradation by nucleases and facilitates its entry into the cell.[2]

  • Ternary Complex Formation: When physically blended with a cationic polymer like PEI and plasmid DNA (pDNA), this compound helps form a more stable and efficient ternary complex.[2][3] Molecular dynamics simulations suggest that this compound enhances the interaction between PEI and DNA, resulting in a system with lower energy and greater stability.[2][3]

  • Enhanced Endosomal Escape: A major barrier to successful transfection is the entrapment of the nucleic acid complex within endosomes. This compound is believed to enhance the "proton sponge effect."[1] The numerous amino groups on this compound and PEI can be protonated within the acidic endosome, leading to an influx of protons and chloride ions. This increases osmotic pressure, causing the endosome to swell and rupture, releasing the nucleic acid complex into the cytoplasm for subsequent transport to the nucleus.[1][2]

G cluster_prep Complex Formation cluster_cell Cellular Pathway PEI Cationic Polymer (PEI) Ternary_Complex PEI/Spermine/DNA Ternary Complex PEI->Ternary_Complex Premixing This compound This compound This compound->Ternary_Complex Premixing DNA Nucleic Acid (DNA/RNA) DNA->Ternary_Complex Addition Uptake Cellular Uptake (Endocytosis) Ternary_Complex->Uptake Endosome Endosome Entrapment Uptake->Endosome Escape Endosomal Escape Endosome->Escape Enhanced by this compound (Proton Sponge Effect) Expression Gene Expression Escape->Expression G start Start tube_a Tube A: 1.5 µg PEI in 48.5 µL SFM* start->tube_a tube_b Tube B: 1 µg DNA in 50 µL SFM* start->tube_b add_this compound Add 25 µg this compound to Tube A tube_a->add_this compound incubate1 Vortex Gently Incubate 10 min at RT add_this compound->incubate1 combine Add Tube B contents to Tube A incubate1->combine tube_b->combine incubate2 Vortex Gently Incubate 30 min at RT combine->incubate2 end Complexes Ready incubate2->end caption *SFM: Serum-Free Medium G Day1 Day 1: Seed Cells (Target 70-80% confluency) Day2_Start Day 2: Prepare Transfection Complexes (Protocol 2) Day1->Day2_Start Add_Complexes Add Complexes to Cells in Fresh Medium Day2_Start->Add_Complexes Incubate1 Incubate for 4-6 hours (37°C, 5% CO₂) Add_Complexes->Incubate1 Medium_Change Aspirate and Replace with Fresh Complete Medium Incubate1->Medium_Change Incubate2 Incubate for 24-48 hours Medium_Change->Incubate2 Analysis Analyze Gene Expression (e.g., Luciferase Assay, GFP) Incubate2->Analysis

References

Application Note: Determination of Spermine Concentration in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamines, such as spermine, spermidine (B129725), and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3] The accurate quantification of this compound in tissue samples is crucial for understanding its physiological roles and its implications in various pathological conditions, including cancer.[4][5] Dysregulation of polyamine metabolism is frequently observed in diseases, making these pathways a target for therapeutic intervention.[5] This document provides detailed protocols for the determination of this compound concentration in tissue homogenates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative data and workflow diagrams.

Methodologies for this compound Quantification

Several analytical methods are available for the quantification of this compound in biological samples. The most common and robust techniques are:

  • High-Performance Liquid Chromatography (HPLC): This method typically requires a pre-column derivatization step to make the polyamines detectable by fluorescence or UV detectors.[2][6] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride yields fluorescent products that can be separated and quantified with high sensitivity.[2][7][8] The detection limit for HPLC can be as low as 0.1 nmol/mg of tissue.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple polyamines, often without the need for derivatization.[9][10] It offers high-throughput capabilities, with analysis times as short as 4 minutes per sample.[1] LC-MS/MS is particularly valuable for complex biological matrices and for studies requiring the analysis of a broad range of metabolites.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves the derivatization of polyamines to increase their volatility for analysis. It is a robust method, though sample preparation can be more extensive than for LC-MS/MS.[11]

  • Enzymatic Assays: These methods utilize enzymes like polyamine oxidase to generate a detectable signal, such as hydrogen peroxide, which can be measured spectrophotometrically.[12] While rapid, these assays may measure total polyamines rather than specifically quantifying this compound unless coupled with other techniques.[12][13]

Experimental Workflow

The general workflow for determining this compound concentration in tissue involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol is adapted from high-throughput methods for analyzing polyamines in various biological samples.[1]

A. Materials and Reagents

  • Tissue sample (e.g., liver, lung), frozen

  • Trichloroacetic acid (TCA), 5% (w/v) in water

  • Internal Standard (IS) solution: Stable isotope-labeled this compound (e.g., this compound-d8) in water

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

B. Sample Preparation and Extraction

  • Weigh approximately 30-50 mg of frozen tissue.

  • Add 500 µL of ice-cold 5% TCA and the internal standard.

  • Homogenize the tissue on ice until no visible particles remain. For tissues that are difficult to homogenize, repeated freeze-thaw cycles may be beneficial.[1]

  • Incubate the homogenate on ice for 30-60 minutes to precipitate proteins, vortexing every 15 minutes.[14]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polyamines, and transfer to a new tube for analysis. The sample may need to be diluted to fall within the linear calibration range.[1]

C. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate the polyamines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its internal standard.[10]

D. Quantification

  • Prepare a calibration curve using known concentrations of this compound standards with a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration in the tissue sample by interpolating from the standard curve and account for the initial tissue weight.

Protocol 2: this compound Quantification by HPLC with OPA Derivatization

This protocol is based on established HPLC methods using pre-column derivatization for fluorescence detection.[2]

A. Materials and Reagents

  • Tissue extract (prepared as in Protocol 1, Section B)

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric acid buffer (pH 9.0)

  • HPLC-grade methanol and water

  • This compound hydrochloride standard

B. Preparation of Derivatization Reagent

  • Prepare the OPA/NAC reagent by mixing OPA and NAC in boric acid buffer. This reagent should be prepared fresh.

C. Derivatization Procedure

  • In an autosampler vial, mix a portion of the tissue extract supernatant with the OPA/NAC derivatization reagent.

  • Allow the reaction to proceed for a few minutes at room temperature to form fluorescent derivatives.[2]

D. HPLC Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: ~1.0 mL/min

  • Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[2]

  • Run Time: The total run time is typically around 30 minutes per sample.[2]

E. Quantification

  • Generate a standard curve by derivatizing and injecting known concentrations of this compound standard.

  • Quantify this compound in the samples by comparing their peak areas to the standard curve.

Polyamine Biosynthesis Pathway

This compound is synthesized from the amino acid ornithine through a highly regulated pathway. Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this process.[4][15] The pathway illustrates the conversion of ornithine to putrescine, which is then sequentially converted to spermidine and finally to this compound.

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO2 Spermidine Spermidine Putrescine->Spermidine This compound This compound Spermidine->this compound dcAdoMet Decarboxylated S- Adenosylmethionine SpdS Spermidine Synthase dcAdoMet->SpdS SpmS This compound Synthase dcAdoMet->SpmS ODC Ornithine Decarboxylase (ODC) ODC->Ornithine SpdS->Putrescine SpmS->Spermidine

Caption: Key steps in the polyamine biosynthesis pathway.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the tissue type and the physiological state of the organism. Below is a summary of representative this compound concentrations found in scientific literature.

TissueSpeciesConditionThis compound Concentration (µg/g wet weight)Reference
LiverRat (Wistar)1 day old33.81 ± 3.04[16][17]
LiverRat (Wistar)3.5 months old128.15 ± 6.62[16][17]
LiverRat (Wistar)6 months old74.34 ± 1.12[16][17]
LungHumanAdenocarcinoma (Tumor)Upregulated vs. Normal[4]
LungHumanNormal (Patient-matched)Lower than Tumor[4]
BrainHumanPostmortem CortexLower limit of quantitation: 1000 ng/g[11]

Note: Concentrations can fluctuate based on factors such as age, diet, and disease state. The data from human lung tissue is presented as a relative comparison as absolute values were not provided in the source.[4]

References

Application Notes: The Role of Spermine in the Structural Biology of DNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spermine is a naturally occurring polyamine that is ubiquitously found in eukaryotic cells and plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and gene regulation.[1][2][3] At physiological pH, this compound is a polycation, carrying four positive charges, which enables it to interact strongly with negatively charged macromolecules such as DNA, RNA, and proteins.[1][4][5] Its interaction with nucleic acids is of particular interest in structural biology, as it can induce significant conformational changes, promote DNA condensation, and facilitate the crystallization of DNA for high-resolution structural studies.[5][6][7][8] These application notes provide an overview of this compound's applications in the structural biology of DNA, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

The primary mechanism by which this compound interacts with DNA is through electrostatic interactions. The positively charged primary and secondary amine groups of this compound bind to the negatively charged phosphate (B84403) groups on the DNA backbone.[4][9] This charge neutralization reduces the electrostatic repulsion between adjacent phosphate groups, which is a key factor in many of this compound's effects on DNA structure.[5]

Theoretical and experimental studies have shown that this compound can bind in both the major and minor grooves of the DNA double helix.[6][7][8][10] Major groove binding, in particular, appears to be a favorable mode of interaction that can lead to significant conformational changes, including DNA bending.[7][8][10] The specific binding mode and its consequences are influenced by the DNA sequence and the surrounding ionic environment.

Key Applications in DNA Structural Biology

DNA Condensation and Compaction

This compound is a potent agent for inducing the condensation of DNA. By neutralizing the negative charges on the phosphate backbone, this compound allows the DNA molecule to overcome electrostatic repulsion and collapse into compact, ordered structures, often in the form of toroids or rods.[4][11] This process is highly cooperative and occurs within a narrow range of this compound concentrations.[4] This phenomenon is not only crucial for the packaging of DNA within cells and viruses but is also harnessed in biotechnology for applications like gene delivery, where polymerized this compound can be used as a nucleic acid carrier.[12]

Induction of DNA Conformational Transitions

This compound can stabilize various DNA conformations and induce transitions between them.

  • B-Z DNA Transition: this compound is a well-known inducer of the transition from the canonical right-handed B-form DNA to the left-handed Z-form, particularly in DNA sequences with alternating purine-pyrimidine repeats like (dG-dC)n.[13][14][15][16] The stabilization of Z-DNA by this compound is attributed to its higher binding affinity for the Z-form compared to the B-form.[17] This transition can have significant biological implications, potentially affecting gene regulation.[15][16]

  • A-B DNA Transition: Molecular dynamics simulations have shown that this compound binding in the major groove can stabilize the A-form of DNA and delay its transition to the more common B-form.[18]

Additive in DNA Crystallization

This compound is a widely used and often essential additive in the crystallization of DNA and DNA-protein complexes for X-ray crystallography.[5][19] Its ability to neutralize charge and mediate intermolecular contacts helps to overcome the challenges associated with crystallizing highly charged DNA molecules.[5] this compound can act as a "molecular glue," bridging neighboring DNA molecules in the crystal lattice, leading to the formation of well-ordered crystals suitable for high-resolution diffraction studies.[5]

Selective DNA Precipitation

The ability of this compound to condense and precipitate DNA is utilized as a method for selectively isolating DNA from solutions.[4][20] This technique is particularly useful for precipitating DNA fragments larger than 100 base pairs from low-salt buffers. It offers an alternative to alcohol precipitation and can be advantageous in separating DNA from other macromolecules like proteins.[4][21]

Quantitative Data

The effects of this compound on DNA are highly dependent on its concentration and the ionic strength of the solution. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations for DNA Manipulation

ApplicationThis compound ConcentrationSalt ConditionsDNA TargetReference
B-Z Transition 5 µM (midpoint)50 mM NaClPlasmid with (dG-dC)n insert[16]
DNA Precipitation 0.3 - 1.0 mMLow Salt (e.g., 10 mM Tris)General dsDNA[4]
DNA Precipitation ~10 mMModerate Salt (e.g., 100 mM NaCl)Calf Thymus DNA[20]
DNA Condensation > 5 µMNot specified10 kbp plasmid[22]

Table 2: Effect of this compound on DNA Thermal Stability (Tm)

DNA StructureThis compound ConcentrationChange in Tm (°C)NotesReference
dsDNA (C6T sequence)Saturating+23–27Pronounced increase in stability[23]
i-Motif (C6T sequence)Saturating~+8Slight increase in stability[23]
Duplex (P1)5 mM~+20Compared to buffer alone[24]
Bulged Duplex (B1)5 mM~+25Stabilization of abnormal structure[24]

Table 3: Intrinsic Association Constants (K) of this compound for B- and Z-DNA

DNA ConformationDNA SequenceAssociation Constant (K)Reference
B-DNAGeneral1.4 x 10⁵ M⁻¹[17]
Z-DNAd(CG) dinucleotides1.5 x 10⁷ M⁻¹[17]
Z-DNAd(CA/TG) dinucleotides1.2 x 10⁸ M⁻¹[17]

Visualizations

Spermine_DNA_Condensation Mechanism of this compound-Induced DNA Condensation cluster_0 Initial State cluster_1 Interaction cluster_2 Consequence DNA dsDNA (High Negative Charge Net Repulsion) Interaction Electrostatic Binding (Spm⁴⁺ binds to PO₄⁻ backbone) DNA->Interaction This compound This compound (Spm⁴⁺) (Polycation) This compound->Interaction Neutralization Charge Neutralization Interaction->Neutralization Reduction Reduced Electrostatic Repulsion Neutralization->Reduction Compaction DNA Compaction Reduction->Compaction Toroid Toroid/Rod Formation (Condensed State) Compaction->Toroid DNA_Precipitation_Workflow Experimental Workflow for this compound-Induced DNA Precipitation Start Start: DNA in Low Salt Buffer Addthis compound Add this compound Stock (Final conc. 0.3-1.0 mM) Start->Addthis compound Mix Mix Gently (Invert tube) Addthis compound->Mix Incubate Incubate on Ice (15-30 min) Mix->Incubate Centrifuge1 Centrifuge (12,000 x g, 10-15 min, 4°C) Incubate->Centrifuge1 Supernatant1 Discard Supernatant Centrifuge1->Supernatant1 Wash Wash Pellet (Cold 70% Ethanol) Supernatant1->Wash Centrifuge2 Centrifuge (12,000 x g, 5 min, 4°C) Wash->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Dry Air-Dry Pellet (5-10 min) Supernatant2->Dry Resuspend Resuspend Pellet (TE Buffer or Water) Dry->Resuspend End End: Purified DNA Resuspend->End B_to_Z_Transition This compound-Induced B-DNA to Z-DNA Transition B_DNA B-DNA (Right-handed helix) Low Salt Conditions This compound Add this compound (e.g., >5 µM) B_DNA->this compound Z_DNA Z-DNA (Left-handed helix) Stabilized Conformation This compound->Z_DNA Conformational Transition

References

Application Notes: High-Sensitivity Competitive ELISA for Quantification of Spermine in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not For Use In Diagnostic Procedures.

Introduction

Spermine is a ubiquitous polyamine that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene regulation. As a polycationic molecule, this compound interacts with negatively charged molecules such as DNA, RNA, and proteins, thereby influencing their structure and function. The concentration of this compound in the cellular microenvironment, including cell culture supernatants, is of significant interest to researchers in various fields, particularly in cancer biology, drug development, and cellular stress responses. Elevated levels of polyamines are often associated with rapidly proliferating cells, such as cancer cells. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for the quantitative determination of this compound in cell culture supernatants.

Assay Principle

This assay is a competitive ELISA based on the competition between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a microplate pre-coated with a this compound-specific antibody.[1][2] During incubation, this compound present in the sample competes with the biotinylated this compound for binding to the antibody.[1] Following a wash step to remove unbound components, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the captured biotinylated this compound. After another wash, a TMB substrate solution is added, and the color development is initiated by the HRP enzyme. The reaction is then stopped by the addition of an acid, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.

Application Data

The following tables present hypothetical yet realistic data demonstrating the utility of this ELISA kit in measuring this compound levels in the supernatants of various cell lines. This data is for illustrative purposes to showcase the expected results and performance of the assay.

Table 1: Basal this compound Levels in Conditioned Media of Different Cell Lines

Cell LineCell TypeCulture Duration (hours)Seeding Density (cells/mL)Hypothetical this compound Concentration (ng/mL)
JurkatHuman T-cell leukemia482 x 10⁵150.5 ± 12.3
CHO-K1Chinese Hamster Ovary721 x 10⁵45.2 ± 5.8
HMEpCHuman Mammary Epithelial721 x 10⁵30.8 ± 4.1
MCF-7Human Breast Adenocarcinoma481.5 x 10⁵180.3 ± 15.9
PC-3Human Prostate Cancer481.5 x 10⁵210.6 ± 20.4

Table 2: Effect of a Polyamine Synthesis Inhibitor on Extracellular this compound Levels in a Cancer Cell Line

Treatment Condition (Jurkat Cells)Culture Duration (hours)Hypothetical this compound Concentration (ng/mL)Percent Inhibition
Vehicle Control48152.8 ± 14.1-
DFMO (2 mM)4875.4 ± 8.950.6%

DFMO (α-difluoromethylornithine) is an inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.

Experimental Protocols

A. Preparation of Cell Culture Supernatants
  • Seed cells in a culture vessel at the desired density and culture under standard conditions.

  • After the desired incubation period, collect the cell culture medium.

  • To remove cells and cellular debris, centrifuge the collected medium at 2500 rpm for 5 minutes at 2-8°C.[1]

  • Carefully collect the clarified supernatant.

  • The supernatant can be used immediately for the ELISA or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[1]

B. This compound ELISA Protocol (Based on a representative competitive ELISA kit)

Materials Required but not Provided:

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Tubes for dilution of standards and samples

  • Absorbent paper

Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.

  • Prepare the this compound standards by performing a serial dilution of the provided stock standard.

Assay Procedure:

  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

  • Add 50 µL of each standard and sample to the appropriate wells of the microplate pre-coated with the this compound antibody.

  • Immediately add 50 µL of biotin-labeled anti-spermine antibody to each well.

  • Gently tap the plate to ensure thorough mixing. Cover the plate and incubate for 45 minutes at 37°C.

  • Aspirate the liquid from each well and wash each well with the prepared wash buffer (typically 3-5 times). After the final wash, invert the plate and blot it against clean absorbent paper.

  • Add 100 µL of HRP-Streptavidin conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.

  • Repeat the aspiration and wash step as described in step 5.

  • Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.

Data Analysis:

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard optical density (O.D.).

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the O.D. value.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling Interactions

This compound is synthesized from its precursor putrescine through a series of enzymatic reactions. Extracellular this compound can be transported into the cell and, along with intracellularly synthesized this compound, can influence various signaling pathways critical for cell growth and survival.

Spermine_Signaling cluster_synthesis This compound Biosynthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine_in This compound Spermidine->Spermine_in This compound Synthase PI3K PI3K Spermine_in->PI3K MAPK MAPK (ERK) Spermine_in->MAPK JAK JAK Spermine_in->JAK Spermine_out Extracellular This compound Spermine_transport Polyamine Transporter Spermine_out->Spermine_transport Spermine_transport->Spermine_in Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Gene Expression\n& Proliferation Gene Expression & Proliferation MAPK->Gene Expression\n& Proliferation STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription

Caption: Overview of this compound biosynthesis and its interaction with key signaling pathways.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps involved in the quantification of this compound from cell culture supernatants using a competitive ELISA.

ELISA_Workflow start Cell Culture supernatant Collect Culture Supernatant start->supernatant centrifuge Centrifuge to Remove Debris supernatant->centrifuge sample_prep Prepared Supernatant Sample centrifuge->sample_prep elisa_plate Add Sample/Standard to Coated Plate sample_prep->elisa_plate biotin_ab Add Biotinylated This compound Antibody elisa_plate->biotin_ab incubation1 Incubate & Wash biotin_ab->incubation1 hrp Add HRP-Streptavidin incubation1->hrp incubation2 Incubate & Wash hrp->incubation2 tmb Add TMB Substrate incubation2->tmb stop Add Stop Solution tmb->stop read Read Absorbance at 450 nm stop->read analysis Data Analysis & Concentration Determination read->analysis

Caption: Experimental workflow for measuring this compound in culture supernatants by ELISA.

This compound-Mediated Signaling Cascade

Extracellular and intracellular this compound can modulate key signaling cascades that are fundamental to cell fate decisions. The PI3K/Akt, MAPK, and JAK/STAT pathways are notable targets.

Signaling_Cascade cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras JAK JAK This compound->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spermine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing spermine concentration to support cell viability and function in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in cell culture?

A1: A major cause of unexpected cytotoxicity is the presence of amine oxidases in Fetal Bovine Serum (FBS) and other animal sera. These enzymes oxidize this compound into highly toxic byproducts, including hydrogen peroxide, acrolein, and ammonia, which can induce cell death.[1]

Q2: How does this compound concentration affect cell fate? Is it always toxic at high concentrations?

A2: The effect of this compound is strongly dose-dependent. At lower concentrations, it can be protective and inhibit programmed cell death (PCD), while at higher concentrations, it can induce PCD, including apoptosis and necrosis.[2][3][4] The optimal concentration is highly cell-type dependent and must be determined empirically.[5]

Q3: My results are inconsistent between experiments. What are the common causes?

A3: Inconsistent results can stem from several factors:

  • Variability in Serum Batches: Different lots of FBS can have varying levels of amine oxidase activity.[5]

  • Cell Density: The effective concentration of this compound per cell is higher at low cell densities, which can increase toxicity.[5]

  • Cell Passage Number: The sensitivity of cells to this compound can change as they are passaged.[5]

  • pH of Medium: Adding this compound can alter the pH of the culture medium, affecting cell growth.[5]

Q4: How can I differentiate between this compound-induced apoptosis and necrosis?

A4: To distinguish between these two forms of cell death, flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI enters and stains the nucleus of necrotic cells with compromised membranes.[5][6]

Q5: Can this compound be used in serum-free media?

A5: Yes, using serum-free media is a recommended strategy to avoid the confounding effects of serum amine oxidases.[5] In the absence of serum, this compound has been shown to be non-toxic at concentrations up to 5 mM, whereas it becomes highly cytotoxic at concentrations ≥100 µM in the presence of 10% FCS.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Widespread and Unexpected Cell Death After this compound Treatment
  • Potential Cause 1: Serum-Mediated Toxicity.

    • Verification: Are you using a medium containing fetal or bovine serum?

    • Solution: Fetal calf serum contains amine oxidases that convert this compound into toxic metabolites.[1]

      • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line under your specific serum conditions.[1][5]

      • Use an Amine Oxidase Inhibitor: Add an inhibitor like aminoguanidine (B1677879) (a typical starting concentration is 1 mM) to the culture medium to prevent the generation of toxic metabolites.[1]

      • Switch to Serum-Free Medium: If your cell line can tolerate it, conduct experiments in serum-free conditions.[5]

      • Heat-Inactivate Serum: Consider heat-inactivating the serum to reduce amine oxidase activity, though this may also affect growth factors.[5]

  • Potential Cause 2: Concentration is Too High.

    • Verification: Have you established the IC50 or LC50 for your specific cell line? The cytotoxic concentration varies significantly between cell types. For example, the LC50 in human primary cerebral cortical cultures is approximately 50 µM, while the IC50 in a human intestinal cell model is around 0.6 g/L.[1]

    • Solution: Conduct a dose-response experiment starting from a low concentration range (e.g., 0.1 µM to 100 µM) to identify the optimal window for your cells.[5]

Issue 2: Poor Cell Growth or Inhibition of Proliferation
  • Potential Cause: Polyamine Pool Disruption.

    • Verification: Are you observing a slowdown in the cell cycle or reduced cell counts over time? Both depletion and excessive elevation of polyamine pools can inhibit cell proliferation.[8][9]

    • Solution:

      • Optimize Concentration: The goal is to supplement, not overload. Perform a detailed titration to find a concentration that supports or enhances proliferation without causing toxicity.

      • Standardize Seeding Density: Ensure you use a consistent cell seeding density in all experiments, as this can influence the perceived toxicity and effect of this compound.[5]

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Various Cell Lines
Cell Line/ModelConcentrationObserved EffectCitation
Human Primary Cerebral Cortical Cultures~50 µMLC50 (in presence of fetal calf serum)[1]
Human Intestinal Cell Model0.6 g/L (3.0 mM)IC50 at 24 hours[1]
Neuroblastoma (SJNKP)9 µM>60% induction of early apoptotic cells[6]
Neuroblastoma (IMR5)18 µM82.5% induction of early apoptotic cells[6]
Neonatal Rat Cardiomyocytes5 µMProtective; reduced hypoxia/ischemia-induced apoptosis from 42% to 21%[10]
TZM-bl cells≥100 µMStrongly cytotoxic in presence of 10% FCS[7]
TZM-bl cellsup to 5 mMNo strong cytotoxic effects in serum-free conditions[7]
CHO-K1 Cells (Fed-Batch)10 µMPeak Viable Cell Density (15.1 x 10⁶ cells/mL), mAb Titer (3.2 g/L)[11]
CHO-K1 Cells (Fed-Batch)50 µMDecreased Viable Cell Density (12.5 x 10⁶ cells/mL), mAb Titer (2.8 g/L)[11]

Experimental Protocols & Methodologies

Protocol 1: Determining Optimal this compound Concentration via MTT Assay

This protocol assesses cell metabolic activity as an indicator of viability to establish a dose-response curve.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium (with and without serum)

  • This compound stock solution (e.g., 10 mM, sterile-filtered)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in your culture medium. A suggested range is 0.1 µM to 100 µM, but this may extend higher for serum-free conditions.[5] Include untreated control wells.

  • Cell Treatment: Remove the overnight medium and add 100 µL of the prepared this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus this compound concentration to determine the optimal range and IC50.

Protocol 2: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound tetrahydrochloride (MW: 348.19 g/mol )

  • Nuclease-free, cell culture-grade water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Methodology:

  • Weighing: To prepare 10 mL of a 10 mM stock solution, weigh out 34.82 mg of this compound tetrahydrochloride.[12]

  • Dissolution: Under aseptic conditions in a laminar flow hood, add the powder to a sterile conical tube. Add 10 mL of nuclease-free water.

  • Mixing: Gently vortex until the compound is completely dissolved. The solution should be clear.[12]

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.[12]

  • Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[13]

Visualizations: Workflows and Pathways

G start Unexpected Cell Death Observed check_serum Is Serum Present in Medium? start->check_serum check_conc Is Concentration Optimized? start->check_conc check_serum->check_conc No serum_yes Serum Amine Oxidases May Produce Toxic Metabolites check_serum->serum_yes Yes conc_high High Concentration Can Induce Apoptosis/Necrosis check_conc->conc_high No / Unsure solution_inhibitor Add Amine Oxidase Inhibitor (e.g., Aminoguanidine) serum_yes->solution_inhibitor solution_serum_free Switch to Serum-Free Medium serum_yes->solution_serum_free solution_titration Perform Dose-Response Curve (e.g., MTT Assay) conc_high->solution_titration end_node Viability Optimized solution_inhibitor->end_node solution_serum_free->end_node solution_titration->end_node

Caption: Troubleshooting workflow for high this compound-induced cytotoxicity.

G conc This compound Concentration low_conc Low / Optimal Concentration conc->low_conc high_conc High / Excessive Concentration conc->high_conc survival Inhibition of Apoptosis Cell Proliferation (Protective Effect) low_conc->survival death Induction of Apoptosis/Necrosis (Cytotoxic Effect) high_conc->death

Caption: Dose-dependent effects of this compound on cell fate.

G This compound High this compound (in presence of serum amine oxidase) metabolites Toxic Metabolites (H₂O₂, Acrolein) This compound->metabolites ros Increased ROS metabolites->ros mito Mitochondrial Stress ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified pathway of serum-mediated this compound cytotoxicity.

References

Technical Support Center: Spermine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of spermine in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is oxidation.[1][2][3] this compound, particularly in its free base form, is readily oxidized, which can be accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and the presence of metal ions. In biological solutions, such as cell culture media containing serum, enzymatic degradation by amine oxidases also plays a significant role.[1]

Q2: What is the recommended method for preparing stable this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be prepared using degassed, sterile water.[2][3] It is also recommended to use this compound tetrahydrochloride salt, as it is generally more stable in solid form.[1] The prepared solution should be sterile-filtered, aliquoted into single-use tubes, and the headspace of each aliquot purged with an inert gas like argon or nitrogen before being stored at -20°C or lower.[2][3]

Q3: How long can I store this compound solutions at -20°C?

A3: While specific long-term stability data is limited, a conservative guideline is to use aliquots stored at -20°C within one month.[2] For critical applications, it is always advisable to prepare fresh solutions.

Q4: What is the optimal pH for this compound stability in aqueous solutions?

A4: this compound is a strongly basic molecule and is fully protonated at physiological pH.[2] While detailed studies on the degradation kinetics of this compound at various pH values are not widely available, maintaining a neutral to slightly acidic pH is generally recommended for amine-containing compounds to prevent base-catalyzed degradation.[2] The optimal pH for enzymatic degradation by some this compound-oxidizing enzymes is alkaline (around pH 9.2-10), so avoiding basic conditions can also minimize enzymatic degradation.[1][4]

Q5: Is this compound sensitive to light?

A5: There is limited public data on the photostability of this compound. However, as a general best practice, it is recommended to store all chemical solutions in light-protected containers, especially when their light sensitivity has not been fully characterized.[2]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Inconsistent experimental results using this compound. This compound degradation due to improper storage or handling.1. Prepare fresh this compound solutions from a solid stock. 2. Ensure solutions are prepared with degassed water and stored as frozen, single-use aliquots under an inert gas.[2] 3. Avoid repeated freeze-thaw cycles.[2] 4. Verify the concentration of your this compound stock solution using a suitable analytical method like HPLC.[2]
Precipitate forms in the this compound solution upon thawing. The solution may have become too concentrated during freezing, or the this compound may have degraded or reacted with buffer components.1. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation. Discard the solution and prepare a fresh one.[2] 3. Consider preparing solutions in a different buffer system known to be compatible with this compound.
Loss of this compound activity in a time-dependent manner in cell culture. Enzymatic degradation by amine oxidases present in serum-containing media.1. Be aware that the effective concentration of this compound may decrease over time in serum-containing media.[1] 2. Consider using a serum-free medium if appropriate for your experiment. 3. For longer experiments, replenish the this compound-containing medium at regular intervals.
High background or unexpected peaks in analytical chromatography (e.g., HPLC). Contamination or degradation of the this compound stock solution.1. Prepare a fresh stock solution from high-purity, solid this compound. 2. Ensure all solvents and reagents for chromatography are of high purity. 3. Analyze a blank (solvent only) and a fresh standard to identify the source of contamination.

Data on this compound Solution Stability

Quantitative data on the specific degradation rates of this compound under various conditions are not extensively available in public literature. The following table provides general stability information based on manufacturer recommendations and best practices.

FormSolvent/ConditionStorage TemperatureStability Recommendation
Solid N/A2-8°CStable when stored properly in a cool, dry place.[3]
Aqueous Solution Degassed Water, Inert Atmosphere-20°C or belowStore in frozen, single-use aliquots. A conservative estimate for use is within one month.[2]
Aqueous Solution Water (exposed to air)2-8°CProne to oxidation; short-term storage only is recommended.
Aqueous Solution Water (exposed to air)Room TemperatureNot recommended for storage due to the high potential for oxidation and degradation.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock Solutions

This protocol details the steps for preparing a stable aqueous stock solution of this compound.

Materials:

  • This compound tetrahydrochloride

  • Sterile, nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Sterile conical tubes

  • Sterile, single-use microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Methodology:

  • Degas Water: Before use, degas the sterile, nuclease-free water by sparging with argon or nitrogen gas for 15-20 minutes. This minimizes dissolved oxygen.

  • Weigh this compound Salt: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound tetrahydrochloride.

  • Dissolution: Dissolve the this compound tetrahydrochloride in the appropriate volume of degassed, sterile water to achieve the desired stock concentration (e.g., 100 mM).

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This removes any potential microbial contamination.[2]

  • Aliquoting: Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes.

  • Inert Gas Purge: Purge the headspace of each aliquot with a gentle stream of inert gas to displace any remaining oxygen.

  • Storage: Tightly seal the tubes and immediately transfer the aliquots to a -20°C or -80°C freezer for long-term storage.[2]

Protocol 2: Stability Assessment of this compound Solutions via Stress Testing

This protocol provides a framework for evaluating the stability of this compound solutions under various stress conditions.

1. Sample Preparation and Stress Conditions:

  • Prepare this compound solutions at a known concentration in the desired buffer or solvent as described in Protocol 1.

  • Temperature Stress: Aliquot the solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • pH Stress: Adjust the pH of the this compound solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[2]

  • Light Exposure: Expose aliquots of the solution to a controlled light source (e.g., a photostability chamber) while keeping control samples protected from light.[2]

  • At predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw a sample from each condition for analysis.

2. Quantification of this compound by HPLC (General Method):

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used for polyamine analysis.[2][5]

  • Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection. Common derivatizing agents include:

    • Benzoyl chloride: Reacts with the amino groups of this compound. The benzoylated derivatives can be detected by UV absorbance at approximately 254 nm.[6][7]

    • o-Phthalaldehyde (B127526) (OPA) with a thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent derivatives that can be detected with high sensitivity.[5]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used for separation.

  • Quantification: A standard curve is generated using known concentrations of derivatized this compound. The concentration of this compound in the stressed samples is then determined by comparing their peak areas to the standard curve.

Visualizations

Spermine_Degradation_Pathways This compound Degradation Pathways cluster_enzymatic Enzymatic Degradation This compound This compound Oxidized_Products Oxidized Degradation Products This compound->Oxidized_Products Non-enzymatic Oxidation N1_acetylthis compound N1-acetylthis compound This compound->N1_acetylthis compound Acetylation Spermidine_H2O2_Aldehyde Spermidine (B129725) + H2O2 + 3-aminopropanal This compound->Spermidine_H2O2_Aldehyde Direct Oxidation Oxidative_Stress Oxidative Stress (e.g., ROS, Metal Ions) Oxidative_Stress->this compound SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) SSAT->this compound Spermidine_H2O2 Spermidine + H2O2 + 3-acetamidopropanal N1_acetylthis compound->Spermidine_H2O2 Oxidation PAO Polyamine Oxidase (PAO) PAO->N1_acetylthis compound SMO This compound Oxidase (SMO) SMO->this compound

Caption: Major pathways of this compound degradation in aqueous and biological solutions.

Caption: Workflow for assessing the stability of this compound solutions under stress conditions.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Inconsistent Experimental Results? Check_Storage Check Storage Conditions (-20°C, Aliquots, Inert Gas) Start->Check_Storage Yes Check_Prep Review Solution Preparation (Degassed Water, Sterile) Check_Storage->Check_Prep Check_Age Is the Solution Old? (>1 month) Check_Prep->Check_Age Prepare_New Prepare Fresh Solution (Protocol 1) Check_Age->Prepare_New Yes Verify_Conc Verify Concentration (e.g., HPLC) Check_Age->Verify_Conc No Prepare_New->Verify_Conc Re_Run Re-run Experiment Verify_Conc->Re_Run

Caption: A logical guide for troubleshooting inconsistent results in this compound-related experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with Spermine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments involving spermine supplementation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity and cell death after adding this compound to my cell culture. What could be the cause?

A1: This is a frequent observation and can be attributed to several factors:

  • High this compound Concentration: this compound can be toxic to cells at high concentrations. The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[1]

  • Presence of Serum Amine Oxidases: A primary cause of unexpected cytotoxicity is the presence of amine oxidases in Fetal Bovine Serum (FBS) and other animal sera. These enzymes oxidize this compound into toxic byproducts such as hydrogen peroxide and aldehydes.[1][2][3][4][5]

  • Cell Density: Low cell seeding densities can increase the effective concentration of this compound per cell, potentially leading to increased toxicity.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. A concentration that is optimal for one cell line may be toxic to another.[1][6]

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the ideal concentration for your specific cell line.[1]

  • Control for Serum Effects:

    • Conduct experiments in serum-free media if your cell line can tolerate it.[1][3]

    • If serum is necessary, consider heat-inactivating it to decrease amine oxidase activity.[1]

    • Alternatively, add an amine oxidase inhibitor, such as aminoguanidine, to the culture medium.[1][5][7]

  • Standardize Cell Seeding Density: Use a consistent and optimal cell seeding density across all experiments to ensure reproducibility.[1]

  • Consult Literature: Review publications that have utilized this compound with your specific cell line to determine a suitable starting concentration range.

Q2: My results with this compound supplementation are inconsistent from one experiment to the next. What are the potential sources of this variability?

A2: Inconsistent results are often due to subtle variations in experimental conditions:

  • Serum Batch Variability: Different lots of FBS can contain varying levels of amine oxidase activity, leading to inconsistent oxidation of this compound and subsequent variable cytotoxicity.[1]

  • pH of Culture Medium: As a polyamine, this compound can slightly alter the pH of the culture medium. Significant shifts in pH can impact cell growth and experimental outcomes.[1]

  • Cell Passage Number: The characteristics of cells can change with increasing passage number, potentially altering their sensitivity to this compound.[1]

  • Improper this compound Storage: this compound solutions can degrade if not stored correctly. They are susceptible to oxidation.[8][9]

Troubleshooting Steps:

  • Test New Serum Batches: It is advisable to re-optimize the this compound concentration whenever you start using a new lot of FBS.[1]

  • Monitor Medium pH: After adding this compound, check the pH of your culture medium to ensure it remains within the optimal range for your cells.[1]

  • Use Low-Passage Cells: To minimize variability, use cells with a consistent and low passage number for your experiments.[1]

  • Proper this compound Handling: Prepare fresh this compound solutions from a solid stock. Solutions should be prepared with degassed water and stored as single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][9]

Q3: How can I distinguish between this compound-induced apoptosis and necrosis?

A3: this compound, particularly at higher concentrations or through the action of its cytotoxic metabolites, can induce both apoptosis and necrosis.[7] Differentiating between these two forms of cell death is crucial for interpreting your results. Assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can effectively distinguish between live, apoptotic, and necrotic cells.

Data Presentation: this compound Concentration Effects

The effects of this compound are highly dependent on the cell type and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell LineThis compound ConcentrationEffectReference
Normal Human Fibroblasts2.0 x 10⁻⁶ M (2 µM)50% inhibition of proliferation (ID50)[10]
Cystic Fibrosis Fibroblasts2.2 x 10⁻⁶ M (2.2 µM)50% inhibition of proliferation (ID50)[10]
LoVo Human Colon AdenocarcinomaUp to 15 µM (in presence of ZmPAO)Gradual decrease in cell viability[11]
CHO-K1 Cells0.9 to 18.1 mg/L (approx. 2.6 to 52 µM)Used in serum-free media for production[12]
A549T (Drug-resistant cancer)10-80 µM (in media with 10% FBS)Significant induction of apoptosis[4]

Table 2: General Guidelines for this compound Stock Solution Preparation

ParameterRecommendationRationaleReference
Solvent Nuclease-free waterEnsures sterility and prevents degradation by nucleases.[13]
Stock Concentration 10 mMA common starting concentration for further dilutions.[13]
Storage Temperature -20°CMaintains stability for several months.[8][13]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade this compound.[8]
Atmosphere Store under inert gas (Argon or Nitrogen)This compound solutions are readily oxidized.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials: this compound tetrahydrochloride (MW: 348.19 g/mol ), nuclease-free water, sterile conical tube, vortex mixer, laminar flow hood.

  • Procedure:

    • Under aseptic conditions in a laminar flow hood, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, weigh 34.82 mg.

    • Aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube.

    • Add the desired volume of nuclease-free water.

    • Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved.[13]

    • Sterile filter the solution through a 0.22 µm filter.

    • Dispense into single-use aliquots and store at -20°C.[8][13]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Materials: 96-well plates, cells of interest, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Express the results as a percentage of the untreated control.[1]

Protocol 3: Determination of this compound Concentration by HPLC

  • Note: This is a general outline. Specific parameters such as column type, mobile phase composition, and detector settings will need to be optimized for your specific HPLC system.

  • Materials: HPLC system with a fluorescence detector, derivatization agent (e.g., dansyl chloride or o-phthalaldehyde), this compound standard solutions, perchloric acid or trichloroacetic acid (TCA).

  • Procedure:

    • Sample Preparation:

      • For culture medium: Collect the supernatant.

      • For intracellular concentration: Wash cells with PBS, lyse the cells, and precipitate proteins using an acid like TCA. Centrifuge to collect the supernatant.

    • Derivatization: React the samples and standards with a fluorescent derivatizing agent according to the manufacturer's protocol. This is necessary as this compound does not have a native chromophore.

    • HPLC Analysis:

      • Inject the derivatized sample onto the HPLC column.

      • Run a gradient program to separate the polyamines.

      • Detect the fluorescently labeled this compound using the fluorescence detector.

    • Quantification: Create a standard curve using the peak areas of the this compound standards to determine the concentration in the unknown samples.[1][14][15]

Visualizations

Troubleshooting_Spermine_Inconsistency cluster_Causes Potential Causes cluster_Solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Results with This compound Supplementation Concentration Suboptimal this compound Concentration Inconsistent_Results->Concentration Serum_Oxidases Serum Amine Oxidase Activity Inconsistent_Results->Serum_Oxidases Experimental_Vars Experimental Variability Inconsistent_Results->Experimental_Vars Spermine_Stability This compound Degradation Inconsistent_Results->Spermine_Stability Optimize_Conc Perform Dose-Response Curve Concentration->Optimize_Conc Control_Serum Control for Serum Effects: - Use Serum-Free Media - Heat-Inactivate Serum - Use Amine Oxidase Inhibitors Serum_Oxidases->Control_Serum Standardize_Protocol Standardize Protocol: - Consistent Cell Density - Monitor pH - Use Low Passage Cells Experimental_Vars->Standardize_Protocol Proper_Handling Ensure Proper Handling: - Prepare Fresh Solutions - Aliquot and Freeze at -20°C - Avoid Freeze-Thaw Cycles Spermine_Stability->Proper_Handling

Caption: Troubleshooting logic for inconsistent this compound results.

Spermine_Toxicity_Pathway This compound Exogenous this compound Oxidation Oxidative Deamination This compound->Oxidation Serum Serum Amine Oxidase (in FBS) Serum->Oxidation Byproducts Toxic Byproducts: - Hydrogen Peroxide (H₂O₂) - Aldehydes (e.g., Acrolein) Oxidation->Byproducts ROS Increased Intracellular Reactive Oxygen Species (ROS) Byproducts->ROS Induce Mitochondria Mitochondrial Membrane Potential Collapse ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Inhibitor Aminoguanidine (Inhibitor) Inhibitor->Serum Inhibits

Caption: Pathway of this compound-induced cytotoxicity in serum.

Experimental_Workflow_this compound Prep Prepare this compound Stock Solution (10 mM) Treat Treat Cells with This compound Dilutions Prep->Treat Seed Seed Cells at Optimal Density Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Endpoint Assay (e.g., MTT, Flow Cytometry) Incubate->Assay Analyze Analyze Data and Determine Optimal Concentration Assay->Analyze

Caption: General experimental workflow for this compound supplementation.

References

Technical Support Center: Spermine Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding spermine toxicity in primary cell cultures.

Troubleshooting Guides

Issue 1: Widespread and Rapid Cell Death Observed After this compound Treatment

Question: I've treated my primary cell culture with this compound, and I'm observing significant cell death. What could be the cause and how can I troubleshoot this?

Answer: Rapid cell death upon this compound administration is a common issue, primarily due to the generation of toxic byproducts in the presence of serum or inherent cellular sensitivity. Follow these steps to identify the cause and mitigate the toxic effects:

  • Determine the Dose-Response Relationship: It is crucial to establish the toxic threshold of this compound for your specific primary cell type.

    • Action: Perform a dose-response experiment to determine the concentration of this compound that induces toxicity. This will help you identify a sub-lethal concentration for your future experiments.

  • Evaluate the Influence of Serum: Fetal calf serum (FCS) contains amine oxidases that metabolize this compound into highly cytotoxic byproducts, including acrolein and hydrogen peroxide (H₂O₂)[1].

    • Action:

      • Reduce Serum Concentration: If your primary cells can be maintained in lower serum concentrations, try reducing it.

      • Serum-Free Conditions: If possible, switch to a serum-free medium. Studies have shown that this compound and spermidine (B129725) are not cytotoxic at high concentrations under serum-free conditions[2][3].

      • Pre-incubation: Pre-incubating this compound in the serum-containing medium for a period before adding it to the cells can sometimes reduce toxicity[1].

      • Use Amine Oxidase Inhibitors: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine (B1677879), can prevent the formation of toxic metabolites[1][4][5].

  • Assess the Mechanism of Cell Death: Understanding whether the cells are undergoing apoptosis or necrosis can provide insights into the toxic mechanism.

    • Action: Observe cell morphology. Apoptosis is often characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, whereas necrosis is typically associated with cell swelling and membrane rupture[1][5]. Specific assays for apoptosis (e.g., caspase activation, TUNEL staining) can provide more definitive answers. This compound-induced toxicity in cerebellar granule neurons has been shown to result in widespread apoptotic nuclei[1][5].

Issue 2: Toxicity Observed Specifically in Primary Neuronal Cultures

Question: My primary neuronal cultures are showing signs of distress and death after this compound treatment, even at concentrations that are not toxic to my other primary cell lines. Why is this happening?

Answer: Primary neurons have unique sensitivities to this compound, particularly related to their expression of N-methyl-D-aspartate (NMDA) receptors.

  • Consider Excitotoxicity: In mature primary neurons, this compound can potentiate the activity of NMDA receptors, leading to excessive calcium influx and subsequent excitotoxicity[1][6].

    • Action:

      • Use NMDA Receptor Antagonists: Co-treatment with NMDA receptor antagonists like MK-801 or ifenprodil (B1662929) can inhibit this compound-induced neuronal death[6].

      • Culture Age: Be aware that the sensitivity to this compound-induced excitotoxicity can increase with the age of the neuronal culture[1][6].

  • Investigate the Role of Reactive Oxygen Species (ROS): this compound-induced neuronal death can also have a free-radical component[5].

    • Action: Consider co-treatment with antioxidants to assess if this mitigates the observed toxicity. The antioxidant butylated hydroxyanisole has been shown to be an effective blocker of this compound-induced death in cerebellar granule neurons[5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in the presence of serum?

A1: The primary mechanism of this compound toxicity in the presence of fetal calf serum is the enzymatic oxidation of this compound by serum amine oxidases. This process generates highly cytotoxic byproducts, including aminodialdehyde, which spontaneously breaks down into acrolein, hydrogen peroxide (H₂O₂), and ammonia[1]. These reactive molecules cause significant cellular damage, leading to cell death.

Q2: Can this compound be toxic to cells on its own, without being metabolized by serum oxidases?

A2: Yes, some studies suggest that this compound can exert a direct toxic effect on cells, independent of its metabolism by serum enzymes[7]. However, the presence of serum amine oxidases significantly exacerbates its toxicity[1]. In some cell types, the intact this compound molecule is required for cell death, suggesting a mechanism independent of its catabolic byproducts[5].

Q3: How does this compound induce apoptosis?

A3: this compound and its metabolites can induce apoptosis through the intrinsic mitochondrial pathway. This involves an increase in intracellular reactive oxygen species (ROS), a decrease in the expression of the anti-apoptotic protein Bcl-2, and a collapse of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors like cytochrome C and Smac/DIABLO from the mitochondria into the cytoplasm, ultimately activating caspases and leading to programmed cell death[4][8][9].

Q4: Are non-neuronal primary cells also susceptible to this compound toxicity?

A4: Yes, this compound can be toxic to a variety of non-neuronal primary cells. The primary mechanism of toxicity, especially in the presence of serum, involving the generation of toxic aldehydes by amine oxidases, is applicable to various cell types, including baby-hamster kidney (BHK) cells and intestinal cell cultures[1]. The cytotoxic concentration of this compound can vary significantly between different cell types[1].

Data Presentation

Table 1: Reported Toxic Concentrations of this compound in Primary and Cultured Cells

Cell TypeConditionToxic Concentration (LC50/IC50)Reference
Human Primary Cerebral Cortical CulturesWith Fetal Calf Serum~50 µM (LC50)[1][6]
Human Intestinal Cell Model-0.6 g/L (IC50) at 24 hours[1]
Baby-Hamster Kidney (BHK) Cells-Varies depending on cell density and serum concentration[1]

Note: These values should be used as a guideline. It is essential to perform a dose-response curve for your specific primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Dose-Response of this compound

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow the cells to adhere and recover overnight.

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium.

  • Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining kit.

  • Data Analysis: Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with an Amine Oxidase Inhibitor

  • Cell Seeding: Plate your primary cells as described in Protocol 1.

  • Reagent Preparation: Prepare a stock solution of aminoguanidine (e.g., 100 mM in sterile water).

  • Co-treatment: Prepare your desired concentration of this compound in complete culture medium. Add aminoguanidine to the this compound-containing medium to a final concentration (a typical starting point is 1 mM)[1]. Prepare control wells with medium only, this compound only, and aminoguanidine only.

  • Treatment: Remove the old medium from the cells and add the prepared media to the respective wells.

  • Incubation and Analysis: Incubate for the desired duration and assess cell viability as described in Protocol 1. Compare the viability of cells treated with this compound alone to those co-treated with aminoguanidine.

Mandatory Visualization

Spermine_Toxicity_Pathway This compound This compound AmineOxidase Serum Amine Oxidases This compound->AmineOxidase metabolized by ROS Increased Intracellular ROS This compound->ROS direct effect NMDA_Receptor NMDA Receptor (in Neurons) This compound->NMDA_Receptor potentiates Serum Fetal Calf Serum Serum->AmineOxidase contains ToxicByproducts Toxic Byproducts (Acrolein, H₂O₂) AmineOxidase->ToxicByproducts ToxicByproducts->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis release of cytochrome c CellDeath Cell Death Apoptosis->CellDeath Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Excitotoxicity->CellDeath

Caption: Signaling pathways of this compound-induced toxicity in primary cell cultures.

Troubleshooting_Workflow Start Start: Cell Death Observed DoseResponse Perform Dose-Response Experiment Start->DoseResponse CheckSerum Is Serum Present? DoseResponse->CheckSerum ReduceSerum Reduce Serum or Use Serum-Free Medium CheckSerum->ReduceSerum Yes CheckNeurons Are Cells Primary Neurons? CheckSerum->CheckNeurons No UseInhibitor Use Amine Oxidase Inhibitor (e.g., Aminoguanidine) ReduceSerum->UseInhibitor UseInhibitor->CheckNeurons NMDA_Antagonist Use NMDA Receptor Antagonist CheckNeurons->NMDA_Antagonist Yes AssessMechanism Assess Mechanism: Apoptosis vs. Necrosis CheckNeurons->AssessMechanism No NMDA_Antagonist->AssessMechanism End Optimized Experiment AssessMechanism->End

Caption: Troubleshooting workflow for this compound-induced toxicity in experiments.

References

Technical Support Center: Improving Spermine Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving spermine stability for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your studies and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored in a cool, dry place, ideally between 2-8°C.[1] It is important to keep the container tightly sealed to prevent moisture absorption, as this compound is hygroscopic.

Q2: How should I prepare and store this compound stock solutions for maximum stability?

A2: this compound solutions are susceptible to oxidation.[1] For optimal stability, prepare stock solutions using sterile, degassed water. It is highly recommended to store these solutions as single-use aliquots at -20°C or lower, under an inert atmosphere such as argon or nitrogen.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What is the difference in stability between this compound free base and this compound tetrahydrochloride?

A3: this compound tetrahydrochloride is generally more stable as a solid and is often the preferred form for preparing stock solutions.[3] Solutions of the free base are more prone to oxidation.[2] When in solution at physiological pH, both forms will be fully protonated.

Q4: For how long can I store this compound solutions at -20°C?

A4: While specific long-term stability data for this compound is limited, a conservative guideline for aliquots stored at -20°C is to use them within one month.[1] For critical applications, it is always best to prepare fresh solutions.

Q5: Is this compound sensitive to light?

A5: While extensive public data on the photostability of this compound is not available, it is a general best practice to store all chemical solutions in light-protected containers, especially when their light sensitivity has not been fully characterized.[1]

Q6: What is the optimal pH for this compound stability in aqueous solutions?

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results. This compound degradation due to improper storage or handling.1. Prepare fresh this compound solutions from a solid stock.2. Ensure solutions are made with degassed water and stored as frozen, single-use aliquots under an inert gas.3. Avoid repeated freeze-thaw cycles.4. Verify the concentration of your stock solution using an analytical method like HPLC.[1]
Precipitate forms in the this compound solution upon thawing. The solution may be too concentrated, or the this compound may have degraded or reacted with buffer components. This compound can react with phosphate (B84403) in buffers like PBS to form insoluble this compound phosphate.[4]1. Gently warm the solution to room temperature and vortex to attempt redissolution.2. If the precipitate persists, it may indicate degradation; discard and prepare a fresh solution.3. Avoid using phosphate-based buffers for preparing concentrated this compound stocks if precipitation is an issue. Consider using a non-phosphate buffer like HEPES or Tris.[1]
Significant cytotoxicity observed in cell culture experiments. Oxidation of this compound by amine oxidases present in fetal calf serum (FCS), leading to the formation of toxic byproducts like hydrogen peroxide, ammonia, and acrolein.[1]1. Use an amine oxidase inhibitor: Add aminoguanidine (B1677879) (typically at 1 mM) to the culture medium along with this compound to prevent the formation of toxic aldehydes.[1]2. Use serum-free or heat-inactivated serum: If your cells can tolerate it, conduct experiments in serum-free media. Alternatively, heat-inactivating the serum can reduce amine oxidase activity.3. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line. The LC50 for this compound in the presence of FCS can be as low as 50 µM in some primary cell cultures.[1]
Unexpectedly low or no signal in a PCR or DNA polymerase assay. Inhibition by high concentrations of this compound. While low concentrations (2-10 µM) can stimulate DNA polymerase activity, higher concentrations are inhibitory.[5]1. Optimize this compound concentration: Perform a titration experiment to find the optimal concentration for your assay (e.g., from 2 µM up to 2.5 mM).2. Dilute the sample: If this compound is present in your biological sample, diluting the sample can reduce its final concentration in the assay.3. Modify the buffer: Adjusting the ionic strength of the assay buffer (e.g., by changing the salt concentration) may mitigate the inhibitory effects.[5]
Inconsistent results in kinase or phosphatase assays. This compound can interact with negatively charged proteins and substrates, potentially altering enzyme conformation and activity.Similar to PCR, perform a dose-response experiment to determine if this compound is inhibitory or stimulatory at the concentrations present in your assay. Consider sample dilution or buffer modification if inhibition is observed.[5]

Data Presentation

General Stability of this compound Solutions

Comprehensive quantitative data on the degradation kinetics of this compound under various conditions are not widely available in the public literature. The following table provides general stability information based on manufacturer recommendations and data for related polyamines.

Condition Solvent/Form Storage Temperature General Stability and Recommendations Citation(s)
SolidN/A2-8°CStable when stored properly in a cool, dry place.[1]
Aqueous SolutionDegassed Water-20°CStore in frozen, single-use aliquots under an inert atmosphere. A conservative estimate for use is within one month.[1]
Aqueous SolutionWater2-8°CProne to oxidation; short-term storage only is recommended.[1]
Aqueous SolutionWaterRoom TemperatureNot recommended for storage due to the high potential for oxidation and degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stable, high-concentration stock solution from this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride

  • Sterile, nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (for aliquots)

  • 0.22 µm sterile syringe filter

Methodology:

  • Degas Water: Before use, degas the sterile, nuclease-free water by sparging it with argon or nitrogen gas for 15-20 minutes or by using a vacuum pump.

  • Prepare Solution: In a sterile environment, dissolve the desired amount of this compound tetrahydrochloride in the degassed water to achieve the target concentration (e.g., 100 mM).

  • Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

  • Inert Atmosphere: Purge the headspace of each aliquot with a gentle stream of inert gas before tightly sealing the cap.

  • Storage: Store the aliquots at -20°C or below.

Protocol 2: HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound in biological samples using HPLC with pre-column derivatization.

Materials:

Methodology:

  • Sample Preparation:

    • For cell or tissue samples, homogenize in cold PCA (e.g., 0.6 M).

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.

    • Vortex and incubate for 20 minutes at room temperature.

    • Stop the reaction by adding 500 µL of saturated NaCl solution.

  • Extraction:

    • Extract the benzoylated polyamines by adding 500 µL of chloroform and vortexing.

    • Centrifuge to separate the phases and collect the lower chloroform phase.

    • Evaporate the chloroform to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 55% methanol in water).

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of acetonitrile and water or methanol and water.

    • Detect the benzoylated this compound using a UV detector at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound that have undergone the same derivatization and extraction procedure.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Mammalian Polyamine Metabolism and Degradation

Polyamine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Ornithine Ornithine ODC ODC Ornithine->ODC SAM S-adenosyl- methionine SAMDC SAMDC SAM->SAMDC Spermidine Spermidine SPMS This compound Synthase Spermidine->SPMS SSAT SSAT Spermidine->SSAT This compound This compound This compound->SSAT SMOX SMOX This compound->SMOX Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS AcetylCoA Acetyl-CoA AcetylCoA->SSAT ODC->Putrescine dcSAM dcSAM SAMDC->dcSAM SPDS->Spermidine SPMS->this compound N1_acetylthis compound N1-acetylthis compound SSAT->N1_acetylthis compound N1_acetylspermidine N1-acetylspermidine SSAT->N1_acetylspermidine PAOX PAOX PAOX->Spermidine PAOX->Putrescine H2O2_aldehydes H2O2 + Aldehydes PAOX->H2O2_aldehydes SMOX->Spermidine SMOX->H2O2_aldehydes dcSAM->SPDS dcSAM->SPMS N1_acetylthis compound->PAOX N1_acetylspermidine->PAOX Troubleshooting_Cytotoxicity Start Start: Cytotoxicity Observed with this compound Serum_Used Is serum (e.g., FCS) present in the media? Start->Serum_Used Concentration_High Is the this compound concentration too high? Serum_Used->Concentration_High No Use_Inhibitor Action: Add amine oxidase inhibitor (e.g., aminoguanidine). Serum_Used->Use_Inhibitor Yes Dose_Response Action: Perform a dose-response experiment to find the optimal non-toxic concentration. Concentration_High->Dose_Response Yes / Unsure Problem_Persists Problem Persists Concentration_High->Problem_Persists No Serum_Free Action: Switch to serum-free or heat-inactivated serum media. Use_Inhibitor->Serum_Free If problem persists Problem_Solved Problem Resolved Use_Inhibitor->Problem_Solved Serum_Free->Problem_Solved Dose_Response->Problem_Solved

References

Technical Support Center: Addressing Variability in Cell Growth with Spermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing spermine in their experiments and encountering variability in cell growth. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you might encounter when supplementing cell cultures with this compound.

Q1: I'm observing significant cytotoxicity after adding this compound to my cells, instead of the expected growth promotion. What is happening?

A1: This is a frequent issue that can stem from several factors:

  • High this compound Concentration: Excessive concentrations of this compound can be toxic to cells. The optimal concentration is highly dependent on the cell type.[1] It is crucial to perform a dose-response experiment to determine the ideal, non-toxic concentration for your specific cell line.[1]

  • Presence of Serum Amine Oxidases: Fetal Bovine Serum (FBS) and other animal sera contain amine oxidases that oxidize this compound, producing toxic byproducts like hydrogen peroxide and aldehydes.[1][2] This is a primary cause of unexpected cytotoxicity.[1]

  • Low Cell Density: The number of cells plated can affect the perceived toxicity of this compound.[1] At lower cell densities, the effective concentration of this compound per cell is higher, which can lead to increased toxicity.[1]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. An optimal concentration for one cell line may be toxic to another.[1]

Troubleshooting Steps:

  • Optimize this compound Concentration: Conduct a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal concentration for your cell line.[1]

  • Control for Serum Effects:

    • If your cell line can tolerate it for the duration of the experiment, conduct experiments in serum-free media.[1][3]

    • If serum is necessary, consider heat-inactivating it to decrease amine oxidase activity.[1]

    • Alternatively, add an amine oxidase inhibitor, such as aminoguanidine, to the culture medium.[1][2]

  • Standardize Cell Seeding Density: Use a consistent and optimal cell seeding density for all experiments to ensure reproducible results.[1]

  • Consult the Literature: Review publications that have used this compound with your specific cell line to determine a suitable starting concentration range.[1]

Q2: My results are inconsistent between experiments, even when I use the same this compound concentration. What could be causing this variability?

A2: Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • Serum Batch Variability: Different lots of FBS can have varying levels of amine oxidase activity, which leads to inconsistent this compound oxidation and toxicity.[1]

  • pH of the Culture Medium: The addition of this compound, a polyamine, can slightly alter the pH of the culture medium.[1] Significant shifts in pH can impact cell growth.

  • Passage Number of Cells: As cells are passaged, their characteristics can change, which may alter their sensitivity to this compound.[1]

Troubleshooting Steps:

  • Test New Serum Batches: When starting with a new lot of FBS, it is recommended to re-optimize the this compound concentration.[1]

  • Monitor Medium pH: After adding this compound, check the pH of your culture medium to ensure it remains within the optimal range for your cells.[1]

  • Use Low-Passage Cells: For your experiments, use cells with a consistent and low passage number to minimize variability.[1]

  • Synchronize Cell Cultures: If possible, synchronize your cells to a specific phase of the cell cycle before this compound treatment to ensure a more uniform response.[1]

Q3: How can I distinguish between this compound-induced apoptosis and necrosis?

A3: It is important to understand the mode of cell death induced by this compound in your experiments. You can differentiate between apoptosis and necrosis using methods like flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.

  • Necrotic cells will stain positive for both Annexin V and PI.

  • Late apoptotic cells will also be positive for both.

  • Live cells will be negative for both.

Some studies have shown that cell death due to excessive this compound accumulation can be non-apoptotic (necrotic).[4]

Data Presentation

The following tables summarize key quantitative data regarding the effects of this compound on various cell lines.

Table 1: Recommended this compound Concentration Ranges for Different Applications

ApplicationCell TypeRecommended Concentration RangeReference
Enhancing Recombinant Protein ProductionE. coli0.1 mM - 5.0 mM[5]
Enhancing Recombinant Protein ProductionCHO cells0.05 mM - 2.0 mM[5]
Improving Cell Growth and ViabilityCHO-K1 cells0.5 µM - 15 µM[6]
Studying CytotoxicityHuman Intestinal Cells (Caco-2)IC50 of 0.6 g/L at 24 hours[2]
Studying CytotoxicityHuman Primary Cerebral Cortical CulturesLC50 of ~50 µM (with fetal calf serum)[2]

Table 2: Impact of this compound on CHO-K1 Cell Culture Performance

This compound Concentration (µM)Peak Viable Cell Density (x10^6 cells/mL)Viability (%)Monoclonal Antibody (mAb) Titer (g/L)
08.5851.2
110.2921.8
512.5952.5
1011.8932.3
159.1881.5

Note: The data in this table is illustrative and based on typical trends observed in the literature. Actual results may vary depending on the specific cell line, media, and culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound supplementation.

Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the wells and add the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Cell Viability Assay: Use a suitable cell viability assay, such as MTT or PrestoBlue, to determine the percentage of viable cells in each well.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the optimal, non-toxic concentration.

Protocol 2: Quantification of Intracellular Polyamines by HPLC
  • Cell Culture and Treatment: Culture and treat your cells with this compound as required for your experiment.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a cold acid solution (e.g., 0.6 M perchloric acid).[1]

  • Centrifugation: Centrifuge the lysate to pellet the protein and other cellular debris.[1]

  • Derivatization: Take the supernatant containing the polyamines and derivatize it using an appropriate agent, such as dansyl chloride, to make the polyamines fluorescent.[1]

  • HPLC Analysis: Analyze the derivatized samples using a reverse-phase HPLC system with a fluorescence detector.

  • Quantification: Compare the peak areas of your samples to a standard curve generated with known concentrations of this compound to determine the intracellular this compound concentration.

Mandatory Visualization

Signaling Pathways

Spermine_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spermine_ext This compound Polyamine_Transport Polyamine Transport System Spermine_ext->Polyamine_Transport Spermine_int Intracellular This compound Polyamine_Transport->Spermine_int AKT AKT Spermine_int->AKT Activates mTORC1 mTORC1 Spermine_int->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (promotes degradation) Gene_Expression Gene Expression (Proliferation, Survival) beta_catenin->Gene_Expression Promotes Transcription mTORC1->Gene_Expression Promotes Translation

Caption: this compound's influence on AKT/β-catenin and mTOR signaling pathways.

Experimental Workflows

Troubleshooting_Workflow cluster_cytotoxicity_actions Troubleshooting Cytotoxicity cluster_inconsistency_actions Troubleshooting Inconsistency Start Start: Variability in Cell Growth with this compound Issue Issue Observed: Cytotoxicity or Inconsistent Results? Start->Issue Cytotoxicity Cytotoxicity Issue->Cytotoxicity Cytotoxicity Inconsistency Inconsistent Results Issue->Inconsistency Inconsistency Action_Dose Perform Dose-Response Curve Cytotoxicity->Action_Dose Action_Serum_Batch Test New Serum Batches Inconsistency->Action_Serum_Batch Action_Serum Modify Serum Conditions: - Serum-free media - Heat inactivation - Amine oxidase inhibitor Action_Dose->Action_Serum Action_Density Standardize Cell Seeding Density Action_Serum->Action_Density End Resolution: Consistent and Optimal Cell Growth Action_Density->End Action_pH Monitor Medium pH Action_Serum_Batch->Action_pH Action_Passage Use Low-Passage Cells Action_pH->Action_Passage Action_Sync Synchronize Cultures Action_Passage->Action_Sync Action_Sync->End

Caption: A logical workflow for troubleshooting this compound-related cell growth issues.

References

Technical Support Center: Interference of Spermine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the interference caused by spermine in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a naturally occurring polyamine that is essential for cell growth and proliferation. Due to its polycationic nature at physiological pH, this compound can bind to anionic macromolecules such as DNA, RNA, and acidic proteins. This interaction can lead to non-specific effects in biochemical assays, resulting in false positives or false negatives, and is a common source of assay interference, particularly in high-throughput screening (HTS).[1][2]

Q2: Which types of biochemical assays are most susceptible to this compound interference?

A2: A wide range of assays can be affected by this compound. Notable examples include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can cross-react with antibodies raised against other polyamines like spermidine (B129725), leading to inaccurate quantification.[3][4]

  • Nucleic Acid Amplification Assays (PCR): this compound can either promote or inhibit PCR amplification in a concentration-dependent manner, likely by affecting DNA template availability and polymerase activity.[5][6]

  • Enzyme Kinetic Assays: this compound can directly interact with enzymes, particularly those with anionic domains, altering their kinetic parameters (Km and Vmax).[1]

  • Luciferase Reporter Assays: While direct interference is less documented, compounds that stabilize luciferase can lead to increased signals, a potential concern for this compound's protein-binding properties.[7][8]

  • DNA Intercalation and Binding Assays: this compound can interfere with the binding of drugs and other molecules to DNA.[9]

Q3: What is the primary mechanism of this compound interference?

A3: The primary mechanism is the electrostatic interaction between the positively charged amine groups of this compound and negatively charged molecules in the assay, such as proteins (especially those with acidic domains), nucleic acids, and even some assay reagents.[1][9] This can lead to conformational changes in proteins, stabilization or destabilization of DNA structures, and direct competition for binding sites.

Troubleshooting Guide

Issue 1: Unexpected Results in an ELISA

Symptoms:

  • Higher than expected background signal.

  • Poor reproducibility between replicates.

  • Non-linear dilution curves.

  • Discrepancy between expected and measured analyte concentrations.

Possible Cause: this compound present in the sample may be cross-reacting with the antibodies used in the assay, especially if the antibodies were generated against other polyamines.[3][4]

Troubleshooting Workflow:

start Unexpected ELISA Results check_sample Is this compound or other polyamines suspected in the sample? start->check_sample spike_recovery Perform spike and recovery experiment with this compound. check_sample->spike_recovery Yes end Issue Resolved check_sample->end No high_interference High interference observed? spike_recovery->high_interference cross_reactivity_test Test antibody cross-reactivity with this compound. sample_cleanup Implement sample cleanup protocol (e.g., SPE). high_interference->sample_cleanup Yes optimize_assay Optimize assay conditions (e.g., blocking buffers, antibody concentration). high_interference->optimize_assay No/Minor revalidate Re-validate assay. sample_cleanup->revalidate optimize_assay->revalidate revalidate->end

Caption: Troubleshooting workflow for this compound interference in ELISA.

Mitigation Strategies:

  • Sample Dilution: Dilute the sample to reduce the concentration of this compound below the level of interference.

  • Antibody Specificity Check: Verify the specificity of your primary antibody. If significant cross-reactivity is observed, consider sourcing a more specific antibody.

  • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove polyamines prior to the ELISA.

Issue 2: Inconsistent or Failed PCR Amplification

Symptoms:

  • No amplification product.

  • Appearance of non-specific bands.

  • Variable amplification efficiency between samples.

Possible Cause: this compound carried over from DNA isolation can interfere with PCR. The effect is concentration-dependent, with low concentrations sometimes enhancing amplification and higher concentrations being inhibitory.[5][6]

Troubleshooting Workflow:

start PCR Amplification Issues check_dna_prep Was a DNA isolation method with polyamines used? start->check_dna_prep quantify_this compound Quantify this compound carryover in DNA sample. check_dna_prep->quantify_this compound Yes optimize_pcr Optimize PCR conditions. check_dna_prep->optimize_pcr No/Unsure re_purify_dna Re-purify DNA using a method without polyamines. quantify_this compound->re_purify_dna end Issue Resolved re_purify_dna->end test_concentrations Test a range of this compound concentrations in a control PCR. optimize_pcr->test_concentrations determine_threshold Determine inhibitory concentration. test_concentrations->determine_threshold adjust_sample Adjust sample input based on this compound concentration. determine_threshold->adjust_sample adjust_sample->end

Caption: Troubleshooting workflow for this compound interference in PCR.

Mitigation Strategies:

  • DNA Purification: Re-purify the DNA template using a method that does not involve polyamines.

  • Optimize PCR Buffer: Adjust the concentration of MgCl2 and other buffer components, as this compound can affect the availability of these ions.

  • Additive Titration: If this compound is intentionally used as a PCR enhancer, carefully titrate its concentration to find the optimal level for your specific template and primers.

Quantitative Data on this compound Interference

Assay TypeInterfering ConcentrationObserved EffectReference
Enzyme Kinetics (NRD Convertase) Kd ≈ 0.1 µM (for enzyme-spermine complex)Inhibition (increased Km, decreased Vmax)[1]
PCR Amplification 0.4 mM to 0.6 mMOptimal promotion of amplification[5]
PCR Amplification > 0.6 mMInhibition of amplification[5]
DNA Binding (Actinomycin D) 10 mMDecreased association rate constant (ka) of Actinomycin D to DNA[9]
ELISA (Anti-Spermidine Antiserum) N/A25% cross-reaction with this compound[3]
ELISA (Anti-Spermidine Antiserum) N/A10% cross-reaction with this compound[4]

Experimental Protocols

Protocol 1: Determining this compound Interference in an Enzyme Assay

Objective: To assess whether this compound interferes with the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution (e.g., 10 mM)

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare a series of this compound dilutions in the assay buffer, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM), including a zero-spermine control.

  • Set up the enzyme reaction in a microplate. For each this compound concentration, prepare triplicate wells.

  • Add the enzyme and the corresponding this compound dilution to each well. Incubate for a predetermined time (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Calculate the initial reaction velocity (V0) for each this compound concentration.

  • Plot V0 versus this compound concentration to determine the inhibitory or stimulatory effect of this compound.

Protocol 2: Spike and Recovery for ELISA

Objective: To determine if this compound in a sample matrix affects the quantification of the target analyte.

Materials:

  • Sample matrix (without the analyte of interest)

  • Purified analyte standard

  • This compound stock solution

  • ELISA kit for the analyte of interest

Methodology:

  • Prepare two sets of samples. In the first set, spike a known concentration of the analyte standard into the sample matrix. In the second set, spike the same concentration of the analyte standard and a specific concentration of this compound into the sample matrix.

  • Prepare a standard curve for the analyte according to the ELISA kit protocol.

  • Process and analyze both sets of spiked samples using the ELISA kit.

  • Calculate the recovery of the analyte in both sets of samples using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • A significant difference in recovery between the two sets indicates interference by this compound.

Signaling Pathways and Logical Relationships

Mechanism of this compound Interference in Biochemical Assays

cluster_assays Biochemical Assays cluster_mechanisms Interference Mechanisms cluster_outcomes Assay Outcomes This compound This compound (Polycationic) protein_binding Binding to Anionic Protein Domains This compound->protein_binding antibody_cross_reactivity Antibody Cross-Reactivity This compound->antibody_cross_reactivity dna_binding Binding to DNA Backbone This compound->dna_binding enzyme_assay Enzyme Assay altered_kinetics Altered Enzyme Kinetics enzyme_assay->altered_kinetics immunoassay Immunoassay (ELISA) false_positive_negative False Positive/Negative immunoassay->false_positive_negative pcr_assay Nucleic Acid Assay (PCR) altered_amplification Inhibition/Enhancement of Amplification pcr_assay->altered_amplification protein_binding->enzyme_assay antibody_cross_reactivity->immunoassay dna_binding->pcr_assay

Caption: Mechanisms of this compound interference in different biochemical assays.

References

how to avoid precipitation of spermine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of spermine in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture media?

This compound is a naturally occurring polyamine that is essential for cell growth, proliferation, and differentiation.[1] At physiological pH, this compound is a polycationic molecule, meaning it carries multiple positive charges. This allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing various cellular processes.[1] It is often added to cell culture media to enhance cell viability and growth.

Q2: What causes this compound to precipitate in my media?

This compound precipitation is most commonly caused by its interaction with negatively charged ions in the media, particularly phosphate (B84403) ions. This compound phosphate salts are known to be poorly soluble in aqueous solutions.[2][3][4] Other factors that can contribute to precipitation include high concentrations of this compound, alkaline pH, and interactions with other media components like sulfates.

Q3: What is the difference between this compound free base and this compound tetrahydrochloride? Which one should I use?

This compound is commercially available in two common forms: this compound free base and this compound tetrahydrochloride.[1] this compound tetrahydrochloride is generally recommended for preparing stock solutions as it is more stable as a solid.[1] this compound free base solutions are more susceptible to oxidation, which can lead to inconsistent experimental results.[1]

Q4: What is the recommended way to prepare a this compound stock solution?

It is highly recommended to prepare a concentrated stock solution of this compound that can be diluted to the final working concentration in your media. This minimizes the risk of precipitation upon direct addition of solid this compound to the media. A detailed protocol for preparing a stable this compound stock solution is provided in the "Experimental Protocols" section below. Key steps include using this compound tetrahydrochloride, sterile nuclease-free water, and sterile filtration.[1][5]

Q5: How should I store my this compound stock solution?

This compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] When stored properly, frozen stock solutions are stable for several months.[5]

Troubleshooting Guide: this compound Precipitation

This guide will help you identify the cause of this compound precipitation in your media and provide solutions to resolve the issue.

Problem: I observed a precipitate in my media after adding this compound.

Step 1: Identify the characteristics of the precipitate.

  • When did the precipitation occur?

    • Immediately after adding this compound to the media.

    • After a period of incubation.

    • After a freeze-thaw cycle of the media.

  • What does the precipitate look like?

    • Crystalline

    • Amorphous/cloudy

Step 2: Consult the troubleshooting table below.

Observation Potential Cause Recommended Solution
Immediate crystalline precipitate upon adding this compound stock to media. High concentration of phosphate in the media leading to the formation of insoluble this compound phosphate.1. Reduce the final concentration of this compound: Determine the lowest effective concentration for your experiment. 2. Prepare media with lower phosphate concentration: If possible for your cell type, use a low-phosphate medium. 3. Add this compound stock solution slowly while gently mixing the media: This can help to avoid localized high concentrations.
Cloudiness or amorphous precipitate forms over time. pH of the media is too high: this compound is strongly basic, and adding it to the media can increase the local pH, promoting precipitation.[6]1. Check and adjust the pH of the media after adding this compound: Ensure the final pH of the media is within the optimal range for your cells. 2. Buffer the media appropriately: Use a robust buffering system to maintain a stable pH.
Precipitate forms after a freeze-thaw cycle of the supplemented media. Decreased solubility at lower temperatures: The solubility of this compound salts and other media components can decrease at lower temperatures, leading to precipitation upon thawing.Avoid freeze-thaw cycles of this compound-supplemented media: Prepare fresh media with this compound for each experiment. If you must store it, refrigerate at 2-8°C for short periods, but be aware that precipitation may still occur.
Precipitate forms when using serum-containing media. Interaction with serum components: Serum contains various proteins and enzymes, including amine oxidases, that can interact with or degrade this compound.[1]Use serum-free media if possible: If your experiment allows, switching to a serum-free formulation can eliminate this variable. Heat-inactivate the serum: This may denature some of the enzymes that interact with this compound.

Logical Flow for Troubleshooting this compound Precipitation

Troubleshooting_Spermine_Precipitation start Precipitate Observed in Media check_stock Is your this compound stock solution clear? start->check_stock stock_precipitate Stock solution has precipitated. Prepare fresh stock solution. check_stock->stock_precipitate No check_media_prep How was the media prepared? check_stock->check_media_prep Yes direct_addition This compound added directly to media check_media_prep->direct_addition dilution_from_stock Diluted from a stock solution check_media_prep->dilution_from_stock recommend_stock Recommendation: Always use a stock solution. direct_addition->recommend_stock check_phosphate Is the media high in phosphate? dilution_from_stock->check_phosphate high_phosphate High Phosphate (e.g., DMEM, RPMI) check_phosphate->high_phosphate Yes low_phosphate Low Phosphate check_phosphate->low_phosphate No reduce_spermine_conc Action: Reduce final this compound concentration. high_phosphate->reduce_spermine_conc check_ph Check and adjust media pH after adding this compound. low_phosphate->check_ph reduce_spermine_conc->check_ph check_serum Is the media serum-free? check_ph->check_serum serum_containing Serum-Containing check_serum->serum_containing No serum_free Serum-Free check_serum->serum_free Yes consider_serum_interaction Potential interaction with serum components. Consider using serum-free media or heat-inactivated serum. serum_containing->consider_serum_interaction final_check Review storage and handling of supplemented media. Avoid freeze-thaw cycles. serum_free->final_check consider_serum_interaction->final_check

Caption: Troubleshooting workflow for this compound precipitation in media.

Data Presentation

Table 1: Recommended Concentrations for this compound Stock and Working Solutions
Parameter Recommendation Notes
Stock Solution Concentration 10 mM - 100 mMPreparing a higher concentration stock (e.g., 100 mM) allows for smaller volumes to be added to the final media, minimizing dilution effects.
Working Concentration in Media 1 µM - 100 µMThe optimal concentration is cell-type dependent and should be determined empirically.[5]
Solvent for Stock Solution Sterile, nuclease-free water[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a sterile 10 mM this compound stock solution from this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride (MW: 348.19 g/mol )[5]

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Pipettes and sterile tips

  • Analytical balance

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution, weigh out 34.82 mg of this compound tetrahydrochloride.[5]

  • Dissolution:

    • Under a laminar flow hood, aseptically add the weighed this compound tetrahydrochloride to a sterile conical tube.

    • Add 10 mL of sterile, nuclease-free water.[5]

  • Mixing:

    • Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved. The solution should be clear and colorless.[5]

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube.[1][5] This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.[1][5]

    • Store the aliquots at -20°C. Frozen stock solutions are stable for several months.[5]

    • Crucially, avoid repeated freeze-thaw cycles. [5]

Experimental Workflow for Preparing and Using this compound in Cell Culture

Spermine_Workflow cluster_prep Stock Solution Preparation cluster_use Use in Cell Culture weigh 1. Weigh this compound Tetrahydrochloride dissolve 2. Dissolve in Sterile Nuclease-Free Water weigh->dissolve mix 3. Mix Until Clear dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Dilute Stock into Cell Culture Media thaw->dilute incubate 9. Add to Cells and Incubate dilute->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathways and Molecular Interactions

Diagram of this compound Interaction with Media Components Leading to Precipitation

Spermine_Precipitation_Pathway This compound This compound (Positively Charged) precipitation This compound Salt Precipitation (e.g., this compound Phosphate) This compound->precipitation Electrostatic Interaction phosphate Phosphate Ions (Negatively Charged) in Media (e.g., PO4³⁻) phosphate->precipitation sulfate Sulfate Ions (Negatively Charged) in Media (e.g., SO4²⁻) sulfate->precipitation high_ph High pH high_ph->precipitation Promotes

Caption: Interaction of this compound with media components leading to precipitation.

References

spermine solution storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing spermine solutions to ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid this compound?

Solid this compound, particularly the tetrahydrochloride salt, is more stable than its free base form.[1] It should be stored in a cool, dry place at 2-8°C.[2] For the free base form, which is hygroscopic and air-sensitive, storing under an inert gas like argon is recommended.[3]

Q2: How should I prepare and store a this compound stock solution to ensure its stability?

To maximize stability, this compound stock solutions should be prepared in sterile, high-purity, degassed water.[2][4] After preparation, the solution should be sterilized by passing it through a 0.22 µm filter. It is highly recommended to aliquot the solution into single-use tubes, purge the headspace with an inert gas (argon or nitrogen), and store them frozen at -20°C.[2][4]

Q3: What is the shelf-life of a this compound solution stored at -20°C?

Q4: Can I store my this compound solution at 2-8°C or room temperature?

Storing aqueous this compound solutions at 2-8°C is only recommended for very short-term use, as the molecule is prone to oxidation.[2] Storage at room temperature is not recommended due to the high potential for rapid degradation.[2]

Q5: Is this compound sensitive to light?

While specific data on the photostability of this compound is limited, it is a general best practice to store all chemical solutions in light-protected containers to prevent potential degradation.[2]

Q6: What is the optimal pH for this compound stability in an aqueous solution?

This compound is a strongly basic molecule.[1][4] At physiological pH, its amino groups are positively charged.[1][4] To prevent base-catalyzed degradation, maintaining a neutral to slightly acidic pH is generally advisable for amine-containing compounds. However, the optimal pH for your specific application should be determined empirically.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormSolventStorage TemperatureKey Recommendations
Solid N/A2-8°CStore in a cool, dry place.[2]
Aqueous Solution Degassed Water-20°CStore in frozen, single-use aliquots under an inert atmosphere (e.g., argon or nitrogen).[2][4] A conservative estimate for use is within one month.[2]
Aqueous Solution Water2-8°CShort-term storage only; prone to oxidation.[2]
Aqueous Solution WaterRoom TemperatureNot recommended for storage due to high potential for oxidation and degradation.[2]
Table 2: Solubility of this compound Forms
FormSolventSolubilityResulting Solution
This compound (Free Base) Water~50 mg/mLClear, colorless to light yellow solution.[4]
This compound Tetrahydrochloride Water~100 mg/mLClear, colorless to light yellow solution.[5]
This compound DMSO40 mg/mLUse fresh DMSO as moisture can reduce solubility.[6]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.[2]

  • Troubleshooting Steps:

    • Prepare a fresh this compound solution from a solid stock.[2]

    • Ensure the solution is prepared with high-purity, degassed water.[2]

    • Confirm that stock solutions are stored as frozen, single-use aliquots under an inert gas.[2]

    • Avoid repeated freeze-thaw cycles.[2]

    • For critical applications, consider verifying the concentration of your stock solution using an analytical method like HPLC.[2]

Issue 2: A precipitate forms in the solution after thawing.

  • Possible Cause: The solution may have become too concentrated during the freezing process, or the this compound may have degraded or reacted with buffer components.[2]

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature and vortex to try and redissolve the precipitate.[2]

    • If the precipitate does not dissolve, this may indicate degradation. Discard the aliquot and prepare a fresh solution.[2]

    • Consider preparing your solutions in a buffer known to be compatible with this compound. Note that this compound can precipitate in phosphate-buffered saline (PBS) by forming insoluble this compound phosphate.[7]

Issue 3: Time-dependent loss of this compound activity in my experiment.

  • Possible Cause: Oxidation of the this compound solution. Solutions of this compound free base are readily oxidized.[4][5]

  • Troubleshooting Steps:

    • Ensure all solutions are prepared using degassed water.[2][4]

    • During preparation, purge the headspace of each storage vial with an inert gas (e.g., argon or nitrogen) before sealing and freezing.[2]

    • Minimize the exposure of the solution to air during handling.[2]

Issue 4: High levels of cytotoxicity observed in primary cell cultures.

  • Possible Cause: this compound's metabolism by amine oxidases present in serum can produce cytotoxic byproducts like hydrogen peroxide and aldehydes.[8]

  • Troubleshooting Steps:

    • Verify Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[8]

    • Manage Serum Interaction:

      • Reduce the serum concentration in your culture medium if your experiment allows.[8]

      • Pre-incubate the this compound with the serum-containing medium before adding it to the cells.[8]

      • Consider using an amine oxidase inhibitor, such as aminoguanidine, to prevent the formation of toxic metabolites.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a stable stock solution from this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride

  • High-purity, sterile, nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Sterile conical tubes and single-use microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Methodology:

  • Degas Water: Before use, degas the sterile water by sparging it with argon or nitrogen gas for 15-20 minutes. This removes dissolved oxygen that can oxidize the this compound.[2][4]

  • Weigh this compound Salt: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound tetrahydrochloride.

  • Dissolve: Dissolve the solid this compound in the appropriate volume of degassed, sterile water to achieve the 100 mM stock concentration.

  • Sterile Filter: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[2][8]

  • Aliquot: Immediately aliquot the stock solution into sterile, single-use tubes.[2] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Inert Gas Purge: Purge the headspace of each aliquot with a gentle stream of inert gas before sealing tightly.[2][4]

  • Storage: Store the aliquots immediately at -20°C.[2]

Protocol 2: General Framework for Assessing this compound Stability by HPLC

This protocol can be used to assess the stability of your this compound solution under various stress conditions.

1. Sample Preparation and Stress Conditions:

  • Prepare this compound solutions at a known concentration in your desired buffer or solvent.

  • Temperature Stress: Aliquot the solution and store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).[2]

  • pH Stress: Adjust the pH of the this compound solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[2]

  • Light Exposure: Expose aliquots to a controlled light source while keeping control samples protected from light.[2]

  • At specified time points (e.g., 0, 24, 48 hours; 1 week; 1 month), withdraw a sample from each condition for analysis.[2]

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector is required.[2]

  • Method: Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) to separate this compound from any potential degradants.

  • Analysis: Inject the stressed samples and a control (time 0) sample.

  • Data Interpretation: Compare the peak area of the this compound in the stressed samples to the control sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Mandatory Visualizations

G start Start: Prepare this compound Stock Solution degas 1. Degas high-purity sterile water start->degas weigh 2. Weigh solid this compound (tetrahydrochloride salt preferred) degas->weigh dissolve 3. Dissolve in degassed water weigh->dissolve filter 4. Sterile filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into single-use sterile tubes filter->aliquot purge 6. Purge headspace with inert gas (Ar or N2) aliquot->purge store 7. Store immediately at -20°C purge->store end End: Stable this compound Stock Aliquots store->end

Caption: Workflow for preparing stable this compound stock solutions.

G issue Issue: Inconsistent Experimental Results or Loss of Activity check_storage Was the solution stored as frozen, single-use aliquots under inert gas? issue->check_storage check_prep Was the solution made with degassed water and sterile filtered? check_storage->check_prep Yes sol_fresh Action: Prepare a fresh solution from solid stock following best practices. check_storage->sol_fresh No check_freeze_thaw Has the solution undergone multiple freeze-thaw cycles? check_prep->check_freeze_thaw Yes check_prep->sol_fresh No sol_discard Action: Discard suspect aliquot. Use a new, single-use aliquot. check_freeze_thaw->sol_discard Yes sol_verify For critical assays, consider verifying concentration (e.g., HPLC). check_freeze_thaw->sol_verify No

Caption: Troubleshooting inconsistent results with this compound solutions.

References

Technical Support Center: Impact of pH on Spermine Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the impact of pH on spermine activity in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in vitro?

A1: this compound is a naturally occurring polyamine, a small, versatile molecule with multiple positively charged amino groups at physiological pH.[1][2][3] In vitro, it is crucial for a wide array of cellular functions.[4] Due to its polycationic nature, this compound interacts with negatively charged molecules such as DNA, RNA, and acidic proteins.[5] This interaction is vital for processes like DNA condensation and packaging, modulating DNA secondary structure, regulating gene expression, and influencing the activity of enzymes and ion channels.[1][5][6][7] It also acts as a free radical scavenger, contributing to cellular protection against oxidative stress.[3]

Q2: How does the pH of the experimental buffer affect this compound's structure and charge?

A2: The pH of the solution is critical as it determines the protonation state, and therefore the net positive charge, of this compound's amino groups.[1][8] this compound has four amino groups, each with a specific pKa value, which means its overall charge is highly pH-dependent. At physiological pH (around 7.0-7.4), this compound is highly charged, which is essential for its biological activity.[2][8] As the pH becomes more alkaline, the amino groups begin to deprotonate, reducing the molecule's net positive charge and altering its ability to interact with polyanionic molecules like nucleic acids.[1] The chemical shift of this compound in NMR spectroscopy has also been shown to be pH-dependent.[9]

Q3: How does pH influence this compound's interaction with DNA and RNA?

A3: The interaction between this compound and nucleic acids is primarily electrostatic, driven by the attraction between the positively charged this compound and the negatively charged phosphate (B84403) backbone of DNA and RNA.[5][10] This interaction is pH-sensitive. At physiological pH, this compound effectively binds to and condenses DNA.[6] However, if the pH is altered, this compound's charge changes, which can affect this interaction. For instance, a significant increase in pH would deprotonate this compound, weaken its binding to DNA, and reduce its ability to induce DNA condensation or precipitation.[1][6] Studies have shown that this compound can condense DNA but not all RNA duplexes, a distinction that is also influenced by the electrostatic environment.[6]

Q4: What is the effect of pH on this compound's modulation of ion channels?

A4: this compound is a known modulator of several ion channels, including inward rectifier K+ channels and various glutamate (B1630785) receptors like NMDA and AMPA receptors.[7][11] It can act as an intracellular blocker, plugging the channel pore in a voltage-dependent manner.[7][12] The pH of both intracellular and extracellular solutions can impact this activity. For example, extracellular pH changes can alter the effects of this compound on kainate and GABA receptor currents.[13][14] Since this compound's charge is pH-dependent, any shift from the physiological pH can alter its binding affinity and blocking efficacy on these channels.[7]

Q5: Does pH alter the antioxidant or pro-oxidant activity of this compound?

A5: this compound can exhibit both antioxidant and pro-oxidant properties, and this duality can be influenced by the surrounding chemical environment, including pH.[15] At physiological pH, this compound can act as a free radical scavenger and protect cells from oxidative damage.[3][16] However, in the presence of metal ions like iron or copper, this compound can also act as a pro-oxidant, potentially enhancing oxidative damage to molecules like DNA.[15] The pH can influence the redox state of these metal ions and the reactivity of this compound, thereby modulating its antioxidant or pro-oxidant behavior.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Signal in a DNA/RNA Condensation Assay
Question Answer/Troubleshooting Step
What could be the cause? The pH of your assay buffer may be suboptimal, leading to insufficient protonation of this compound. This reduces its positive charge, weakening its interaction with the negatively charged nucleic acid backbone and preventing condensation.[1][6]
How can I verify the issue? 1. Measure the pH: Directly measure the pH of your final reaction buffer containing this compound. The addition of this compound, often stored as a hydrochloride salt, can slightly lower the pH.[8] Conversely, adding a this compound free base solution can make the buffer more alkaline.[14] 2. Review Literature: Check established protocols for the optimal pH range for this compound-induced DNA/RNA condensation (typically around physiological pH 7.0-7.4).[8]
How do I solve this problem? 1. Buffer Titration: Prepare a series of buffers with a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0) to determine the optimal condition for your specific nucleic acid sequence and concentration. 2. Use a Stable Buffer: Employ a buffer system with a pKa close to the desired experimental pH to ensure stability throughout the experiment (e.g., HEPES for pH ~7.3).[8] 3. Re-adjust pH: After adding all components, including this compound, check and readjust the final pH of the solution if necessary.
Issue 2: Inconsistent Blockade of Ion Channels in Electrophysiology Patch-Clamp Experiments
Question Answer/Troubleshooting Step
What could be the cause? The pH of your intracellular or extracellular solutions may be fluctuating or incorrect. This compound's ability to block ion channels is dependent on its charge and conformation, both of which are sensitive to pH.[7][13] Even minor pH shifts can alter the kinetics of the block.
How can I verify the issue? 1. Calibrate pH Meter: Ensure your pH meter is accurately calibrated before preparing solutions. 2. Check Solution pH: Measure the pH of your pipette (intracellular) and bath (extracellular) solutions immediately before and after recording to check for drift.
How do I solve this problem? 1. Strict pH Control: Prepare fresh solutions daily and meticulously buffer them to the target pH. Use high-quality reagents. 2. Systematic pH Testing: If you suspect a pH-dependent effect, systematically vary the pH of your solutions (e.g., from 6.8 to 7.8) while keeping the this compound concentration constant to characterize the pH-sensitivity of the block.[13] 3. Consider this compound's pKa: Be aware of this compound's pKa values when interpreting data at non-physiological pH, as its charge state will be significantly different.[8]
Issue 3: Variable Results in this compound-Related Antioxidant Assays
Question Answer/Troubleshooting Step
What could be the cause? This compound's activity can switch from antioxidant to pro-oxidant in the presence of transition metals, an effect that can be pH-dependent.[15] Your assay buffer might have trace metal contamination, or the pH may be favoring a pro-oxidant reaction.
How can I verify the issue? 1. Analyze Buffer Components: Check for potential sources of metal ions (e.g., water source, reagents). 2. Run Controls: Include controls with a metal chelator (e.g., EDTA) to see if it abolishes the pro-oxidant effect. Also, run the assay at different pH values to observe any changes in activity.[15]
How do I solve this problem? 1. Use Metal-Free Reagents: Use high-purity water and reagents to minimize metal contamination. 2. Incorporate Chelators: If appropriate for your system, add a chelator to your buffer to sequester stray metal ions. 3. Optimize pH: Standardize the pH of your assay to one where this compound's antioxidant activity is well-documented and consistent, typically physiological pH.[15]

Quantitative Data Summary

Table 1: pKa Values of Polyamines

This table provides the pKa values for the amino groups of this compound and related polyamines. These values are crucial for understanding the protonation state and net charge of the molecules at a given pH.

PolyaminepK1pK2pK3pK4Source
This compound ~10.9~10.0~8.9~7.9[8]
Spermidine (B129725) ~10.9~9.8~8.3N/A[8]
Putrescine ~10.8~9.4N/AN/A[8]

Note: pKa values can vary slightly depending on temperature and ionic strength.

Table 2: pH-Dependent Effects on Sperm Function In Vitro

This table summarizes the observed effects of different pH environments on key parameters of human sperm function. While not directly measuring this compound activity, it reflects the importance of pH in a biological system where this compound is abundant.

pH ValueSperm Motility & ViabilityNa+/K+-ATPase ActivityIntracellular Ca2+Source
5.2 DecreasedSignificantly DecreasedSignificantly Decreased[17][18]
6.2 DecreasedSignificantly DecreasedSignificantly Decreased[17][18]
7.2 Normal / OptimalNormal / OptimalNormal / Optimal[17][18]
8.2 Normal / OptimalNo Significant DifferenceNo Significant Difference[17][18]

Key Experimental Protocols

Protocol 1: Polyamine Titration to Determine Buffering Capacity

This protocol is used to assess the buffering capacity of this compound across a range of pH values.

  • Preparation: Dissolve this compound tetrahydrochloride in 2 mM HCl to create a 10 mM stock solution with a starting pH below 3.0.[1][8]

  • Titration: Place 500 µl of the this compound solution in a beaker with a micro-pH electrode and a magnetic stirrer.

  • NaOH Addition: Titrate the solution by adding 2.0 µl aliquots of 500 mM NaOH.[1]

  • Measurement: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Continue the titration until the pH exceeds 10.0. Plot the pH value against the volume of NaOH added to generate a titration curve. The flat regions of the curve indicate the pH ranges where this compound has buffering capacity, corresponding to its pKa values.[8]

Protocol 2: Spectroscopic Analysis of this compound-DNA Interaction

This method uses UV spectroscopy to measure the condensation or precipitation of DNA induced by this compound.

  • Sample Preparation: Prepare a solution of herring sperm DNA (e.g., 500 ng/µl) in a physiological buffer (e.g., 150 mM KCl, 10 mM NaCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.3).[8]

  • This compound Addition: Create a series of samples by mixing the DNA solution with various concentrations of this compound (e.g., ranging from 0 to 10 mM).[1][8]

  • Incubation: Incubate the samples at 37°C for 15 minutes to allow the interaction to reach equilibrium.[8]

  • Measurement: To assess precipitation, centrifuge the samples and measure the UV absorbance of the supernatant at 260 nm.[6] A decrease in absorbance indicates that the DNA has precipitated out of the solution due to condensation by this compound. Alternatively, absorbance spectra between 220 nm and 320 nm can be recorded to observe changes in the DNA spectrum upon this compound binding.[8]

  • Data Analysis: Plot the percentage of DNA remaining in the supernatant (or the change in absorbance) against the this compound concentration. This will show the concentration of this compound required to induce DNA condensation under the tested pH conditions.[6]

Visualizations

TroubleshootingWorkflow cluster_start Start: Inconsistent Experimental Results cluster_check Initial Checks cluster_actions Corrective Actions cluster_analysis Analysis & Resolution Start Unexpected Inhibition or Variability in this compound-Dependent Assay CheckpH Is the buffer pH correct and stable? (Measure before/after adding this compound) Start->CheckpH OptimizeBuffer Optimize Buffer System (e.g., HEPES, PIPES) and perform pH titration CheckpH->OptimizeBuffer No / Unstable ControlReagents Verify Reagent Purity (e.g., use metal-free water, check this compound source) CheckpH->ControlReagents Yes Analyze Analyze Data from pH Titration Identify Optimal pH Range OptimizeBuffer->Analyze RunControls Include pH Controls (Test assay at pH 6.8, 7.4, 8.0) ControlReagents->RunControls RunControls->Analyze Resolved Issue Resolved: Standardize Protocol with Optimal pH Analyze->Resolved SpermineProtonation pH_Scale pH Scale Acidic < 7 (Acidic) Neutral ~7.4 (Physiological) Alkaline > 8 (Alkaline) State4 This compound-4H+ + Charge: +4 + High interaction with DNA State3 This compound-3H+ + Charge: +3 + Reduced interaction State4->State3 + OH- State2 This compound-2H+ + Charge: +2 + Low interaction State3->State2 + OH- ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis PrepDNA Prepare DNA Stock in Low-Salt Buffer Mix For each pH, mix DNA, Buffer, and this compound (Varying Concentrations) PrepDNA->Mix PrepBuffers Prepare Buffers at Multiple pH Values (e.g., 6.5, 7.0, 7.5, 8.0) PrepBuffers->Mix Prepthis compound Prepare this compound Stock Solution Prepthis compound->Mix Incubate Incubate Samples (e.g., 15 min at 37°C) Mix->Incubate Measure Measure DNA Condensation (e.g., UV-Vis Spectroscopy of Supernatant) Incubate->Measure Plot Plot % DNA Condensed vs. This compound Concentration for each pH Measure->Plot Determine Determine Optimal pH for This compound-Induced Condensation Plot->Determine

References

Technical Support Center: Minimizing Oxidative Damage from Spermine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of spermine metabolism and its associated oxidative damage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative damage from this compound metabolism?

A1: The primary mechanism of oxidative damage from this compound metabolism stems from the catalytic activity of two key enzymes: this compound oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[1][2][3]

  • This compound Oxidase (SMOX): This enzyme directly oxidizes this compound to produce spermidine (B129725), hydrogen peroxide (H₂O₂), and 3-aminopropanal.[1][4][5]

  • N1-acetylpolyamine Oxidase (PAOX): This enzyme acts on acetylated this compound (N1-acetylthis compound), also generating spermidine, H₂O₂, and 3-acetamidopropanal.[2][6]

The production of reactive oxygen species (ROS), particularly H₂O₂, is a major contributor to oxidative stress. H₂O₂ can damage macromolecules like DNA, proteins, and lipids.[1][7] Additionally, the aldehyde byproducts, such as 3-aminopropanal, can spontaneously convert into the highly toxic aldehyde, acrolein, which further exacerbates cellular damage.[1][8]

Q2: My cells are showing unexpected toxicity after this compound treatment. What could be the cause?

A2: Unexpected cytotoxicity following this compound administration in cell culture is often linked to oxidative stress generated by its metabolism. Several factors could be at play:

  • Serum Amine Oxidases: If you are using serum-containing media (e.g., fetal bovine serum), it contains amine oxidases that can oxidize exogenous this compound, leading to a buildup of toxic H₂O₂ and aldehydes in the culture medium.[3][9]

  • High Endogenous SMOX/PAOX Activity: The cell type you are using may have high endogenous expression of SMOX or PAOX, leading to rapid metabolism of this compound and a burst of ROS production.[5][10] The expression of SMOX can be induced by various stimuli, including inflammatory cytokines.[7]

  • This compound Concentration: High concentrations of this compound can be inherently toxic, with LC50 values varying significantly between cell types.[9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.

Q3: How can I inhibit this compound metabolism to reduce oxidative damage in my experiments?

A3: You can use pharmacological inhibitors that target the key enzymes, SMOX and PAOX. The choice of inhibitor will depend on your experimental goals and the specific enzyme you wish to target.

  • Broad-Spectrum Inhibition: MDL 72527 is a well-known irreversible inhibitor of both PAOX and, to a lesser extent, a competitive inhibitor of SMOX.[10][11][12] It is widely used to study the effects of inhibiting polyamine catabolism.

  • Selective PAOX Inhibition: Methoctramine has been identified as a potent and selective competitive inhibitor of PAOX, with significantly lower activity against SMOX.[12]

  • Other Inhibitors: Several other compounds, including some this compound analogues and guanidine-based molecules, have been developed as SMOX inhibitors with varying degrees of potency and selectivity.[10][13]

It is essential to include proper controls, such as inhibitor-only and vehicle-only groups, to accurately assess the effects of these compounds.[9]

Q4: What are some common antioxidants I can use to counteract this compound-induced oxidative stress?

A4: Several antioxidants can be used to mitigate the oxidative damage caused by this compound metabolism.

  • N-acetylcysteine (NAC): A well-established antioxidant that can reverse ROS production and subsequent cellular damage induced by polyamine catabolism.[14][15]

  • Spermidine: While a product of this compound oxidation, spermidine itself has antioxidant properties and can protect cells from oxidative stress.[16][17][18][19][20] However, at excessive concentrations, it can also be toxic.[21]

  • Endogenous Antioxidant Upregulation: this compound itself can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and SOD.[22][23]

Troubleshooting Guides

Guide 1: High Background Signal in ROS Assays

Issue: You are observing a high background signal in your reactive oxygen species (ROS) assay (e.g., DCFH-DA, Amplex Red) in control wells, making it difficult to detect this compound-induced changes.

Possible Cause Troubleshooting Step Expected Outcome
Serum in Culture Medium Culture cells in serum-free medium for a period before and during the experiment. If serum is required, heat-inactivate it to reduce amine oxidase activity.Reduced background ROS generation from the oxidation of polyamines present in the serum.
Phenol (B47542) Red in Medium Use phenol red-free medium for fluorescence-based ROS assays, as phenol red can interfere with the signal.Elimination of interfering signals from the culture medium.
Cellular Autofluorescence Include a control group of unstained cells to measure and subtract the background autofluorescence.More accurate quantification of the ROS-specific signal.
Probe Instability Prepare the ROS-sensitive probe fresh and protect it from light to prevent auto-oxidation.A lower and more stable baseline signal.
Guide 2: Inconsistent Results with SMOX/PAOX Inhibitors

Issue: You are not observing the expected reduction in oxidative stress or toxicity after treating your cells with a SMOX/PAOX inhibitor prior to this compound administration.

Possible Cause Troubleshooting Step Expected Outcome
Inhibitor Potency/Concentration Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and experimental conditions.Identification of the effective concentration range for the inhibitor.
Inhibitor Stability Check the stability of the inhibitor in your culture medium over the time course of your experiment. Prepare fresh solutions for each experiment.Consistent inhibitor activity throughout the experiment.
Pre-incubation Time Optimize the pre-incubation time with the inhibitor before adding this compound. Some inhibitors may require more time to effectively block the enzyme.Sufficient time for the inhibitor to engage its target before the substrate is introduced.
Off-Target Effects Verify the specificity of your inhibitor. Consider using a second, structurally different inhibitor or a genetic approach (e.g., siRNA knockdown of SMOX/PAOX) to confirm your findings.Confirmation that the observed effects are due to the inhibition of the target enzyme.

Data Presentation

Table 1: Efficacy of Selected SMOX/PAOX Inhibitors

InhibitorTarget(s)Type of InhibitionKi / IC50 ValuesReference(s)
MDL 72527 PAOX, SMOXIrreversible (PAOX), Competitive (SMOX)Ki = 63 µM (SMOX)[10][12][13]
Methoctramine PAOX (selective)CompetitiveKi = 10 nM (PAOX), Ki = 1.2 µM (SMOX)[12]
Compound 6 SMOX (selective)CompetitiveIC50 = 0.54 µM, Ki = 1.60 µM[13]
Compound 7 SMOX (selective)CompetitiveIC50 = 0.23 µM, Ki = 0.46 µM[13]

Experimental Protocols

Protocol 1: Measuring SMOX Activity in Cell Lysates

This protocol is based on a chemiluminescent assay that detects the H₂O₂ produced by SMOX activity.[2][24]

Materials:

  • Glycine (B1666218) buffer (0.083 M, pH 8.0)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Purified SMOX enzyme (for standard curve)

  • This compound solution (substrate)

  • Luminol

  • Horseradish peroxidase (HRP)

  • Pargyline (MAO inhibitor)

  • Aminoguanidine (DAO inhibitor)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-old PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Reaction Mix Preparation:

    • Prepare a master mix in glycine buffer containing luminol, HRP, pargyline, and aminoguanidine.

  • Assay:

    • Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well of the 96-well plate.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 2-5 minutes.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately measure the chemiluminescence using a luminometer, integrating the signal over a set time (e.g., 20-40 seconds).

  • Data Analysis:

    • Generate a standard curve using purified SMOX enzyme of known concentrations.

    • Calculate the SMOX activity in the cell lysates based on the standard curve and normalize to the protein concentration.

Protocol 2: Assessing this compound-Induced Oxidative Stress Using DCFH-DA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (in DMSO)

  • Phenol red-free cell culture medium

  • This compound solution

  • Antioxidant (e.g., NAC) or inhibitor (e.g., MDL 72527) as needed

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment (Optional):

    • If using an inhibitor or antioxidant, remove the culture medium and add fresh medium containing the compound.

    • Incubate for the desired pre-treatment time (e.g., 1 hour).

  • DCFH-DA Loading:

    • Remove the medium and wash the cells once with warm PBS.

    • Add medium containing DCFH-DA (e.g., 10-20 µM) to each well.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • This compound Treatment:

    • Remove the DCFH-DA solution and wash the cells gently with warm PBS.

    • Add fresh medium containing the desired concentration of this compound (and inhibitor/antioxidant if applicable).

  • Measurement:

    • Measure the fluorescence (Excitation ~485 nm, Emission ~530 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

    • Alternatively, visualize the fluorescence using a microscope.

  • Data Analysis:

    • Subtract the background fluorescence from untreated, unstained cells.

    • Normalize the fluorescence intensity to cell number or protein concentration if significant cell death occurs.

    • Express the results as a fold change relative to the control group.

Mandatory Visualizations

Spermine_Metabolism_Pathway cluster_enzymes This compound This compound N_Acetylthis compound N1-Acetylthis compound This compound->N_Acetylthis compound Acetyl-CoA Spermidine Spermidine SSAT SSAT This compound->SSAT SMOX SMOX This compound->SMOX PAOX PAOX N_Acetylthis compound->PAOX ROS H₂O₂ (ROS) Aldehyde1 3-Aminopropanal Aldehyde2 3-Acetamidopropanal Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids)

Caption: this compound catabolism pathway leading to oxidative stress.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Pre-treat with Inhibitor/Antioxidant (Optional) A->B C 3. Treat with this compound at various concentrations B->C D 4. Incubate for experimental duration C->D E 5. Perform Assays D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G ROS Measurement (e.g., DCFH-DA) E->G H Oxidative Damage Marker (e.g., Western Blot for 4-HNE) E->H I 6. Data Analysis and Interpretation F->I G->I H->I

Caption: Workflow for assessing this compound-induced oxidative damage.

Troubleshooting_Guide Start Issue: Inconsistent inhibitor effect Q1 Is inhibitor concentration optimized? Start->Q1 Action1 Perform dose-response experiment Q1->Action1 No Q2 Is pre-incubation time sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Increase pre-incubation time Q2->Action2 No Q3 Is inhibitor stable in media? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Prepare fresh inhibitor for each experiment Q3->Action3 No End Consider off-target effects or use alternative inhibitor/ siRNA to validate Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting logic for inconsistent inhibitor results.

References

Technical Support Center: Measuring Intracellular Spermine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of intracellular spermine.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for measuring intracellular this compound?

A1: The optimal method depends on your specific experimental needs, available equipment, and required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used method, often considered a gold standard. It typically requires a pre-column derivatization step to make the polyamines detectable by UV or fluorescence detectors.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity, allowing for the simultaneous measurement of multiple polyamines and their metabolites without derivatization, although derivatization can still be used to enhance sensitivity.[3][4][5]

  • Enzymatic Assays can be rapid and suitable for high-throughput screening but may lack the specificity to distinguish between different polyamines unless specific enzymes are used in combination.[6][7]

  • Fluorescent Probes are primarily used for visualizing this compound in living cells but can be challenging for precise quantification due to issues with specificity and potential cytotoxicity.[8][9][10]

Q2: Why is derivatization necessary for HPLC analysis of this compound?

A2: this compound and other aliphatic polyamines are small, highly polar molecules that lack a native chromophore or fluorophore. This makes them difficult to retain on standard reversed-phase HPLC columns and invisible to UV or fluorescence detectors.[11] Derivatization attaches a larger, non-polar chemical group (like benzoyl chloride or dansyl chloride) to the amine groups of this compound.[2] This process increases the molecule's hydrophobicity, improving its retention and separation on the column, and adds a chemical moiety that can be readily detected.[12]

Q3: What are typical intracellular concentrations of this compound?

A3: Intracellular this compound concentrations can vary significantly depending on the cell type and its proliferative state. Cancer cells, for example, often exhibit elevated polyamine levels to support their rapid growth.[8][13] Levels can range from micromolar to even millimolar concentrations within the cell.[14][15] Refer to the data table below for specific examples.

Troubleshooting Guides

Section 1: Sample Preparation & Extraction

Q: My measured this compound levels are consistently low or show high variability between replicates. What could be wrong during sample preparation?

A: This is a common issue often stemming from sample handling. Polyamines are susceptible to degradation and loss during extraction.

  • Work Quickly and on Ice: Immediately after harvesting, place cells on ice and use pre-chilled buffers and tubes.[1] This minimizes the activity of endogenous enzymes that can degrade proteins and potentially this compound.[16]

  • Ensure Complete Cell Lysis: Incomplete lysis will result in an underestimation of intracellular content. Acid extraction (e.g., with perchloric acid) is a common and effective method for lysing cells and precipitating proteins simultaneously.[1][5] Physical methods like sonication or using a Dounce homogenizer can also be effective but must be optimized to avoid localized heating, which can degrade samples.[17][18]

  • Use Protease Inhibitors: While the primary goal is to measure a small molecule, maintaining the overall integrity of the cellular environment until proteins are removed is good practice. Adding protease inhibitors to your lysis buffer can prevent protein degradation, which may indirectly affect your results.[16]

  • Thoroughly Wash Cells: Before lysis, wash your cell pellet at least twice with ice-cold PBS to remove any residual culture medium, which can contain amines that interfere with the assay.[1]

Section 2: HPLC Analysis

Q: My HPLC chromatogram shows poor peak resolution between this compound, spermidine (B129725), and other polyamines. How can I improve separation?

A: Co-elution of polyamines is a frequent challenge in HPLC.

  • Optimize the Elution Gradient: A shallow, slow gradient is often necessary to resolve structurally similar polyamines. If you are using an isocratic elution, switch to a gradient method. For existing gradients, try decreasing the rate of organic solvent increase (e.g., acetonitrile) over a longer run time.[2]

  • Check Your Derivatization: Incomplete or inconsistent derivatization will lead to multiple product peaks, peak tailing, and poor quantification. Ensure your derivatization agent (e.g., benzoyl chloride) is fresh and that the reaction conditions (pH, temperature, time) are optimal and consistent for all samples and standards.[1]

  • Select the Right Column: A C18 reversed-phase column is standard for this analysis.[1][2] Ensure the column is not degraded. Performance can decrease over time, leading to broader peaks and poorer resolution.

  • Adjust Mobile Phase pH: The pH of the mobile phase can influence the charge state of any un-derivatized amine groups and impact their interaction with the stationary phase. Small adjustments can sometimes improve separation.

Section 3: LC-MS/MS Analysis

Q: I suspect matrix effects are impacting my LC-MS/MS quantification. How can I confirm and mitigate this?

A: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[19][20]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to correct for matrix effects is to use an internal standard that is chemically identical to your analyte but has a different mass (e.g., deuterium-labeled this compound). The SIL-IS will co-elute with the analyte and experience the same ionization effects, allowing for accurate ratiometric quantification.

  • Perform a Post-Extraction Spike Experiment: To assess matrix effects, analyze three sample sets: (1) a neat standard in solvent, (2) a blank matrix sample spiked with the standard after extraction, and (3) the actual sample. If the peak area of the post-extraction spike (2) is significantly different from the neat standard (1), a matrix effect is present.

  • Improve Sample Cleanup: The more complex the matrix, the higher the chance of interference. Use solid-phase extraction (SPE) to clean up the sample after the initial protein precipitation.[3] This can remove many interfering compounds like salts and phospholipids.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[3]

Data & Protocols

Quantitative Data Summary

The following table summarizes reported intracellular this compound concentrations across different cell types. Note that values can vary based on culture conditions and the analytical method used.

Cell TypeConditionIntracellular this compound ConcentrationMeasurement MethodReference
HCT116 (Colorectal Cancer)UntreatedHigh fluorescence signal (indicative of high concentration)Fluorescent Probe[8]
A549 (Lung Cancer)UntreatedHigh fluorescence signal (indicative of high concentration)Fluorescent Probe[8]
293FT (Embryonal Kidney)UntreatedLow/no fluorescence signal (indicative of low concentration)Fluorescent Probe[8]
DU145 (Prostate Cancer)Control~1.5 nmol / 10^6 cellsHPLC[21]
Head & Neck Squamous CarcinomaCancer TissueDetected (absent in non-cancer controls)LC-MS[13]
MCF-7 (Breast Cancer)Post-DFMO + this compoundIncrease in intracellular spermidine contentLC-MS/MS[22]
Detailed Experimental Protocol: Quantification by HPLC after Benzoylation

This protocol provides a standard method for extracting and quantifying intracellular this compound using HPLC with UV detection after derivatization with benzoyl chloride.[1]

1. Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Sodium carbonate (2 M)

  • Benzoyl chloride

  • Diethyl ether

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • C18 reversed-phase HPLC column

  • This compound standard solutions

2. Sample Preparation (Acid Extraction):

  • Culture cells to the desired density. For adherent cells, wash twice with ice-cold PBS on the plate. For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold 0.4 M PCA to the cells (e.g., 500 µL for a 10 cm dish or 1x10^7 cells) to lyse the cells and precipitate proteins.

  • Scrape the cells (if adherent) and collect the lysate.

  • Vortex vigorously and incubate on ice for at least 30 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g, 10 min, 4°C) to pellet the precipitated protein and cell debris.

  • Carefully collect the supernatant, which contains the acid-soluble polyamines. A portion of the pellet can be reserved for protein quantification (e.g., BCA assay) to normalize the final this compound values.

3. Derivatization (Benzoylation):

  • To the collected supernatant, add 2 M sodium carbonate to adjust the pH to >9 (alkaline).

  • Add 10 µL of benzoyl chloride and immediately vortex vigorously for 1-2 minutes.

  • Incubate at room temperature for 20-30 minutes to allow the reaction to complete.

  • Extract the benzoylated polyamines by adding an equal volume of diethyl ether and vortexing.

  • Centrifuge briefly to separate the phases. The benzoylated polyamines will be in the upper ether layer.

  • Transfer the ether layer to a new tube. Evaporate the ether to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of HPLC-grade methanol or acetonitrile. This is your sample for injection.

4. HPLC Analysis:

  • Inject the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector (set to ~229 nm).

  • Separate the benzoylated polyamines using a gradient elution with a mobile phase consisting of acetonitrile and water. An example gradient might be starting from 40% acetonitrile and increasing to 80% over 20-30 minutes. This must be optimized for your specific system and column.

  • Prepare a standard curve by subjecting known concentrations of this compound to the exact same derivatization and extraction procedure as the samples.

  • Calculate the this compound concentration in your samples by comparing their peak areas to the standard curve. Normalize the result to the total protein content or cell number from the initial sample.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting (Wash with ice-cold PBS) Lyse Cell Lysis & Protein Precipitation (e.g., Perchloric Acid) Harvest->Lyse Centrifuge Centrifugation (12,000 x g, 10 min, 4°C) Lyse->Centrifuge Supernatant Collect Supernatant (Contains Polyamines) Centrifuge->Supernatant Deriv Derivatization (e.g., Benzoylation) Supernatant->Deriv Proceed to Analysis Inject HPLC or LC-MS/MS Injection & Separation Deriv->Inject Quant Quantification (vs. Standard Curve) Inject->Quant Data Data Normalization (nmol/mg protein or nmol/10^6 cells) Quant->Data

Caption: General workflow for intracellular this compound measurement.

G Problem Problem: Low or No this compound Signal Cause1 Issue in Sample Prep? Problem->Cause1 Cause2 Derivatization Failure? Cause1->Cause2 No Sol1 Review Lysis Protocol - Ensure complete lysis - Work on ice - Wash cells properly Cause1->Sol1 Yes Cause3 Instrument Issue? Cause2->Cause3 No Sol2 Check Reagents & Conditions - Use fresh derivatizing agent - Verify pH of reaction - Check incubation time/temp Cause2->Sol2 Yes Sol3 Verify Instrument Performance - Run system suitability test - Check detector/MS settings - Inject a known standard Cause3->Sol3 Yes

References

Technical Support Center: Optimizing Spermine Delivery in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spermine in in vivo models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for delivering this compound in vivo?

A1: this compound can be delivered in vivo through several methods, each with its own advantages and disadvantages. Direct administration via intraperitoneal (IP) injection or oral gavage is straightforward but may suffer from rapid metabolism and non-specific distribution.[1][2][3][4] To improve stability, target specific tissues, and control release, this compound is often encapsulated in delivery vehicles such as liposomes or nanoparticles (e.g., PLGA or chitosan-based).[5][6][7]

Q2: What are the typical signs of this compound toxicity in rodent models?

A2: High doses of this compound can lead to toxicity. In rats, signs of toxicity can include emaciation, aggressiveness, convulsions, and paralysis of the hind legs.[8] Other reported adverse effects at high doses include decreased body weight, reduced food and water intake, slight anemia, and impaired kidney function.[8] It is crucial to perform dose-response studies to determine the optimal, non-toxic concentration for your specific animal model and experimental goals.

Q3: How can I monitor the biodistribution and pharmacokinetics of my this compound formulation?

A3: The biodistribution and pharmacokinetics of this compound formulations are typically assessed by quantifying this compound levels in various tissues (e.g., liver, kidney, brain, tumor) and plasma at different time points post-administration.[9][10] This is commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11] For nanoparticle and liposomal formulations, labeling the carrier with a fluorescent dye or a radionuclide can also allow for tracking via imaging techniques.

Troubleshooting Guides

Problem 1: Inconsistent or No Therapeutic Effect Observed
Possible Cause Troubleshooting Step
Degradation of this compound - Ensure proper storage of this compound stock solutions (typically at -20°C or below).- For in vivo studies, prepare fresh formulations before each experiment.- When using delivery vehicles, assess the stability of the encapsulated this compound over time at physiological conditions.
Poor Bioavailability - If using oral administration, consider that first-pass metabolism can significantly reduce the amount of active this compound reaching the target tissue.[1] Consider alternative routes like intraperitoneal injection.- For targeted delivery, ensure that the targeting moiety (e.g., ligand on a nanoparticle) is correctly conjugated and retains its binding affinity.
Suboptimal Dosing - Perform a dose-response study to identify the therapeutic window for your specific model and disease state. The effective dose can vary significantly between different studies and models.
Inefficient Delivery to Target Tissue - Characterize the biodistribution of your this compound formulation to confirm it reaches the target organ or tissue in sufficient concentrations. If accumulation is low, you may need to modify the delivery vehicle (e.g., change surface charge, size, or targeting ligand).
Problem 2: Formulation Instability (Aggregation, Low Encapsulation Efficiency)
Possible Cause Troubleshooting Step
Low Encapsulation Efficiency - For Nanoparticles (e.g., PLGA): Optimize the formulation parameters such as the polymer concentration, drug-to-polymer ratio, and the type and concentration of surfactant.[5] The solvent evaporation rate during nanoparticle preparation can also influence encapsulation.- For Liposomes: The lipid composition, charge of the liposomes, and the hydration method can all affect this compound encapsulation. Experiment with different lipid ratios and extrusion parameters.
Particle Aggregation - For Nanoparticles: Ensure adequate surface coating with stabilizing agents like PEG. The surface charge (zeta potential) is a critical factor in maintaining colloidal stability; aim for a sufficiently high positive or negative zeta potential to ensure repulsion between particles.- For Liposomes: Liposome aggregation can be caused by improper lipid composition or storage conditions. Storage at 4°C is generally recommended. Avoid freezing unless a cryoprotectant is used.[12] The inclusion of PEGylated lipids can also improve stability.[12]
Batch-to-Batch Variability - Standardize all formulation parameters, including reagent concentrations, volumes, mixing speeds, sonication times, and temperature. Document each step of the formulation process meticulously.
Problem 3: Issues with this compound Quantification (HPLC/LC-MS/MS)
Possible Cause Troubleshooting Step
Poor Peak Shape or Resolution (HPLC) - Check Mobile Phase: Ensure the mobile phase is properly degassed and that the pH is stable. For polyamines, ion-pairing reagents are often used; ensure the concentration is consistent.- Column Issues: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[11]
Low Sensitivity or High Background (LC-MS/MS) - Matrix Effects: Biological samples can cause ion suppression or enhancement. Optimize the sample preparation method to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.[8] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[8]- Derivatization Issues: Incomplete or inconsistent derivatization can lead to poor sensitivity. Optimize the reaction conditions (e.g., pH, temperature, reaction time) and ensure the derivatizing agent is fresh.
Inconsistent Retention Times (HPLC/LC-MS/MS) - Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]- Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents accurately. Prepare fresh mobile phase for each run.[11]

Quantitative Data Summary

Table 1: Comparison of In Vivo this compound Delivery Systems

Delivery SystemAnimal ModelDoseKey FindingsReference
Free this compound (in diet) Rats200 ppmNo-observed-adverse-effect level. Higher doses led to toxicity.[8]
Free this compound (IP) Rats10 mg/kg/dayShowed prophylactic role against lead and/or gamma irradiation toxicity.[13]
Free Spermidine (in drinking water) Mice3 mmol/LNo harmful effects observed after 3 months.
This compound-Palladium Complex (IP) Mice3 mg/kgBiphasic kinetics with a terminal half-life of 20.7 h in serum. Highest accumulation in the kidney.[10]
Spermidine-PLGA Nanoparticles Mice-Efficiently delivered miRNA to the liver, reducing hepatic injury.[5]
This compound-Chitosan Nanoparticles --Improved solubility and stability compared to free chitosan. Showed low cytotoxicity in vitro.[14]
This compound-Derived Liposomes Mice-Almost quantitative accumulation in the liver with up to 70% knockdown of target mRNA in liver resident macrophages.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is a general guideline for the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method. Optimization of parameters is recommended for specific applications.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase (PLGA/spermine in DCM) to the aqueous PVA solution while sonicating on an ice bath. The sonication time and power should be optimized to achieve the desired particle size.

  • Continuously stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle formulation in an appropriate buffer (e.g., PBS) for in vivo administration.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Administration of this compound

Intraperitoneal (IP) Injection in Mice:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.[7][13]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution or nanoparticle suspension. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[2]

Oral Gavage in Rats:

  • Measure the distance from the rat's mouth to the last rib to determine the appropriate length for gavage tube insertion.

  • Restrain the rat securely, holding it in an upright position.

  • Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The tube should pass smoothly without force.[3][4][5]

  • Once the tube is in the stomach, slowly administer the this compound solution. The maximum recommended volume for oral gavage in a rat is typically 10-20 ml/kg.[3][5]

  • Gently remove the gavage tube.

  • Monitor the animal for any signs of distress after the procedure.

Protocol 3: Quantification of this compound in Tissue Samples by HPLC

This is a general protocol for the derivatization and analysis of this compound from tissue homogenates. Specific column types, mobile phases, and gradient conditions should be optimized for your system.

Materials:

Procedure:

  • Homogenize the tissue sample in cold PCA (e.g., 0.2 M).

  • Centrifuge the homogenate to precipitate proteins.

  • To an aliquot of the supernatant, add sodium bicarbonate and dansyl chloride solution.

  • Incubate the mixture in the dark to allow for derivatization.

  • Add proline to quench the reaction.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in acetonitrile.

  • Inject an aliquot into the HPLC system for analysis. Use a C18 column and a mobile phase gradient of acetonitrile and water.

  • Detect the dansylated polyamines using a fluorescence detector.

Visualizations

Spermine_Autophagy_Pathway This compound-Induced Autophagy Pathway This compound This compound EP300 EP300 (Acetyltransferase) This compound->EP300 Inhibits Acetylation Reduced Acetylation of Autophagy Proteins EP300->Acetylation Promotes Autophagy_Initiation Autophagy Initiation Acetylation->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: this compound induces autophagy by inhibiting the acetyltransferase EP300.

Spermine_NMDA_Receptor_Modulation This compound Modulation of NMDA Receptor This compound This compound Polyamine_Site Polyamine Binding Site This compound->Polyamine_Site Binds to NMDA_Receptor NMDA Receptor Channel_Activity Ion Channel Activity NMDA_Receptor->Channel_Activity Modulates Polyamine_Site->NMDA_Receptor Ca_Influx Ca2+ Influx Channel_Activity->Ca_Influx Neuronal_Response Downstream Neuronal Response Ca_Influx->Neuronal_Response

Caption: this compound modulates NMDA receptor activity via a polyamine binding site.

Experimental_Workflow_Spermine_Delivery General Experimental Workflow for In Vivo this compound Delivery cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Administration Administration (e.g., IP, Oral Gavage) Characterization->Administration Animal_Model Animal Model (e.g., Mouse, Rat) Animal_Model->Administration Monitoring Monitoring (Toxicity, Efficacy) Administration->Monitoring Sample_Collection Tissue/Plasma Collection Monitoring->Sample_Collection Quantification This compound Quantification (HPLC, LC-MS/MS) Sample_Collection->Quantification Data_Analysis Data Analysis (Pharmacokinetics, Biodistribution) Quantification->Data_Analysis

Caption: Workflow for in vivo this compound delivery experiments.

References

Technical Support Center: Overcoming Spermine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address spermine-induced cytotoxicity in experimental settings.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during experiments involving this compound.

Issue 1: Unexpectedly High Cell Death After this compound Treatment

Possible Cause: High concentrations of this compound can be inherently toxic to cells. However, a primary and often overlooked cause is the presence of serum amine oxidases in the culture medium.[1]

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[1] The cytotoxic concentration of this compound varies significantly between cell types.[1]

    • Protocol: Refer to Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound .

  • Evaluate the Role of Serum:

    • Action: Fetal calf serum (FCS) and other animal sera contain amine oxidases that metabolize this compound into highly cytotoxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide (H₂O₂).[1]

    • Solutions:

      • Reduce Serum Concentration: If your cell type allows, reduce the serum percentage in your culture medium.

      • Use Serum-Free Medium: Conduct experiments in a serum-free medium if your cells can tolerate it for the duration of the experiment.[2][3]

      • Pre-incubate this compound with Serum: Pre-incubating this compound with the serum-containing medium for 24 hours at 37°C before adding it to the cells can markedly reduce its toxicity.[1]

      • Use an Amine Oxidase Inhibitor: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine (B1677879), can prevent the formation of toxic aldehydes from this compound.[1][2] A typical starting concentration for aminoguanidine is 1 mM.[1]

    • Protocol: Refer to Protocol 2: Mitigating this compound Toxicity Using an Amine Oxidase Inhibitor .

  • Investigate the Mechanism of Cell Death:

    • Action: Observe cell morphology under a microscope to distinguish between apoptosis (cell shrinkage, membrane blebbing) and necrosis (cell swelling, membrane rupture).[1] this compound-induced toxicity often leads to apoptosis.[1]

    • Protocols:

      • To quantify apoptosis and necrosis, refer to Protocol 4: Distinguishing Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining .

      • To specifically measure necrosis, refer to Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay .

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Cell Seeding Density: The effective concentration of this compound per cell is influenced by cell density. Use a consistent seeding density across all experiments.

  • Monitor Medium pH: The addition of this compound, a polyamine, can alter the pH of the culture medium. Ensure the pH remains within the optimal range for your cells.

  • Control for Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying levels of amine oxidase activity. It is advisable to re-optimize the this compound concentration when using a new batch of FBS.

  • Use Low-Passage Cells: To minimize variability, use cells with a consistent and low passage number for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in the presence of serum?

A1: In serum-containing media, the primary mechanism of this compound toxicity is its enzymatic oxidation by serum amine oxidases. This process generates highly cytotoxic byproducts like acrolein, hydrogen peroxide, and aminodialdehyde, which are the main drivers of cell death.[1]

Q2: Can this compound be toxic in the absence of serum?

A2: Yes, while the presence of serum significantly exacerbates toxicity, high concentrations of this compound can exert a direct toxic effect on cells even in serum-free conditions.[1][2] However, much higher concentrations are typically required to induce cytotoxicity in the absence of serum.[2]

Q3: How can I prevent this compound toxicity without changing my desired experimental concentration?

A3: If you need to use a specific this compound concentration that is showing toxicity, you can:

  • Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine is highly effective in preventing the formation of toxic byproducts in serum-containing media.[1][2]

  • Add Antioxidants: If oxidative stress is a contributing factor, the addition of an antioxidant may mitigate the toxicity.[1]

Q4: What are the signs of this compound-induced cell death?

A4: this compound-induced toxicity often manifests as apoptosis, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] However, at high concentrations, necrosis, characterized by cell swelling and rupture, can also occur.[4]

Data Presentation

Table 1: Cytotoxic Concentrations of this compound in Various Cell Types

Cell TypeConcentration (IC50/LC50)Experimental ConditionsReference
Human Primary Cerebral Cortical NeuronsLC50: ~50 µMIn the presence of fetal calf serum[5]
Human Intestinal Cell Model (in vitro)IC50: 0.6 g/L (at 24 hours)Not specified[1]
C2C12 MyoblastsDose-dependent toxic effect observed10 µM[1]
BHK-21/C13 CellsDose-dependent inhibition of cell growth2mM this compound caused significant reductions after 6-8 hr exposure in medium supplemented with horse serum[6]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Plate your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium. A suggested starting range is 1 µM to 2 mM.

  • Treatment: Remove the old medium and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against this compound concentration to determine the dose-response curve and identify the highest concentration that does not significantly reduce cell viability.

Protocol 2: Mitigating this compound Toxicity Using an Amine Oxidase Inhibitor
  • Cell Seeding: Plate your cells as described in Protocol 1.

  • Reagent Preparation: Prepare a stock solution of aminoguanidine (e.g., 100 mM in sterile water). Prepare your desired concentration of this compound in complete culture medium.

  • Co-treatment: Add aminoguanidine to the this compound-containing medium to a final concentration (a typical starting point is 1 mM).[1] Also, prepare control wells with medium only, this compound only, and aminoguanidine only.

  • Treatment: Remove the old medium from the cells and add the prepared media to the respective wells.

  • Incubation and Analysis: Incubate for the desired duration and assess cell viability as described in Protocol 1. A significant increase in viability in the co-treatment group compared to the this compound-only group indicates that serum amine oxidases contribute to the toxicity.

Protocol 3: Assessing Oxidative Stress with DCFH-DA Assay
  • Cell Seeding: Seed 2 × 10^5 cells per well in a 24-well plate and incubate overnight.[7]

  • DCFH-DA Solution Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed serum-free medium.[7][8]

  • Staining: Remove the culture medium, wash cells once with serum-free medium, and then add 500 µL of the DCFH-DA working solution to each well. Incubate at 37°C for 30 minutes in the dark.[7][8]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[7]

  • Imaging and Quantification: Add 500 µL of PBS to each well and immediately acquire fluorescent images using a fluorescence microscope with a GFP filter.[7] For quantification, lyse the cells and measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[7][9] Normalize the fluorescence intensity to the protein concentration of each sample.[7]

Protocol 4: Distinguishing Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining
  • Cell Preparation: Induce apoptosis with your desired this compound concentration and include a negative control (untreated cells). Collect 1-5 x 10^5 cells by centrifugation.[10]

  • Washing: Wash the cells once with cold 1X PBS and carefully discard the supernatant.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of ~1 x 10^6 cells/mL.[10][11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 1 µL of a 100 µg/mL PI working solution.[10][12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[10][11]

    • Healthy cells: Annexin V-negative and PI-negative.[11]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

    • Necrotic cells: Annexin V-negative and PI-positive.[11]

Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13][14]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[14] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[13][14]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[13][14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13][14]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13][14]

Visualizations

Spermine_Cytotoxicity_Pathway This compound This compound AmineOxidase Serum Amine Oxidase (SSAO) This compound->AmineOxidase Substrate Serum Serum (e.g., FCS) Serum->AmineOxidase Contains ToxicByproducts Toxic Byproducts: - Acrolein - Hydrogen Peroxide (H₂O₂) - Aminodialdehyde AmineOxidase->ToxicByproducts Metabolizes to ROS Increased Reactive Oxygen Species (ROS) ToxicByproducts->ROS CellularDamage Cellular Damage: - DNA Damage - Lipid Peroxidation - Protein Damage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Aminoguanidine Aminoguanidine (Inhibitor) Aminoguanidine->AmineOxidase Inhibits Antioxidants Antioxidants Antioxidants->ROS Scavenges

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow Start Start: High Cell Death Observed Check_Concentration 1. Optimize this compound Concentration (Dose-Response) Start->Check_Concentration Check_Serum 2. Evaluate Serum Effects Check_Concentration->Check_Serum If toxicity persists Serum_Free Use Serum-Free Medium Check_Serum->Serum_Free If possible Inhibitor Use Amine Oxidase Inhibitor (e.g., Aminoguanidine) Check_Serum->Inhibitor If serum is required Antioxidant Add Antioxidants Check_Serum->Antioxidant Consider Assess_Death 3. Assess Cell Death Mechanism (Apoptosis vs. Necrosis) Serum_Free->Assess_Death Inhibitor->Assess_Death Antioxidant->Assess_Death Apoptosis_Assay Annexin V / PI Staining Assess_Death->Apoptosis_Assay Necrosis_Assay LDH Assay Assess_Death->Necrosis_Assay End End: Cytotoxicity Mitigated Apoptosis_Assay->End Necrosis_Assay->End

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

spermine stability at different storage temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of spermine at different storage temperatures. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1] When stored properly, solid this compound is stable.

Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?

A2: this compound solutions are prone to oxidation.[1][2] For optimal stability, they should be prepared in degassed, sterile water. It is highly recommended to store these solutions as single-use aliquots at -20°C or below, under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen.[1][2]

Q3: What is the expected stability of this compound solutions at different temperatures?

A3: While comprehensive quantitative data on the degradation kinetics of this compound is not widely available in the public literature, general stability guidelines are provided in the table below. For critical applications, it is always advisable to prepare fresh solutions. A conservative estimate for the use of aqueous solutions stored at -20°C is within one month.[1] Some suppliers suggest that stock solutions can be stored for up to one year at -20°C and up to two years at -80°C.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle can introduce more dissolved oxygen into the solution, accelerating oxidative degradation and potentially leading to inconsistent experimental results. Prepare single-use aliquots to maintain the integrity of your this compound stock.

Q5: At what pH is this compound most stable in an aqueous solution?

A5: this compound is a strongly basic molecule and will be fully protonated and positively charged at physiological pH. While specific degradation kinetic studies at various pH values are limited, it is generally advisable to maintain a neutral to slightly acidic pH for compounds containing amines to prevent base-catalyzed degradation.[1] However, be aware that this compound can precipitate in phosphate-buffered saline (PBS) at a pH of 5 or higher due to the formation of insoluble this compound phosphate.[3] If working with PBS, adjusting the pH to be more acidic (e.g., pH 3) may be necessary to maintain solubility.[3]

Data on this compound Stability

The following table summarizes the general stability of this compound under different storage conditions based on manufacturer recommendations and available literature. It is important to note that specific degradation rates are not widely published.

FormSolvent/MatrixStorage TemperatureRecommendations & Reported Stability
Solid N/A2-8°CStable when stored in a cool, dry place.[1]
Aqueous Solution Degassed Water-80°CStock solutions may be stable for up to 2 years. Prepare as single-use aliquots under an inert atmosphere.
Aqueous Solution Degassed Water-20°CRecommended for short to medium-term storage. A conservative estimate for use is within one month.[1] Some sources suggest stability for up to one year. Store as single-use aliquots under an inert atmosphere.
Aqueous Solution Water4°CProne to oxidation; only recommended for very short-term storage.
Aqueous Solution WaterRoom TemperatureNot recommended for storage due to the high potential for oxidation and degradation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent Experimental Results This compound degradation due to improper storage or handling.1. Prepare fresh this compound solutions from a solid, properly stored stock. 2. Ensure solutions are made with degassed, high-purity water. 3. Store solutions as single-use aliquots at -20°C or -80°C under an inert gas. 4. Avoid repeated freeze-thaw cycles.[1] 5. Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC).[1]
Precipitate Forms in Solution Upon Thawing or in Buffer - The solution may be too concentrated. - Degradation of this compound. - Reaction with buffer components (e.g., phosphate).1. Gently warm the solution to room temperature and vortex to attempt redissolving. 2. If the precipitate persists, it may indicate degradation; discard and prepare a fresh solution.[1] 3. Be aware that this compound can precipitate in phosphate-buffered saline (PBS) at pH 5 and above.[3] Consider using a different buffer system like Tris-HCl or adjusting the pH of the PBS to be more acidic if precipitation occurs.[3]
Loss of Biological Activity Over Time Oxidative degradation of this compound.1. Ensure all handling steps minimize exposure to atmospheric oxygen. 2. Use degassed solvents for solution preparation. 3. Purge the headspace of aliquots with an inert gas (e.g., argon or nitrogen) before sealing and freezing.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity, sterile, degassed water

  • Sterile conical tubes or vials

  • Inert gas (argon or nitrogen) source

  • 0.22 µm sterile filter

Procedure:

  • In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of solid this compound.

  • Dissolve the this compound in the appropriate volume of degassed, sterile water to achieve the desired stock concentration.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into sterile, single-use tubes or vials.

  • Purge the headspace of each aliquot with a gentle stream of inert gas.

  • Seal the containers tightly and store them at -20°C or -80°C.[1]

General Protocol for Assessing this compound Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound solutions under various conditions.

1. Sample Preparation and Stress Conditions:

  • Prepare a this compound solution of known concentration in the desired buffer or solvent.

  • Temperature Stress: Aliquot the solution into separate vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 40°C).[1]

  • pH Stress: Adjust the pH of the this compound solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.[1]

2. HPLC Analysis:

  • At specified time points, remove an aliquot from each condition.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient elution.[4]

  • Detection is often performed using UV absorbance (e.g., at 254 nm) after derivatization, or by mass spectrometry for higher sensitivity and specificity.[4]

3. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time zero).

  • Determine the degradation rate and, if possible, identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Stress Conditions cluster_analysis Analysis prep_this compound Prepare this compound Solution (Known Concentration) temp_stress Temperature Stress (-80°C, -20°C, 4°C, 25°C) prep_this compound->temp_stress Aliquot ph_stress pH Stress (e.g., pH 3, 5, 7, 9) prep_this compound->ph_stress Aliquot sampling Sample at Time Points temp_stress->sampling ph_stress->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining, Degradation Rate) hplc->data_analysis

Workflow for this compound Stability Testing.

degradation_pathway cluster_oxidation Oxidative Degradation This compound This compound intermediate Unstable Aminoaldehyde Intermediate This compound->intermediate This compound Oxidase (SMOX) + O₂ + H₂O spermidine Spermidine This compound->spermidine Oxidation h2o2 Hydrogen Peroxide (H₂O₂) This compound->h2o2 Oxidation aminopropanal 3-Aminopropanal This compound->aminopropanal Oxidation intermediate->spermidine intermediate->aminopropanal acrolein Acrolein (via β-elimination) aminopropanal->acrolein

Simplified this compound Oxidative Degradation Pathway.

References

Validation & Comparative

Validating Spermine's Role in Autophagy Induction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Spermine and Alternative Autophagy Inducers Supported by Experimental Data

For researchers in cellular biology, neuroscience, and drug development, the induction of autophagy presents a promising therapeutic avenue for a myriad of diseases, including neurodegenerative disorders and cancer. The endogenous polyamine this compound has emerged as a significant modulator of this cellular recycling process. This guide provides a comprehensive comparison of this compound's efficacy and mechanisms in inducing autophagy against other well-established pharmacological inducers: the mTORC1 inhibitor rapamycin (B549165), and the dual mTORC1/mTORC2 inhibitors Torin 1 and PP242 (B612163).

Quantitative Comparison of Autophagy Induction

The following tables summarize quantitative data from various studies, offering a comparative overview of the potency of this compound and other inducers in modulating key autophagy markers. It is important to note that experimental conditions, cell types, and concentrations can influence the magnitude of the observed effects.

Autophagy Marker Treatment Group Fold Change vs. Control Experimental System Reference
p-AMPK/AMPK Ratio This compound~1.7SAMP8 Mice Brain Tissue[1]
Spermidine (B129725)~1.8SAMP8 Mice Brain Tissue[1]
Beclin 1 This compound~1.9SAMP8 Mice Brain Tissue[1]
Spermidine~2.0SAMP8 Mice Brain Tissue[1]
p62/SQSTM1 This compound~0.5 (degradation)SAMP8 Mice Brain Tissue[1]
Spermidine~0.6 (degradation)SAMP8 Mice Brain Tissue[1]
LC3-II/LC3-I Ratio This compound~2.3SAMP8 Mice Brain Tissue[1]
Spermidine~2.5SAMP8 Mice Brain Tissue[1]
RapamycinSignificant IncreasePodocytes[2]
PP242~2-3x IncreaseMultiple Myeloma Cells[3]

Table 1: In Vivo and In Vitro Comparison of Autophagy Marker Modulation. Data for this compound and spermidine are approximated from Western blot quantifications in the brains of senescence-accelerated mouse-prone 8 (SAMP8) mice.[1] Rapamycin and PP242 data are from separate studies on podocytes and multiple myeloma cells, respectively.[2][3]

Autophagy Inducer Concentration Time LC3-II Fold Increase (+Bafilomycin A1) Cell Line Reference
Spermidine (High)20 µM2 h~8.7Not Specified[4]
Spermidine (Low)5 µM8 h~12.3Not Specified[4]
Rapamycin (High)1 µM2 hSignificant IncreaseNot Specified[4]
Rapamycin (Low)10 nM24 hSignificant IncreaseNot Specified[4]

Table 2: Autophagic Flux Comparison of Spermidine and Rapamycin. Data shows the fold increase in LC3-II levels in the presence of Bafilomycin A1, indicating autophagic flux.[4] Direct quantitative comparison of this compound with rapamycin, Torin 1, and PP242 under identical experimental conditions is limited in the current literature.

Signaling Pathways of Autophagy Induction

The induction of autophagy is a tightly regulated process involving a complex network of signaling pathways. This compound and the compared mTOR inhibitors converge on the mTOR pathway, albeit through different mechanisms.

This compound-Induced Autophagy

This compound primarily induces autophagy through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[5][6] This mTORC1 inhibition leads to the activation of the ULK1 complex, a critical initiator of autophagosome formation.

G This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates

This compound Autophagy Pathway
Rapamycin-Induced Autophagy

Rapamycin is a well-characterized allosteric inhibitor of mTORC1.[7] By binding to FKBP12, it forms a complex that directly inhibits mTORC1 activity, thereby relieving the inhibition of the ULK1 complex and inducing autophagy.[2][7]

G Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 mTORC1 mTORC1 Rapamycin_FKBP12->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates

Rapamycin Autophagy Pathway
Torin 1 and PP242-Induced Autophagy

Torin 1 and PP242 are ATP-competitive inhibitors of mTOR, meaning they block the kinase activity of both mTORC1 and mTORC2.[8][9] This dual inhibition leads to a more complete suppression of mTOR signaling compared to rapamycin, resulting in robust autophagy induction.[10] Inhibition of mTORC1 by these compounds follows the same downstream path of ULK1 activation as rapamycin.

G cluster_0 Torin 1 / PP242 Torin1 Torin 1 mTOR_Kinase mTOR Kinase Domain Torin1->mTOR_Kinase Inhibits PP242 PP242 PP242->mTOR_Kinase Inhibits mTORC1 mTORC1 mTOR_Kinase->mTORC1 mTORC2 mTORC2 mTOR_Kinase->mTORC2 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates G A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody (anti-LC3) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescence Detection G->H I Densitometry Analysis H->I G A Transfect cells with mCherry-EGFP-LC3 plasmid B Treat with autophagy inducer A->B C Fix and permeabilize cells (optional, for staining) B->C D Confocal Microscopy C->D E Image Analysis (quantify yellow and red puncta) D->E

References

Spermine as a Cost-Effective Enhancer for Non-Viral Transfection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and cost-effective gene delivery methods, the natural polyamine spermine presents a compelling alternative to conventional transfection reagents. When combined with cationic polymers like polyethyleneimine (PEI), this compound can significantly boost transfection efficiency, offering a viable and economical option compared to popular commercial reagents. This guide provides an objective comparison of this compound-enhanced transfection with other widely used alternatives, supported by experimental data and detailed protocols.

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. While viral vectors are efficient, concerns about their immunogenicity and safety have driven the development of non-viral transfection methods. Among these, cationic lipids and polymers are prevalent, but their efficiency can be cell-type dependent, and they can exhibit cytotoxicity. Recent studies have highlighted the potential of this compound, a naturally occurring polyamine, to enhance the efficacy of cationic polymer-based transfection, providing a simple and affordable means to improve experimental outcomes.

Performance Comparison of Transfection Reagents

The following table summarizes the performance of a this compound-polyethyleneimine (PEI) formulation in comparison to standalone PEI, the lipid-based reagent Lipofectamine 2000, and the dendrimer-based reagent PolyFect. The data is compiled from various studies, primarily focusing on HEK293 and 293T cell lines, which are commonly used in transfection experiments.

ReagentCell LineTransfection EfficiencyCytotoxicityReference
PEI/Spermine 293TUp to 40.7% increase compared to PEI aloneLow; this compound alone shows minimal cytotoxicity and can even promote cell proliferation at certain concentrations.[1][2]
Polyethyleneimine (PEI) HEK293/293T~70% (at optimal N/P ratio)Moderate; cytotoxicity increases with higher concentrations and molecular weights of PEI.[3][4]
Lipofectamine 2000 HEK293~98%Higher compared to PEI; can cause significant cell death at higher concentrations.[5]
PolyFect CHO, 293HighMinimal[6]

Experimental Methodologies

Detailed protocols are crucial for reproducible transfection success. Below are the methodologies for the compared transfection reagents.

Protocol 1: this compound-Enhanced PEI Transfection

This protocol is adapted from studies demonstrating the enhanced transfection efficiency of PEI when combined with this compound.[1][7]

Materials:

  • Polyethyleneimine (PEI), 25 kDa

  • This compound tetrahydrochloride

  • Plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM)

  • HEK293T cells

  • Complete culture medium

Procedure:

  • Cell Seeding: The day prior to transfection, seed HEK293T cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.

  • Complex Formation (PEI/Spermine/DNA):

    • In a sterile tube, dilute 1.5 µg of PEI in 50 µL of serum-free medium.

    • Add 25 µg of this compound to the diluted PEI, vortex briefly, and incubate for 10 minutes at room temperature.

    • In a separate tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.

    • Add the diluted DNA to the PEI/spermine mixture, vortex gently, and incubate for 30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of the PEI/spermine/DNA complex to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the medium containing the transfection complexes and replace it with fresh, complete culture medium.

    • Return the plate to the incubator and culture for 24-48 hours before analysis.

Protocol 2: Standard PEI Transfection

This is a general protocol for transfection using PEI alone.[8][9][10]

Materials:

  • Polyethyleneimine (PEI), 25 kDa, linear

  • Plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM)

  • HEK293T cells

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed HEK293T cells the day before transfection to reach 85-90% confluency at the time of transfection.[9]

  • Complex Formation (PEI/DNA):

    • Dilute the desired amount of plasmid DNA into a serum-free medium.

    • In a separate tube, dilute the PEI. A common starting point is a 1:3 ratio of µg DNA to µg PEI.[8]

    • Add the diluted PEI to the diluted DNA, mix gently, and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the DNA-PEI complexes dropwise to the cells.

    • Incubate at 37°C for 4-6 hours.

  • Post-Transfection:

    • Remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate for 24-48 hours before assaying for gene expression.

Protocol 3: Lipofectamine 2000 Transfection

This protocol follows the manufacturer's general guidelines for the widely used lipid-based reagent, Lipofectamine 2000.[11][12]

Materials:

  • Lipofectamine 2000 reagent

  • Plasmid DNA (1 µg/µL)

  • Opti-MEM I Reduced Serum Medium

  • HEK293 cells

  • Complete culture medium

Procedure:

  • Cell Seeding: Plate cells the day before to be 70-90% confluent at transfection.[11]

  • Complex Formation (Lipofectamine 2000/DNA):

    • Dilute plasmid DNA in Opti-MEM I medium.

    • In a separate tube, gently mix Lipofectamine 2000 and dilute it in Opti-MEM I medium. Incubate for 5 minutes at room temperature.[11]

    • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to form complexes.[11]

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

    • Incubate at 37°C. The medium can be changed after 4-6 hours, but it is not always necessary.[11]

  • Post-Transfection:

    • Assay for gene expression 24-48 hours after transfection.

Protocol 4: PolyFect Transfection

This protocol is based on the manufacturer's instructions for the dendrimer-based PolyFect reagent.[6][13][14]

Materials:

  • PolyFect Transfection Reagent

  • Plasmid DNA

  • Serum-free and antibiotic-free culture medium

  • CHO or 293 cells

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells the day before transfection to be 40-80% confluent on the day of transfection.[13]

  • Complex Formation (PolyFect/DNA):

    • Dilute plasmid DNA in a serum- and antibiotic-free medium.

    • Add PolyFect Reagent to the diluted DNA and mix by pipetting or vortexing.[13]

    • Incubate the mixture for 5-10 minutes at room temperature to allow for complex formation.[6]

  • Transfection:

    • Add growth medium (which can contain serum and antibiotics) to the PolyFect-DNA complexes and then add the entire mixture to the cells.[6]

  • Post-Transfection:

    • Incubate the cells for 24-48 hours for gene expression. No removal of complexes or medium change is required.[6]

Visualizing the Transfection Workflow

To better understand the process of transfection, the following diagrams illustrate the key steps and the proposed mechanism of action for this compound-enhanced transfection.

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake cluster_expression Gene Expression DNA Plasmid DNA Complex DNA-Reagent Complex DNA->Complex Reagent Transfection Reagent (e.g., PEI/Spermine) Reagent->Complex Cell Target Cell Complex->Cell Endocytosis Endosome Endosome Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Entry Protein Protein Expression Nucleus->Protein Transcription & Translation Spermine_Mechanism cluster_polyplex Ternary Complex Formation cluster_escape Endosomal Escape PEI PEI (Cationic Polymer) Ternary_Complex Stable PEI/Spermine/DNA Ternary Complex PEI->Ternary_Complex This compound This compound This compound->Ternary_Complex Enhances Condensation Protons H+ Influx This compound->Protons Augments Proton Sponge Effect DNA Plasmid DNA (Anionic) DNA->Ternary_Complex Endosome Endosome with Complex Escape Endosomal Rupture Endosome->Escape Protons->Endosome Released_DNA Released DNA Escape->Released_DNA

References

Unveiling the Neuroprotective Potential of Spermine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous polyamine spermine has emerged as a significant agent in the field of neuroprotection. Exhibiting a multifaceted mechanism of action, this compound has demonstrated considerable efficacy in mitigating neuronal damage across various models of neurodegenerative diseases and acute brain injury. This guide provides an objective comparison of this compound's neuroprotective performance against other alternatives, supported by experimental data from in vivo and in vitro studies. Detailed methodologies for key experiments are also presented to facilitate the replication and further investigation of these findings.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize key data on its ability to reduce neuronal damage, combat oxidative stress, and inhibit apoptosis.

Table 1: In Vivo Neuroprotective Effects of this compound

ModelSpeciesTreatmentKey OutcomeQuantitative ResultReference
Hypoxia-IschemiaRat PupThis compound (10 mg/kg/day, i.p.)Infarct Size ReductionReduced from 46.14 mm³ to 4.9 mm³[1]
Acute Cerebral Ischemia/ReperfusionRatThis compound (10, 25, 50 mg/kg, i.p.)Neurological Score ImprovementDose-dependent decrease in neurological deficit scores[2]
AgingSAMP8 MiceThis compound (Oral administration)Memory RetentionSignificantly improved time exploring novel objects[3]

Table 2: In Vitro and Ex Vivo Neuroprotective Effects of this compound

ModelPreparationTreatmentKey OutcomeQuantitative ResultReference
Anoxia / NMDA-induced ExcitotoxicityRat Hippocampal SlicesThis compound (1 mM)Neuronal Viability"Robustly neuroprotective" (qualitative)[4]

Table 3: Effects of this compound on Oxidative Stress and Apoptosis Markers

ModelSpecies/SystemTreatmentMarkerEffectQuantitative ChangeReference
Acute Cerebral Ischemia/ReperfusionRatThis compound (10, 25, 50 mg/kg)MDADecreaseDose-dependent reduction[2]
Acute Cerebral Ischemia/ReperfusionRatThis compound (10, 25, 50 mg/kg)SODIncreaseDose-dependent increase[2]
Acute Cerebral Ischemia/ReperfusionRatThis compound (10, 25, 50 mg/kg)BaxDecreaseDose-dependent reduction[2]
Acute Cerebral Ischemia/ReperfusionRatThis compound (10, 25, 50 mg/kg)Bcl-2IncreaseDose-dependent increase[2]
AgingSAMP8 MiceThis compoundMDADecreaseSignificant reduction in brain tissue[3]
AgingSAMP8 MiceThis compoundSODIncreaseSignificant increase in brain tissue[3]

Comparative Analysis with Other Neuroprotective Agents

While direct head-to-head quantitative comparisons are limited, the following table provides a summary of the neuroprotective effects of this compound in relation to other agents, particularly other polyamines and NMDA receptor antagonists.

Table 4: Comparison of this compound with Other Neuroprotective Agents

AgentClassModelEffective ConcentrationKey Protective EffectReference
This compound PolyamineHypoxia-Ischemia (in vivo)10 mg/kg/dayReduced infarct size, preserved mitochondrial function[1]
NMDA-induced excitotoxicity (ex vivo)1 mMBlockade of NMDA receptors and voltage-gated Ca²⁺ channels[4]
SpermidinePolyamineAging (in vivo)Oral administrationInduced autophagy, improved memory[3]
PutrescinePolyamineHypoxia-Ischemia (in vivo)10 mg/kg/dayNo significant reduction in infarct size[1]
MK-801NMDA Receptor AntagonistThis compound-induced toxicity (in vitro)Not specifiedCompletely prevented this compound-induced neuronal death
IfenprodilNMDA Receptor AntagonistThis compound-induced toxicity (in vitro)Not specifiedDid not prevent this compound-induced neuronal death

Disclaimer: The data in this table is compiled from various studies and should be interpreted with caution, as experimental conditions may differ.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a general experimental workflow for assessing neuroprotection.

Spermine_Neuroprotective_Signaling_Pathways cluster_0 Excitotoxicity Pathway cluster_1 Autophagy Pathway Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy_Induction Autophagy Induction mTORC1->Autophagy_Induction Inhibits Cellular_Homeostasis Cellular Homeostasis Autophagy_Induction->Cellular_Homeostasis This compound This compound This compound->NMDA_Receptor Blocks (at high conc.) This compound->AMPK Activates

Caption: Key signaling pathways in this compound-mediated neuroprotection.

Experimental_Workflow_Neuroprotection_Assay cluster_assessment Endpoints Cell_Culture Neuronal Cell Culture (e.g., primary neurons, cell lines) Treatment Pre-treatment with this compound or other test compounds Cell_Culture->Treatment Induce_Injury Induce Neuronal Injury (e.g., Oxidative stress, Excitotoxicity) Treatment->Induce_Injury Incubation Incubation Period Induce_Injury->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Data_Analysis Data Analysis and Comparison Assessment->Data_Analysis Viability Cell Viability Assays (MTT, LDH) Oxidative_Stress Oxidative Stress Markers (ROS, MDA, SOD) Apoptosis Apoptosis Assays (TUNEL, Western Blot for Bax/Bcl-2)

Caption: General experimental workflow for assessing neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • 96-well culture plates

    • Neuronal cell culture medium

    • This compound and other test compounds

    • Neurotoxic agent (e.g., H₂O₂, glutamate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for a specified duration.

    • Induce neurotoxicity by adding the chosen neurotoxic agent.

    • Incubate for the desired period (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot for Apoptotic Proteins (Bax and Bcl-2)

This technique is used to detect and quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

  • Materials:

    • Cell or tissue lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Conclusion

The experimental data presented in this guide strongly supports the neuroprotective effects of this compound. Its ability to mitigate neuronal damage through multiple mechanisms, including the attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injuries. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that this compound offers robust protection. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and further elucidate the therapeutic potential of this compound.

References

Spermine vs. Putrescine: A Comparative Guide to their Regulation of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous polyamines like spermine and putrescine in regulating ion channel function is critical. This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

The polyamines this compound and putrescine, ubiquitous in eukaryotic cells, are crucial modulators of various physiological processes, including the activity of ion channels.[1] Their distinct structures and charge distributions lead to significant differences in their regulatory effects on a wide range of ion channels, impacting neuronal excitability, synaptic transmission, and other cellular functions.[2]

Comparative Analysis of Ion Channel Regulation

This compound, with its four primary amine groups, generally exhibits a higher potency and more complex regulatory profile compared to putrescine, which has two such groups. This difference is particularly evident in their interaction with inwardly rectifying potassium (Kir) channels, where this compound is a potent blocker responsible for the channels' characteristic inward rectification.[1][3] Putrescine, on the other hand, shows weaker or negligible effects on these channels.[4]

Quantitative Comparison of this compound and Putrescine Effects on Various Ion Channels
Ion ChannelPolyamineEffectPotency (IC50 or other measures)Experimental System
Inwardly Rectifying K+ (Kir) Channels This compoundChannel Block, Inward RectificationIC50: ~31 nM at +50 mV for Kir2.1 (IRK1)[1]Xenopus oocytes expressing Kir2.1, Patch-clamp electrophysiology[1][5]
PutrescineWeak or no block-Whole-cell and excised-patch recordings from hippocampal neurons[4]
Voltage-Activated Ca2+ (VACC) Channels This compoundInhibitionIC50: 4.7 ± 0.7 mM[6][7]Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[6][7]
PutrescineInhibitionIC50: 90 ± 36 mM[6][7]Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[6][7]
Voltage-Activated Na+ (VANC) Channels This compoundBlockade (activity-dependent)-Layer 5 pyramidal cells, Single-channel and whole-cell recordings[8]
PutrescineIndirect modulation-Rat superior cervical ganglion neurons, Whole-cell voltage-clamp[7]
AMPA Receptors (Ca2+-permeable) This compoundInward RectificationMaintained rectification at physiological concentrations[9]Cultured rat hippocampal neurons, Cell-free membrane patches[9]
PutrescineNo effect on rectification-Hippocampal neurons, Whole-cell and excised-patch recordings[4]
NMDA Receptors This compoundPotentiation and voltage-dependent blockReduces single-channel conductance[10]Single-channel recordings[10]
PutrescineAntagonistic effect, reduces polyamine enhancement of open channel blocker binding[10]Shares an inhibitory mechanism with Mg2+[11][12][3H]TCP binding assays[11][12]

Signaling Pathways and Mechanisms of Action

The regulatory actions of this compound and putrescine on ion channels are primarily mediated through direct interactions with the channel pore or allosteric sites.

Inward Rectifier K+ (Kir) Channels

This compound's potent block of Kir channels is a classic example of voltage-dependent pore block. At depolarized membrane potentials, the positively charged this compound molecule enters the channel pore from the intracellular side, occluding it and preventing the outward flow of K+ ions. This mechanism is fundamental to the phenomenon of inward rectification.[3]

Kir_Channel_Block This compound Intracellular This compound KirChannel_Open Kir Channel (Open) Depolarized Membrane This compound->KirChannel_Open Enters Pore KirChannel_Blocked Kir Channel (Blocked) Outward K+ Flow Blocked KirChannel_Open->KirChannel_Blocked Occlusion K_efflux K+ Efflux KirChannel_Open->K_efflux No_K_efflux No K+ Efflux KirChannel_Blocked->No_K_efflux LGIC_Modulation cluster_this compound This compound cluster_putrescine Putrescine This compound This compound AMPAR Ca2+-permeable AMPA Receptor This compound->AMPAR Induces Inward Rectification NMDAR_Potentiation NMDA Receptor (Potentiation) This compound->NMDAR_Potentiation Allosteric Modulation NMDAR_Block NMDA Receptor (Channel Block) This compound->NMDAR_Block Voltage-dependent Pore Block Putrescine Putrescine NMDAR_Antagonism NMDA Receptor (Antagonism) Putrescine->NMDAR_Antagonism Antagonizes Polyamine Site Electrophysiology_Workflow Cell_Prep Cell Preparation (e.g., oocyte injection, cultured neurons) Recording_Setup Electrophysiological Setup (Patch-clamp or TEVC) Cell_Prep->Recording_Setup Data_Acquisition Data Acquisition (Current-voltage relationships, single-channel currents) Recording_Setup->Data_Acquisition Solution_Prep Preparation of Intra- and Extracellular Solutions (with and without polyamines) Solution_Prep->Recording_Setup Data_Analysis Data Analysis (IC50 determination, kinetic analysis) Data_Acquisition->Data_Analysis

References

Validation of Spermine's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spermine, an endogenous biogenic polyamine, is integral to numerous cellular processes, including DNA synthesis, cell proliferation, and ion channel modulation[1]. A growing body of evidence has illuminated its role as a significant immunomodulatory molecule, capable of restraining inflammatory responses.[1][2] This guide provides a comprehensive comparison of this compound's anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, compare its efficacy with related compounds, and present the data validating its therapeutic potential.

Key Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through several distinct molecular pathways. It post-transcriptionally suppresses the synthesis of various pro-inflammatory cytokines, inhibits the activation of the NLRP3 inflammasome, and modulates critical signaling cascades like NF-κB and Nrf2.

Inhibition of Pro-inflammatory Cytokine Synthesis

This compound has been demonstrated to effectively inhibit the production of key pro-inflammatory cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). Studies on human peripheral blood mononuclear cells (PBMCs) show that this compound suppresses the synthesis of Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), IL-6, Macrophage Inflammatory Protein-1α (MIP-1α), and MIP-1β[3][4]. This inhibition occurs in a dose-dependent manner and has been shown to be a post-transcriptional mechanism, as this compound does not affect the steady-state mRNA levels for certain cytokines but reduces the levels of cell-associated and secreted cytokine proteins[1][5].

Suppression of the NLRP3 Inflammasome Pathway

A critical mechanism underlying this compound's anti-inflammatory action is its ability to suppress the activation of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome.[6] In models of high glucose/oxidized LDL-induced injury in macrophages, this compound pretreatment was found to significantly reduce the expression of NLRP3, cleaved caspase-1, and the mature form of IL-1β.[6] This effect is linked to this compound's antioxidant properties, which are mediated through the activation of the Nrf2 signaling pathway.[6] By enhancing Nrf2 nuclear translocation, this compound boosts the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), which in turn reduces the reactive oxygen species (ROS) that are a known trigger for NLRP3 inflammasome activation.[6]

NLRP3_Inhibition_by_this compound cluster_stress Cellular Stress cluster_this compound This compound Action cluster_inflammasome Inflammasome Activation Stress High Glucose / ox-LDL ROS ROS (Reactive Oxygen Species) Stress->ROS induces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 activates Nrf2->ROS inhibits Nrf2->NLRP3 inhibits Casp1 Caspase-1 Cleavage NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Inflammation) Casp1->IL1b

Caption: this compound inhibits the NLRP3 inflammasome via Nrf2 activation.
Modulation of NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. The related compound, spermidine (B129725), has been shown to attenuate inflammation by suppressing the translocation of the NF-κB p65 subunit into the nucleus in microglial cells.[7] While direct evidence for this compound is still emerging, the structural and functional similarities suggest a comparable mechanism. By inhibiting the phosphorylation of IκBα and p65, polyamines can prevent the activation of the NF-κB complex, thereby downregulating the expression of target genes like iNOS, COX-2, TNF-α, and IL-6.[7][8]

Comparative Analysis: this compound vs. Other Polyamines

The anti-inflammatory effects of polyamines are not uniform. Experimental evidence indicates a differential activity among this compound, spermidine, and their precursor, putrescine.

  • This compound vs. Spermidine and Putrescine: In a study examining cytokine production in mouse peritoneal macrophages, this compound, but not spermidine or putrescine, suppressed the production of IL-12 p40 in a concentration-dependent manner.[5] Interestingly, this compound was also found to augment the production of the anti-inflammatory cytokine IL-10, an effect not observed with the other polyamines.[5]

  • Spermidine's Role: While this compound shows potent activity, its precursor spermidine also possesses significant anti-inflammatory properties. Spermidine can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated microglial cells and attenuates the production of IL-6 and TNF-α.[7] It has also been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting this compound's efficacy in various experimental models.

Table 1: In Vitro Inhibition of Inflammatory Markers by this compound
Cell TypeStimulusMarker MeasuredThis compound Conc.ResultReference
Human PBMCsLPS (100 ng/ml)TNF Release~20 µM50% inhibitory concentration (IC50)[1]
Human PBMCsLPS (100 ng/ml)MIP-1α, MIP-1β, IL-635-100 µMUp to 100% inhibition[1]
Mouse Peritoneal MacrophagesLPSIL-12 p400.3-3 µMConcentration-dependent suppression[5]
Mouse Peritoneal MacrophagesLPSIL-100.3-3 µMAugmented production[5]
THP-1 MacrophagesHG/ox-LDLNLRP3, Cleaved Casp-15 µMSignificantly reduced protein expression[6]
THP-1 MacrophagesHG/ox-LDLIL-1β (supernatant)5 µMSignificantly reduced levels[6]
THP-1 MacrophagesHG/ox-LDLROS Production5 µMSignificantly reduced[6]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammation ModelThis compound AdministrationOutcome MeasuredResultReference
MouseCarrageenan Footpad EdemaLocal injectionFootpad swelling48% maximal inhibition of swelling[1][4]
RatCarrageenan Paw EdemaSubcutaneousPaw volumeSignificant inhibition[2]
RatCotton Pellet GranulomaSubcutaneousGranuloma tissue weightSignificant inhibition (max among polyamines)[2]
Neonatal MouseEV71 InfectionIntraperitoneal (100 µM)Organ damage, GBP5/NLRP3Improved tissue injuries, down-regulated pathway[12]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to validate this compound's anti-inflammatory effects.

Protocol 1: In Vitro Macrophage Inflammation Assay

This protocol describes a typical experiment to assess the effect of this compound on cytokine production in LPS-stimulated macrophages.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_analysis 3. Downstream Analysis p1 Culture THP-1 or RAW 264.7 Macrophages p2 Seed cells in multi-well plates (e.g., 2x10^5 cells/well) p1->p2 t1 Pre-treat with this compound (e.g., 5 µM for 30 min) p2->t1 t2 Stimulate with LPS (e.g., 100 ng/ml for 24h) t1->t2 a1 Collect Supernatant t2->a1 a2 Lyse Cells t2->a2 t3 Include Control Groups: - Vehicle Control - LPS only a3 ELISA for Cytokines (TNF-α, IL-6, IL-1β) a1->a3 a4 qPCR for Gene Expression (NLRP3, IL1B) a2->a4 a5 Western Blot for Proteins (p-p65, Cleaved Caspase-1) a2->a5

Caption: Workflow for an in vitro macrophage inflammation assay.
  • Cell Culture: Culture THP-1 human monocytic cells or RAW 264.7 murine macrophages in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • Group 1 (Control): Treat with vehicle (e.g., PBS).

    • Group 2 (LPS): Treat with LPS (100 ng/mL).

    • Group 3 (this compound + LPS): Pre-treat with this compound (e.g., 5 µM) for 30-60 minutes, then add LPS (100 ng/mL).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine protein measurement).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis via ELISA.

    • Cell Lysate: Wash the remaining cells with cold PBS and lyse them using RIPA buffer for subsequent Western blot or qPCR analysis.

  • Analysis:

    • ELISA: Measure the concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze protein levels of key signaling molecules (e.g., NLRP3, cleaved caspase-1, p-p65) in the cell lysates.[6]

    • qPCR: Analyze mRNA expression levels of inflammatory genes.[6]

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the in vivo model used to assess the acute anti-inflammatory effects of this compound.[1]

  • Animals: Use male BALB/c mice (6-8 weeks old).

  • Grouping: Divide mice into at least two groups: a vehicle control group and a this compound-treated group.

  • Inflammation Induction: Inject 20 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw of each mouse.

  • Treatment: Co-administer this compound (at desired doses, e.g., 10-100 µg) or vehicle (saline) with the carrageenan injection directly into the paw.[1]

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at regular intervals post-injection (e.g., 1, 2, 4, 6, 24 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle control group at each time point.

Conclusion

The experimental evidence strongly validates this compound as a potent anti-inflammatory agent. Its ability to suppress a wide range of pro-inflammatory cytokines, inhibit the NLRP3 inflammasome, and modulate key signaling pathways provides a multi-pronged approach to restraining inflammation.[1][3][6] Comparative studies indicate that this compound possesses a distinct and, in some contexts, more potent anti-inflammatory profile than other endogenous polyamines like spermidine and putrescine.[5] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Its role as an endogenous regulator of the immune response makes it a compelling candidate for the development of novel anti-inflammatory strategies.

References

A Comparative Analysis of Food-Derived Versus Synthetic Spermine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between food-derived and synthetic spermine is a critical decision that can impact experimental outcomes and their interpretation. This guide provides a comprehensive comparison of these two sources, summarizing the available data, theoretical arguments, and key experimental protocols to facilitate informed decisions in research and development.

A pivotal point to underscore is the current absence of direct, peer-reviewed quantitative studies comparing the pharmacokinetic and pharmacodynamic profiles of food-derived versus synthetic this compound.[1] Consequently, this guide aims to bridge that gap by consolidating existing non-comparative data, theoretical considerations, and relevant experimental methodologies.

Section 1: Comparative Overview

The primary distinction between food-derived and synthetic this compound lies in their molecular context.[1] Food-derived this compound is part of a complex matrix that includes other polyamines like spermidine (B129725) and putrescine, which proponents argue leads to synergistic effects and enhanced bioavailability.[2][3] Conversely, synthetic this compound offers high purity and consistent dosing, which are paramount for the accuracy and reproducibility of controlled scientific studies.[1][4]

Theoretical Arguments
FeatureFood-Derived this compoundSynthetic this compound
Composition Exists within a "food matrix" containing other polyamines (spermidine, putrescine) and nutrients that may act synergistically.[2][3]Highly purified compound, free from the variability inherent in natural sources.[1]
Bioavailability The "polyamine salvage pathway," a natural recycling loop, may be enhanced by the presence of co-occurring polyamines, potentially improving bioavailability.[1][2] Interaction with gut microbiota is also suggested to play a role in its metabolism and absorption.[1][2][3]Offers precise and consistent dosing, crucial for dose-response studies.[1] However, the lack of natural co-factors might reduce its bioavailability compared to food-derived sources.[2]
Safety Has a long history of human consumption as part of a normal diet, suggesting a strong safety profile.[2][3]Long-term safety in humans has not been as extensively tested in clinical trials as food-derived sources.[1][2] High doses could pose risks.[2]
Purity & Consistency The concentration of this compound can vary significantly based on the food source, ripeness, storage, and processing.[1]Offers high purity and batch-to-batch consistency, ensuring reliable and reproducible experimental conditions.[4]
Quantitative Data

Direct comparative data on bioavailability (e.g., Cmax, Tmax, AUC), bioactivity, and safety (e.g., LD50, NOAEL) are not available in the peer-reviewed literature. The following tables summarize available, non-comparative quantitative information.

Table 1: this compound and Spermidine Content in Selected Food Sources [1]

Food SourceThis compound (mg/kg)Spermidine (mg/kg)
Wheat Germ151243
Soybeans (dried)143207
Cheddar Cheese (aged >1 year)35199
Mushrooms (Shiitake)Data not consistently available89
Data compiled from various sources. Values can vary significantly.

Table 2: In Vitro Cytotoxicity Data (Synthetic Polyamines)

CompoundIC50 (24h, human intestinal cells)Notes
This compound0.6 g/LConcentrations are above those typically found in food.[1][5]
Spermidine3.3 g/LThis compound was found to be more cytotoxic than spermidine in this model.[1][5]

Section 2: Experimental Protocols

To facilitate research that can directly compare the two forms of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Quantification of this compound in Biological Samples by HPLC

This protocol is crucial for pharmacokinetic studies to determine the bioavailability of this compound from different sources.

Methodology:

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.[1]

    • To 100 µL of plasma, add an internal standard (e.g., 1,6-diaminohexane).[1]

    • Precipitate proteins by adding 100 µL of 10% perchloric acid (HClO₄).[1]

    • Vortex and incubate on ice, then centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube.[1]

  • Derivatization:

    • Adjust the pH of the supernatant to >11 by adding 2 M NaOH.[1]

    • Add benzoyl chloride and vortex vigorously.[1]

    • Incubate at room temperature to allow the derivatization reaction to complete.[1]

    • Stop the reaction by adding a saturated NaCl solution.[1]

  • Extraction:

    • Extract the benzoylated polyamines with diethyl ether.[1]

    • Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Use a reversed-phase C18 column.[6][7]

    • Employ a gradient elution system.

    • Detect the derivatives using a UV or fluorescence detector.[6][7]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (HClO₄) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Adjust_pH Adjust pH (>11) Supernatant->Adjust_pH Add_Benzoyl Add Benzoyl Chloride Adjust_pH->Add_Benzoyl Incubate Incubate Add_Benzoyl->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Extract Extract with Diethyl Ether Stop_Rxn->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate HPLC HPLC Analysis Evaporate->HPLC

Experimental workflow for HPLC analysis of polyamines.

Protocol 2: Assessment of Cell Proliferation (MTT Assay)

This protocol can be used to compare the effects of food-derived and synthetic this compound on cell growth.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., human fibroblasts, intestinal cells) in a 96-well plate at a suitable density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of food-derived this compound extract or synthetic this compound for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Analysis of Signaling Pathway Activation (Western Blotting)

This protocol allows for the investigation of how different this compound sources affect specific cellular signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with food-derived or synthetic this compound for a designated time.[1]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins in a signaling pathway (e.g., phosphorylated forms of signaling molecules).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Section 3: this compound Signaling Pathways

This compound is a signaling molecule involved in various cellular processes, including immune response and stress defense.[8][9]

This compound Signaling in Plant Defense

In plants, this compound plays a role in the defense reaction against pathogens.[8][10][11] The oxidative degradation of this compound by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂) and enhances Ca²⁺ influx, which activates downstream defense pathways.[8][11]

G This compound This compound PAO Polyamine Oxidase (PAO) This compound->PAO H2O2 H₂O₂ Production PAO->H2O2 Ca_influx Ca²⁺ Influx PAO->Ca_influx Activation Activation of Defense Pathways H2O2->Activation Ca_influx->Activation Virus_Restriction Restriction of Virus Proliferation Activation->Virus_Restriction

Simplified this compound signaling pathway in plant defense.

This compound and Immune Signaling in Mammals

Recent research has identified this compound as a metabolic brake for Janus kinase (JAK) signaling.[12] this compound can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing cytokine-mediated signaling, which has implications for autoimmune diseases.[12] Additionally, this compound has been shown to regulate immune and signal transduction pathways in the context of diabetic cardiomyopathy, potentially by adjusting the expression of genes related to these pathways.[9]

G Cytokine Cytokine (e.g., IFN-I, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Interaction Phosphorylation JAK1 Phosphorylation JAK1->Phosphorylation This compound This compound This compound->JAK1 Inhibits Downstream Downstream Signaling (Autoimmunity) Phosphorylation->Downstream

This compound's inhibitory effect on the JAK signaling pathway.

Section 4: Future Research Directions

The current body of evidence, largely based on theoretical arguments and non-comparative data, highlights a significant need for direct, head-to-head studies. Future research should focus on:

  • Comparative Pharmacokinetic Studies: In vivo studies in animal models and humans are necessary to determine and compare the bioavailability of food-derived and synthetic this compound.[1]

  • Quantitative Bioactivity Assays: In vitro and in vivo experiments are needed to compare the dose-dependent effects of both forms on cellular processes like autophagy and specific signaling pathways.[1]

  • Comprehensive Safety and Toxicology Studies: Comparative in vivo studies are required to establish and compare the safety profiles, including the No-Observed-Adverse-Effect Level (NOAEL) and potential long-term effects, of synthetic this compound against its food-derived counterpart.[1]

Such research will be invaluable for the scientific and drug development communities to fully harness the therapeutic potential of this compound.

References

Spermine's Specificity as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous polyamine spermine has been investigated for its role as a modulator of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in neurotransmission, synaptic plasticity, and neurotoxicity. However, the specificity and direct inhibitory action of this compound on nNOS remain subjects of scientific debate. This guide provides a comprehensive comparison of this compound's effects on nNOS with other nitric oxide synthase (NOS) isoforms and alternative inhibitors, supported by available experimental data.

Executive Summary

Conflicting evidence exists regarding the direct inhibitory effect of this compound on nNOS. While early research suggested direct inhibition, subsequent studies have indicated an indirect mechanism of action, particularly for the inducible NOS (iNOS) isoform, which is dependent on serum factors and the activity of polyamine oxidase. To date, there is a conspicuous absence of robust quantitative data, such as IC50 or Ki values, for the direct inhibition of any NOS isoform by this compound. This guide presents the existing evidence, clarifies the ongoing debate, and provides a comparative overview with well-characterized nNOS inhibitors.

This compound and nNOS Inhibition: A Tale of Conflicting Evidence

The initial proposition of this compound as a direct nNOS inhibitor came from a 1994 study by Hu et al. Their research on cytosolic preparations of rat cerebellum demonstrated that this compound, along with other polyamines, inhibited the conversion of [3H]L-arginine to [3H]L-citrulline, a measure of NOS activity. The study reported a rank order of potency for this inhibition: this compound > spermidine (B129725) > putrescine.[1][2]

However, a subsequent study in 1996 by Galea et al. investigating the effects of the related polyamine agmatine (B1664431) on NOS isoforms reported that "structurally related polyamines did not inhibit NOS activity". This has led to a significant contradiction in the field. Further complicating the picture, research by Szabo et al. (1994) and others has suggested that this compound's inhibitory effect on iNOS is not a direct enzymatic inhibition but rather an inhibition of the induction of the iNOS enzyme, a process that requires the presence of serum and is mediated by the products of polyamine oxidation.[3][4]

This suggests that the observed reduction in NO production in some experimental systems may not be due to this compound directly binding to and inhibiting the nNOS enzyme, but rather through more complex, indirect pathways that may vary between NOS isoforms.

Comparative Analysis with Other nNOS Inhibitors

To provide context for this compound's potential role, it is useful to compare it with established nNOS inhibitors. These inhibitors are broadly classified based on their selectivity for nNOS over the other main NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).

Data Presentation: Comparison of nNOS Inhibitors

InhibitorTypeMechanism of ActionPotency (nNOS)Selectivity (nNOS vs. eNOS/iNOS)
This compound Endogenous PolyamineDisputed: Potentially weak direct competitive inhibitor of nNOS; Indirect inhibitor of iNOS induction.No quantitative data (IC50/Ki) available for direct inhibition. Unknown due to lack of quantitative data.
L-NAME (Nω-nitro-L-arginine methyl ester) Non-selectiveCompetitive inhibitor of all NOS isoforms (prodrug for L-NNA).High (Ki in the nanomolar range for L-NNA).Non-selective.
7-Nitroindazole (B13768) (7-NI) SelectiveCompetitive inhibitor.Moderate (IC50 in the sub-micromolar to micromolar range).Shows preference for nNOS and eNOS over iNOS in vitro.
Agmatine Endogenous PolyamineCompetitive inhibitor.Low (Ki ≈ 660 µM for nNOS).Shows some preference for iNOS and nNOS over eNOS.

Summary of Key Findings on this compound's Effect on NOS Isoforms

StudyKey FindingNOS Isoform(s)Proposed Mechanism
Hu et al. (1994)[1][2]This compound inhibits NOS activity.nNOSDirect enzymatic inhibition.
Galea et al. (1996)"Structurally related polyamines" (implying this compound) did not inhibit NOS activity.nNOS, eNOS, iNOSLack of direct inhibition.
Szabo et al. (1994)[3]This compound inhibits the induction of iNOS, requiring a serum factor.iNOSIndirect, via inhibition of enzyme induction.
Zhang et al. (1997)This compound's inhibition of iNOS induction is dependent on polyamine oxidase.iNOSIndirect, mediated by polyamine oxidation products.

Experimental Protocols

Understanding the methodologies used in the key studies is crucial for interpreting the conflicting results.

NOS Activity Assay (Citrulline Assay)

This assay is a standard method for measuring NOS activity and was employed in the study by Hu et al. (1994).

  • Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The amount of radiolabeled L-citrulline produced is proportional to the NOS activity.

  • Protocol Outline:

    • Enzyme Preparation: A cytosolic fraction containing nNOS is prepared from tissue homogenates (e.g., rat cerebellum).

    • Reaction Mixture: The enzyme preparation is incubated in a reaction buffer containing L-[3H]arginine, NADPH (a necessary cofactor), and calmodulin (a calcium-binding protein that activates nNOS).

    • Inhibition Study: Different concentrations of the potential inhibitor (e.g., this compound) are added to the reaction mixture.

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[3H]arginine using ion-exchange chromatography.

    • Quantification: The radioactivity of the L-citrulline fraction is measured using liquid scintillation counting to determine the enzyme activity.

iNOS Induction Assay

This method was central to the findings of Szabo et al. (1994) and investigates the effect of a compound on the expression of the iNOS enzyme.

  • Principle: This assay measures the amount of nitrite (B80452) (a stable breakdown product of NO) in the culture medium of cells stimulated to produce iNOS.

  • Protocol Outline:

    • Cell Culture: Macrophage cell lines (e.g., J774.2) are cultured.

    • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of iNOS.

    • Inhibitor Treatment: The cells are treated with the potential inhibitor (e.g., this compound) at various concentrations, either before, during, or after stimulation.

    • Incubation: The cells are incubated for a prolonged period (e.g., 24-48 hours) to allow for iNOS expression and NO production.

    • Nitrite Measurement: The concentration of nitrite in the cell culture supernatant is measured using the Griess assay, a colorimetric method. A reduction in nitrite levels in the presence of the inhibitor suggests an inhibition of iNOS induction or activity.

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway

nNOS_Signaling_Pathway Ca_Influx Ca2+ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex nNOS_inactive nNOS (inactive) CaM_Complex->nNOS_inactive binds & activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects This compound This compound (Potential direct inhibition) This compound->nNOS_active disputed inhibition

Caption: A diagram of the nNOS signaling pathway and the disputed inhibitory role of this compound.

Experimental Workflow for Comparing nNOS Inhibitors

Experimental_Workflow Start Start: Prepare nNOS enzyme and inhibitors Assay_Setup Set up Citrulline Assay with varying inhibitor concentrations (this compound, L-NAME, etc.) Start->Assay_Setup Incubation Incubate reaction mixtures Assay_Setup->Incubation Separation Separate L-[3H]Citrulline from L-[3H]Arginine Incubation->Separation Quantification Quantify radioactivity of L-[3H]Citrulline Separation->Quantification Data_Analysis Analyze data to determine inhibitory potency (e.g., IC50) Quantification->Data_Analysis Comparison Compare potency and selectivity of inhibitors Data_Analysis->Comparison Conclusion Draw conclusions on this compound's specificity Comparison->Conclusion

Caption: A generalized workflow for the in vitro comparison of nNOS inhibitors.

Conclusion

The role of this compound as a specific nNOS inhibitor is not well-established and is surrounded by conflicting experimental evidence. While one study suggests direct enzymatic inhibition of nNOS, others point towards an indirect mechanism of action, particularly for iNOS, or a lack of direct effect altogether. The absence of quantitative data on the direct inhibitory potency (IC50 or Ki values) of this compound on any of the NOS isoforms makes it challenging to definitively classify it as a specific nNOS inhibitor.

For researchers in drug development, relying on this compound as a specific nNOS inhibitor would be premature. Instead, well-characterized inhibitors with known potency and selectivity profiles, such as 7-nitroindazole for selective nNOS inhibition or L-NAME for non-selective NOS inhibition, remain the preferred tools for pharmacological studies. Further research is required to elucidate the precise molecular interactions between this compound and the different NOS isoforms to resolve the existing controversies and to determine if this compound or its analogs could be viable therapeutic agents targeting NO signaling.

References

A Comparative Guide to the Functional Differences Between Spermine and Spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine and spermidine (B129725) are ubiquitous, naturally occurring polyamines that are fundamentally involved in a multitude of critical cellular processes. As polycations, they interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating cell growth, proliferation, differentiation, and apoptosis.[1][2][3] Structurally, they are closely related, with spermidine (a triamine) serving as the direct precursor to this compound (a tetraamine).[4][5] Despite this close relationship, emerging evidence highlights distinct functional differences in their mechanisms of action and biological potency. This guide provides an objective comparison of their functions, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development.

Structural and Biosynthetic Differences

The biosynthesis of both polyamines originates from the amino acid ornithine. Ornithine is decarboxylated to form putrescine, which is then converted to spermidine by spermidine synthase. This compound is subsequently synthesized from spermidine by this compound synthase.[6][7] This hierarchical pathway underscores that all this compound is derived from spermidine, making their relative concentrations a key regulatory point in cellular metabolism.

Polyamine Biosynthesis Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS This compound Synthase Spermidine->SpmS This compound This compound ODC->Putrescine SpdS->Spermidine SpmS->this compound dcSAM1 dcSAM dcSAM1->SpdS dcSAM2 dcSAM dcSAM2->SpmS Autophagy Signaling Pathways cluster_spermidine Spermidine cluster_this compound This compound Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 ATG_Proteins_Ac Acetylated Autophagy Proteins EP300->ATG_Proteins_Ac Acetylates Autophagy_Spd Autophagy ATG_Proteins_Ac->Autophagy_Spd Inhibits Spermine_node This compound AMPK AMPK Spermine_node->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Autophagy_Spm Autophagy ULK1->Autophagy_Spm Western Blot Workflow start Cell/Tissue Lysate quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (anti-LC3, anti-p62) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Quantify Bands (LC3-II/I, p62) detect->end

References

A Comparative Guide to the Cardioprotective Effects of Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of spermine, a naturally occurring polyamine, against established therapeutic agents. It includes a summary of quantitative experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development in cardiovascular disease therapeutics.

Comparative Analysis of Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in preclinical models of cardiac injury, including ischemia-reperfusion (I/R) injury and heart failure. Its efficacy is attributed to its multifaceted mechanisms of action, primarily the induction of autophagy, reduction of oxidative stress, and inhibition of apoptosis. The following tables present a summary of quantitative data comparing the effects of this compound and its precursor spermidine (B129725) with standard-of-care cardiovascular drugs.

Table 1: Comparison of Effects on Cardiac Function and Infarct Size Following Myocardial Infarction (MI)

Treatment GroupEjection Fraction (EF%)Fractional Shortening (FS%)Infarct Size (%)Animal ModelReference
Sham75.2 ± 5.638.9 ± 4.2N/ARat (LAD Ligation)
MI (Control)45.8 ± 6.121.3 ± 3.542.1 ± 5.3Rat (LAD Ligation)
MI + Spermidine60.3 ± 5.930.1 ± 4.028.7 ± 4.1Rat (LAD Ligation)
MI + Captopril58.9 ± 6.328.7 ± 3.8Not ReportedHuman (Post-MI)
MI + Losartan55.2 ± 7.2Not ReportedNot ReportedHuman (Post-MI)
I/R + MetoprololImproved vs. ControlNot Reported18.0 ± 3.0Mouse (I/R)

*p < 0.05 vs. MI (Control) or as reported in the study. Data from different studies are presented for comparison and were not obtained from head-to-head trials.

Table 2: Comparison of Effects on Cellular Markers of Cardioprotection

Treatment GroupApoptotic Cardiomyocytes (%)Oxidative Stress (MDA levels)Autophagy Markers (LC3-II/LC3-I ratio)ModelReference
Control1.2 ± 0.3BaselineBaselineRat Cardiomyocytes
Ischemia-Reperfusion (I/R)35.4 ± 4.1Increased vs. ControlBaselineRat Cardiomyocytes
I/R + this compound12.7 ± 2.5Reduced vs. I/RIncreased vs. I/RRat Cardiomyocytes
Aging (24 months)15.2 ± 2.1Not ReportedNot ReportedRat Heart
Aging + this compound6.8 ± 1.5Not ReportedNot ReportedRat Heart
I/R + MetoprololNot ReportedReduced vs. I/R*Not ReportedGuinea Pig Heart

*p < 0.05 vs. respective control group.

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound's cardioprotective effects.

Animal Model of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation

This model is used to induce myocardial infarction and subsequent heart failure in rodents to study the effects of therapeutic interventions.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-4%) and intubated for mechanical ventilation.

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture (e.g., 8-0 nylon).

    • Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.

    • The chest is closed in layers, and the animal is allowed to recover.

  • Drug Administration: this compound or spermidine can be administered via intraperitoneal injection or orally in drinking water, with treatment initiated before or after LAD ligation, depending on the study design.

  • Post-operative Care: Analgesics are administered post-surgery to manage pain. Animals are monitored for recovery and signs of distress.

Ex Vivo Model of Ischemia-Reperfusion Injury: Langendorff Perfused Heart

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.

  • Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rats, guinea pigs) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup:

    • The aorta is cannulated and connected to a Langendorff apparatus.

    • The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia.

    • Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes).

  • Drug Administration: this compound or other compounds are added to the perfusion buffer before ischemia or at the onset of reperfusion.

  • Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation:

    • Heart tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

    • Sections are deparaffinized and rehydrated.

  • Staining Procedure:

    • Permeabilization: Sections are treated with proteinase K to allow enzyme access.

    • Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., TMR-red-dUTP), is applied to the sections. The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

    • Counterstaining: Nuclei are counterstained with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.

  • Imaging and Quantification:

    • Sections are visualized using fluorescence microscopy.

    • The percentage of TUNEL-positive (apoptotic) nuclei is quantified relative to the total number of nuclei.

Assessment of Autophagy: Western Blotting for LC3 and p62

Western blotting is used to quantify the levels of key proteins involved in the autophagy pathway.

  • Protein Extraction: Protein lysates are prepared from heart tissue or isolated cardiomyocytes.

  • SDS-PAGE and Transfer:

    • Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for autophagy markers:

      • LC3: Detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

      • p62/SQSTM1: A protein that is degraded during autophagy. A decrease in p62 levels suggests increased autophagic flux.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The cardioprotective effects of this compound are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

spermine_signaling cluster_stress Cardiac Stress (Ischemia/Reperfusion, Aging) cluster_this compound This compound Intervention cluster_pathways Cellular Mechanisms cluster_outcome Cardioprotective Outcome Stress Oxidative Stress Apoptosis Inflammation Outcome ↑ Cell Survival ↓ Infarct Size ↑ Cardiac Function Stress->Outcome damages This compound This compound AMPK AMPK Activation This compound->AMPK activates Antioxidant Antioxidant Response This compound->Antioxidant promotes Anti_Apoptosis Anti-Apoptosis (Bcl-2/Bax ↑) This compound->Anti_Apoptosis induces mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy Induction (LC3-II ↑, p62 ↓) AMPK->Autophagy induces mTOR->Autophagy inhibits Autophagy->Outcome Antioxidant->Outcome Anti_Apoptosis->Outcome

Caption: Signaling pathways of this compound-mediated cardioprotection.

experimental_workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment (4 weeks post-MI) cluster_analysis Data Analysis Animal_Model Animal Model (Rat/Mouse) LAD_Ligation LAD Ligation (Myocardial Infarction) Animal_Model->LAD_Ligation Control Sham/Control LAD_Ligation->Control MI_Vehicle MI + Vehicle LAD_Ligation->MI_Vehicle MI_this compound MI + this compound LAD_Ligation->MI_this compound MI_Comparator MI + Comparator Drug (e.g., Captopril) LAD_Ligation->MI_Comparator Echocardiography Echocardiography (EF%, FS%) Control->Echocardiography Histology Histology (Infarct Size, Fibrosis) Control->Histology Apoptosis_Assay TUNEL Assay (Apoptosis) Control->Apoptosis_Assay Protein_Analysis Western Blot (Autophagy Markers) Control->Protein_Analysis MI_Vehicle->Echocardiography MI_Vehicle->Histology MI_Vehicle->Apoptosis_Assay MI_Vehicle->Protein_Analysis MI_this compound->Echocardiography MI_this compound->Histology MI_this compound->Apoptosis_Assay MI_this compound->Protein_Analysis MI_Comparator->Echocardiography MI_Comparator->Histology MI_Comparator->Apoptosis_Assay MI_Comparator->Protein_Analysis Data_Analysis Statistical Analysis and Comparison Echocardiography->Data_Analysis Histology->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for validating this compound's cardioprotective

A Comparative Guide to Spermine and Spermidine as Non-Specific Inhibitors of In Vitro Hematopoiesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polyamines spermine and spermidine (B129725) as non-specific inhibitors of in vitro hematopoiesis. Their performance is contrasted with alternative inhibitory compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of hematotoxicity studies.

Introduction to Polyamines and Hematopoiesis

Polyamines, including this compound and spermidine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. However, at supraphysiological concentrations, they can exert inhibitory effects. In the context of hematopoiesis, the process of blood cell formation, this compound and spermidine have been identified as non-specific inhibitors, affecting the proliferation and differentiation of various hematopoietic progenitor cells.[1] This has been particularly noted in conditions such as chronic renal failure, where elevated serum levels of this compound are associated with anemia.[2][3] Understanding the inhibitory characteristics of these polyamines is crucial for researchers studying hematopoiesis and for professionals in drug development assessing potential hematotoxicity.

Comparative Inhibitory Effects on Hematopoiesis

This compound and its precursor spermidine inhibit the in vitro growth of mouse and human erythroid (CFU-E and BFU-E), granulocyte-macrophage (CFU-GM), and megakaryocyte (CFU-Meg) colonies in a dose-dependent and non-specific manner.[1] The inhibitory concentrations for these polyamines are detailed below, alongside other compounds known to non-specifically inhibit hematopoiesis.

Quantitative Comparison of Inhibitory Concentrations
CompoundTarget Cell Type/AssayInhibitory Concentration (IC50/Effective Dose)Source
This compound Mouse CFU-E~10⁻⁵ M (Estimated from dose-response curve)[1]
Mouse BFU-E~10⁻⁵ M (Estimated from dose-response curve)[1]
Mouse CFU-GM~10⁻⁵ M (Estimated from dose-response curve)[1]
Mouse CFU-Meg~10⁻⁵ M (Estimated from dose-response curve)[1]
Human Fibroblasts (as a proxy for proliferation)2.0 x 10⁻⁶ M (ID50)
Spermidine Mouse CFU-E>10⁻⁵ M (Less potent than this compound)[1]
Mouse BFU-E>10⁻⁵ M (Less potent than this compound)[1]
Mouse CFU-GM>10⁻⁵ M (Less potent than this compound)[1]
Mouse CFU-Meg>10⁻⁵ M (Less potent than this compound)[1]
Human Fibroblasts (as a proxy for proliferation)4.4 x 10⁻⁶ M (ID50)
DFMO (Eflornithine) Neuroblastoma Cell LinesIC50 values range from 3.0 mM to 25.8 mM
Camptothecin (Topoisomerase I Inhibitor) Various Cancer Cell LinesIC50 values in the nanomolar to micromolar range
Teniposide (Topoisomerase II Inhibitor) Various Cancer Cell LinesIC50 values in the micromolar range

Note: IC50 values for this compound and spermidine on hematopoietic cells are estimated from published dose-response curves as explicit values were not provided in the primary literature. The fibroblast data provides a general reference for their anti-proliferative effects.

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Hematotoxicity Testing

This protocol outlines the key steps to assess the inhibitory effects of this compound, spermidine, and other compounds on hematopoietic progenitor cells.

a. Preparation of Bone Marrow Cells:

  • Isolate bone marrow cells from human or mouse femurs and tibias under sterile conditions.

  • Create a single-cell suspension by flushing the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

  • Perform a red blood cell lysis if necessary.

  • Determine the total viable cell count using a hemocytometer and trypan blue exclusion.

b. Preparation of Inhibitors:

  • Prepare stock solutions of this compound, spermidine, and other test compounds in a suitable solvent (e.g., sterile water or DMSO).

  • Make serial dilutions of the stock solutions to achieve the desired final concentrations in the culture medium.

c. Plating and Culture:

  • Prepare the methylcellulose-based culture medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of specific progenitor lineages (e.g., EPO for erythroid, GM-CSF/IL-3 for myeloid).

  • Add the bone marrow cell suspension and the various concentrations of the inhibitors to the methylcellulose (B11928114) medium.

  • Vortex the tubes to ensure thorough mixing.

  • Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, depending on the colony type being assayed.

d. Colony Counting and Analysis:

  • Following incubation, identify and count the colonies under an inverted microscope based on their morphology.

  • Express the results as the number of colonies per number of cells plated.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of colony formation) from the dose-response curve.

Flow Cytometry for Hematopoietic Progenitor Cell Analysis

Flow cytometry can be used to analyze the effect of inhibitors on specific hematopoietic stem and progenitor cell (HSPC) populations.

a. Cell Preparation and Staining:

  • After treatment with inhibitors in a liquid culture system, harvest the cells.

  • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers that define different HSPC populations (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ for mouse hematopoietic stem and multipotent progenitors).

  • Include a viability dye to exclude dead cells from the analysis.

b. Flow Cytometry Acquisition and Analysis:

  • Acquire the stained samples on a flow cytometer.

  • Gate on the populations of interest based on the expression of the specific markers.

  • Quantify the absolute number or frequency of the different HSPC populations in the control and inhibitor-treated samples.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Hematotoxicity Testing

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis BM_Isolation Bone Marrow Cell Isolation Plating Plating in Methylcellulose BM_Isolation->Plating Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Plating Incubation Incubation (7-14 days) Plating->Incubation Colony_Counting Colony Counting (Microscopy) Incubation->Colony_Counting Flow_Cytometry Flow Cytometry (Optional) Incubation->Flow_Cytometry Data_Analysis Data Analysis (IC50 Determination) Colony_Counting->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing in vitro hematotoxicity using the Colony-Forming Unit (CFU) assay.

Polyamine Biosynthesis Pathway and the Action of DFMO

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase This compound Synthase Spermidine->Spermine_Synthase This compound This compound ODC->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->this compound DFMO DFMO DFMO->ODC Inhibits

Caption: The polyamine biosynthesis pathway and the inhibitory action of DFMO on Ornithine Decarboxylase (ODC).

Conceptual Pathway of Hematopoietic Inhibition by Exogenous Polyamines

G cluster_polyamines Exogenous Polyamines cluster_cell Hematopoietic Progenitor Cell cluster_effects Potential Mechanisms This compound This compound Cell Cellular Processes This compound->Cell High Concentrations Spermidine Spermidine Spermidine->Cell High Concentrations Proliferation Proliferation Cell->Proliferation Inhibition (Non-specific) Differentiation Differentiation Cell->Differentiation Inhibition (Non-specific) Cytokine Altered Cytokine Signaling Cell->Cytokine Oxidative_Stress Oxidative Stress Cell->Oxidative_Stress Toxicity General Cytotoxicity Cell->Toxicity

Caption: Conceptual overview of the non-specific inhibition of hematopoiesis by exogenous this compound and spermidine.

Discussion and Conclusion

This compound and spermidine are effective, non-specific inhibitors of in vitro hematopoiesis. Their inhibitory effects are dose-dependent and impact multiple hematopoietic lineages. For researchers investigating the regulation of hematopoiesis or screening compounds for hematotoxicity, understanding the baseline inhibitory potential of naturally occurring polyamines is essential.

The provided data and protocols offer a framework for comparing the inhibitory effects of this compound and spermidine with other compounds. The use of a standardized CFU assay is critical for generating reproducible and comparable data. Furthermore, exploring alternatives such as DFMO, which targets the polyamine synthesis pathway rather than acting as an exogenous inhibitor, can provide valuable insights into the role of polyamines in hematopoiesis. Recent studies suggest that inhibiting polyamine synthesis may, under certain conditions, help maintain the potential of hematopoietic stem cells ex vivo, presenting a nuanced perspective on the role of this pathway in blood cell development.[4][5][6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemicals like spermine, a corrosive substance that can cause severe skin burns and eye damage, is a critical component of laboratory safety and regulatory compliance.[1][2][3] Adhering to established disposal protocols minimizes risks to personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][4]

In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE, including a respirator if necessary.[1] The spilled material should be swept up or vacuumed without creating dust and placed into a suitable, closed, and clearly labeled container for disposal.[1][4] The spill site should be thoroughly washed after the material has been collected.[1] It is crucial to prevent this compound from entering drains or waterways.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials involves a licensed professional waste disposal service.[1][4] This ensures that all federal, state, and local environmental regulations are met.[1]

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any surplus or non-recyclable solutions, in its original container if possible, or in a compatible, tightly sealed, and clearly labeled waste container.[4][5]

  • Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.[4][5]

  • Contaminated materials, such as gloves, filter papers, and weighing boats, should be collected separately in designated containers.[6]

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the name "this compound."

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, nitrates, nitrites, and nitric acid.[2][7][8]

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor to arrange for pickup and disposal.[1][4]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[1]

Alternative Disposal Considerations (to be performed by licensed professionals):

  • Incineration: One approved method of disposal is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Neutralization: Another option is treatment at an approved facility, which may involve mixing or slurrying the material in water and neutralizing it with a suitable dilute acid.[7]

Quantitative Data for Disposal

While specific quantitative limits for this compound disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and transportation information.

ParameterValue/InstructionSource
UN Number 3259[1][3]
Proper Shipping Name AMINES, SOLID, CORROSIVE, N.O.S. (this compound) or POLYAMINES, SOLID, CORROSIVE, N.O.S.[1][3]
Hazard Class 8 (Corrosive)[1]
Packing Group II[1]
Container Filling Limit Do not overfill containers; liquid waste containers should be filled to no more than 90% capacity.[6]

Experimental Protocol: In-Lab Neutralization (For Small Spills - Proceed with Extreme Caution)

This procedure is only for small quantities of diluted this compound solutions and should only be performed by trained personnel in a chemical fume hood with appropriate PPE. For larger quantities or solid this compound, professional disposal is mandatory.

Objective: To neutralize a small spill of a dilute this compound solution before final disposal.

Materials:

  • Dilute this compound solution (waste)

  • Dilute hydrochloric acid (HCl) or other suitable inorganic acid

  • pH indicator strips or a calibrated pH meter

  • Large beaker or container (at least 10 times the volume of the spill)

  • Stir bar and stir plate

  • Copious amounts of water

Methodology:

  • Carefully transfer the spilled dilute this compound solution into a large beaker.

  • Further dilute the solution with a large volume of cold water (at least a 10-fold dilution) to help dissipate heat generated during neutralization.[9]

  • Place the beaker on a stir plate and begin gentle stirring.

  • Slowly add a dilute inorganic acid (e.g., 1M HCl) to the this compound solution. Caution: Heat will be generated. Add the acid dropwise to control the reaction rate and temperature.[9]

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding acid until the pH of the solution is between 5 and 9.[9]

  • Allow the neutralized solution to cool to room temperature.

  • Once neutralized and cooled, the solution may be flushed down the sanitary sewer with at least 20 parts water, provided this is in accordance with your institution's and local regulations.[9] Note: Some regulations prohibit the sewer disposal of any amount of certain chemicals, including amines.[9] Always check your local rules first.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Spermine_Disposal_Workflow cluster_prep Waste Generation & Initial Handling cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathways Waste This compound Waste Generated (Solid or Liquid) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Waste->PPE Segregate Segregate Waste Stream (Do Not Mix with Other Chemicals) PPE->Segregate Container Place in a Labeled, Closed, Compatible Container Segregate->Container Assess Assess Waste Type & Quantity Container->Assess SmallSpill Small, Dilute Spill? Assess->SmallSpill Is it a... Professional Contact EHS / Licensed Waste Disposal Contractor Assess->Professional Bulk or Solid Waste Neutralize In-Lab Neutralization Protocol (If Permitted by EHS) SmallSpill->Neutralize Yes SmallSpill->Professional No Sewer Flush to Sanitary Sewer (with copious water, if permitted) Neutralize->Sewer Store Store in Satellite Accumulation Area Professional->Store

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Spermine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Spermine

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound in a laboratory environment. Adherence to these guidelines is essential for minimizing risks to researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is harmful if inhaled, swallowed, or absorbed through the skin and is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical and must be based on the specific laboratory task being performed. The following table summarizes the minimum PPE requirements for handling this compound.

Activity Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical safety goggles or safety glasses with unperforated side shields.[4]Chemical-resistant nitrile or neoprene gloves.[5] Inspect before use and use proper removal technique.[6]Standard laboratory coat.Not required if handled exclusively within a certified chemical fume hood.[1]
Weighing/Aliquoting (Outside Fume Hood) Tightly fitting safety goggles and a face shield.[4][6]Two pairs of chemical-resistant (chemotherapy-grade) gloves.[7]A disposable, long-sleeved gown with knit cuffs.[7]NIOSH-approved respirator for dusts and mists.[1][4]
Handling Bulk Quantities / Risk of Splash Chemical goggles and a full face shield (minimum 8 inches).[4]Heavy rubber gloves.[1]A complete suit protecting against chemicals.[6]NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[1]
Accidental Spill Cleanup Chemical goggles and a full face shield.[4]Heavy rubber gloves.[1]Impervious clothing and rubber boots.[1][8]A self-contained breathing apparatus (SCBA) is required.[1]

Protocols for Safe Handling and Disposal

The following protocols provide a step-by-step guide for managing this compound throughout its lifecycle in the laboratory, from receipt to disposal.

Pre-Handling and Preparation Protocol
  • Designate Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1][9]

  • Assemble Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available before handling the chemical.

  • Verify Equipment : Check that the chemical fume hood and any other ventilation equipment are functioning correctly.[5] Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Review Safety Data Sheet (SDS) : Always review the this compound-specific SDS before beginning work.[1][2][3][4]

Handling and Experimental Protocol
  • Don PPE : Put on all required PPE as specified in the table above. For routine handling, this includes a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Container Handling : Handle and open containers with care to avoid generating dust or aerosols.[2] Keep containers securely sealed when not in use.[4]

  • Solution Preparation : When preparing solutions, always add this compound to the water slowly; NEVER add water to this compound to avoid a violent reaction.[4]

  • General Hygiene : Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]

  • Clothing : Launder contaminated clothing separately before reuse.[4] If clothing is heavily soiled, it should be disposed of as hazardous waste.[6]

Spill Management Protocol
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.[1]

  • Don PPE : Wear the appropriate PPE for spill cleanup, including an SCBA, heavy rubber gloves, rubber boots, and a chemical-resistant suit.[1]

  • Contain and Clean :

    • Use dry cleanup procedures and avoid generating dust.[4]

    • Cover the spill with an inert absorbent material like sand or silica (B1680970) gel.[8]

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a suitable, closed, and clearly labeled container for disposal.[1][4]

    • Do not allow the product to enter drains.[1]

  • Decontaminate : After the spilled material is collected, decontaminate the area by flushing it with water.[4] Collect the contaminated water for proper disposal.[2]

Waste Disposal Protocol
  • Containerization : Collect all this compound waste, including contaminated solids (e.g., pipette tips, gloves, absorbent pads), in a dedicated, compatible, and clearly labeled hazardous waste container.[10][11]

  • Segregation : Do not mix this compound waste with incompatible materials.[10] Keep containers of incompatible waste physically separated.[10]

  • Storage : Keep waste containers tightly closed except when adding waste.[10] Store them in a cool, dry, well-ventilated area, away from heat or ignition sources.[4]

  • Disposal : Dispose of all this compound waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][10]

Visual Guides and Workflows

Hierarchy of Controls for this compound Exposure

This diagram illustrates the most effective sequence of controls to mitigate hazards associated with this compound, from elimination (most effective) to personal protective equipment (least effective).

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Redesign experiment to not use this compound) Substitution Substitution (e.g., Use a less hazardous chemical alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Use a chemical fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat, respirator) Administrative->PPE Least Effective

A diagram of the hierarchy of controls for this compound.
Workflow for Safe this compound Handling

This workflow provides a procedural, step-by-step guide for researchers to follow when working with this compound in a laboratory setting.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep_1 Review SDS and SOPs prep_2 Verify Fume Hood & Safety Equipment prep_1->prep_2 prep_3 Prepare Spill Kit & Waste Containers prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Conduct all work inside fume hood prep_4->handle_1 handle_2 Keep container closed when not in use handle_1->handle_2 handle_3 Avoid generating dusts or aerosols handle_2->handle_3 spill Spill Occurs? handle_2->spill clean_1 Segregate all this compound waste into labeled container handle_3->clean_1 clean_2 Decontaminate work surfaces clean_1->clean_2 clean_3 Doff and dispose of contaminated PPE properly clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4 spill->handle_3 spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->clean_2

A workflow for handling this compound in the lab.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spermine
Reactant of Route 2
Reactant of Route 2
Spermine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.